Technical Documentation Center

Acetylcarnosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Acetylcarnosine

Core Science & Biosynthesis

Foundational

The Advent of Acetylcarnosine in Ocular Health: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals Executive Summary N-Acetylcarnosine (NAC), a naturally occurring dipeptide, has emerged as a significant molecule of interest in ophthalmology, particularly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetylcarnosine (NAC), a naturally occurring dipeptide, has emerged as a significant molecule of interest in ophthalmology, particularly in the non-surgical management of cataracts. Its discovery and subsequent investigation have been driven by the pioneering work of Dr. Mark Babizhayev and his research team at Innovative Vision Products, Inc. (IVP). This technical guide provides an in-depth exploration of the discovery, historical background, and mechanism of action of acetylcarnosine, with a focus on its application in cataract treatment. It synthesizes quantitative data from key clinical studies, details experimental protocols, and visualizes the underlying biochemical pathways and research workflows.

Discovery and Historical Background

The journey of acetylcarnosine in ocular science is intrinsically linked to the study of L-carnosine, a dipeptide of β-alanine and L-histidine first discovered in the early 20th century. L-carnosine is naturally present in high concentrations in various tissues, including skeletal muscle and the brain, where it exhibits significant antioxidant and pH-buffering capabilities.

The impetus for investigating acetylcarnosine for ophthalmic use arose from the observation that while L-carnosine possessed potent anti-glycating and antioxidant properties relevant to cataractogenesis, it could not effectively penetrate the cornea to reach the lens.[1][2] The acetylation of L-carnosine to form N-acetylcarnosine created a more lipophilic prodrug capable of traversing the corneal barrier.[3] Early research in the 1990s, spearheaded by Dr. Babizhayev's group, demonstrated that topically applied N-acetylcarnosine could penetrate the cornea and subsequently be hydrolyzed in the aqueous humor to release L-carnosine, the active therapeutic agent.[4] This pivotal discovery opened the door for the development of N-acetylcarnosine-based eye drops for the treatment of cataracts.

The initial clinical investigations into the efficacy of 1% N-acetylcarnosine eye drops were conducted in the late 1990s and early 2000s. These studies, primarily randomized, placebo-controlled trials, provided the foundational evidence for the potential of NAC to improve visual function in patients with cataracts.

Mechanism of Action

The therapeutic effects of N-acetylcarnosine are attributed to the bio-activated L-carnosine. The mechanism is multifaceted, primarily revolving around its potent antioxidant and anti-glycating activities.

Prodrug Delivery and Bioactivation

N-acetylcarnosine's chemical structure, with the addition of an acetyl group, renders it more resistant to enzymatic degradation by carnosinase present in the blood.[3] This structural modification is crucial for its topical application to the eye.

NAC_ext N-Acetylcarnosine (Topical Application) Cornea Cornea NAC_ext->Cornea Penetration Aqueous_Humor Aqueous Humor Cornea->Aqueous_Humor Transport LCarnosine L-Carnosine (Active Form) Aqueous_Humor->LCarnosine Hydrolysis (Deacetylation) Lens Lens LCarnosine->Lens Therapeutic Action

Figure 1: N-Acetylcarnosine as a prodrug for L-Carnosine delivery to the lens.
Antioxidant Signaling Pathway

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (•OH), is a key factor in the pathogenesis of cataracts. L-carnosine acts as a potent scavenger of these ROS, protecting lens proteins and lipids from oxidative damage.

ROS Reactive Oxygen Species (e.g., O₂⁻, •OH) Lens_Components Lens Proteins & Lipids ROS->Lens_Components Attacks Oxidative_Damage Oxidative Damage (Protein Aggregation, Lipid Peroxidation) Lens_Components->Oxidative_Damage Leads to Cataract Cataract Formation Oxidative_Damage->Cataract LCarnosine L-Carnosine LCarnosine->ROS Scavenges

Figure 2: Antioxidant mechanism of L-Carnosine in preventing cataract formation.
Anti-Glycation Signaling Pathway

Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to the cross-linking and aggregation of lens crystallins, resulting in lens opacification. L-carnosine inhibits glycation by reacting with the carbonyl groups of reducing sugars, thereby preventing them from reacting with proteins.[5] It can also react with already glycated proteins, potentially reversing the early stages of glycation.[5]

Reducing_Sugars Reducing Sugars (e.g., Glucose) Lens_Proteins Lens Crystallins Reducing_Sugars->Lens_Proteins Reacts with Glycation Glycation Lens_Proteins->Glycation AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs Protein_Crosslinking Protein Cross-linking & Aggregation AGEs->Protein_Crosslinking Cataract Cataract Formation Protein_Crosslinking->Cataract LCarnosine L-Carnosine LCarnosine->Reducing_Sugars Reacts with LCarnosine->Glycation Inhibits

Figure 3: Anti-glycation mechanism of L-Carnosine in preventing cataract formation.

Key Experimental Data and Protocols

The seminal clinical trials on N-acetylcarnosine for cataract treatment were primarily conducted by Babizhayev and his colleagues. These studies provide the core quantitative evidence for its efficacy.

Summary of Quantitative Data from Key Clinical Trials
StudyN (Eyes)Treatment GroupControl GroupDurationKey Findings
Babizhayev et al. (2001)[2]411% NAC, 2 drops, twice dailyPlacebo or no treatment24 monthsVisual Acuity: 90% of NAC-treated eyes showed improvement (7% to 100%).Glare Sensitivity: 88.9% of NAC-treated eyes showed improvement (27% to 100%).Lens Opacity: 41.5% of NAC-treated eyes showed improvement in lens transmissivity.
Babizhayev et al. (2002)[1]411% NAC, 2 drops, twice dailyPlacebo or no treatment24 monthsSustained improvement in visual acuity and glare sensitivity over 24 months. Significant difference (p < 0.001) in clinical results compared to the control group.
Babizhayev et al. (2009)>50,000 (database)1% NAC eye dropsNot a controlled trialNot specifiedReported improvements in clarity, glare sensitivity, and overall vision in a large patient population.
Detailed Methodologies of Key Experiments

The clinical trials conducted by Babizhayev et al. followed a randomized, placebo-controlled design.

Patient_Recruitment Patient Recruitment (Senile Cataract Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Visual Acuity, Glare Sensitivity, Lens Opacity Imaging) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (1% NAC Eye Drops) Randomization->Treatment_Group Group A Control_Group Control Group (Placebo Eye Drops) Randomization->Control_Group Group B Follow_Up Follow-up Assessments (e.g., 6, 12, 24 months) Treatment_Group->Follow_Up Control_Group->Follow_Up Data_Analysis Data Analysis (Comparison between groups) Follow_Up->Data_Analysis

Figure 4: Generalized workflow of a randomized controlled trial for N-acetylcarnosine eye drops.
  • Best Corrected Visual Acuity (BCVA): Standardized Snellen charts were used to measure visual acuity.

  • Glare Sensitivity: A specialized glare test was employed to quantify the impact of stray light on vision. While the exact model is not always specified, these tests typically involve presenting visual targets with and without a surrounding glare source.[6]

  • Lens Opacity: Stereocinematographic slit-lamp images and retro-illumination photography were utilized.[1] Digital image analysis was then performed to quantify the light scattering and absorption centers within the lens, providing an objective measure of cataract severity.[7]

Conclusion and Future Directions

The discovery and development of N-acetylcarnosine as a topical ophthalmic agent for the treatment of cataracts represent a significant advancement in non-surgical ophthalmology. The pioneering research led by Dr. Mark Babizhayev has provided a strong foundation of evidence for its efficacy, primarily through its action as a prodrug for the potent antioxidant and anti-glycating agent, L-carnosine.

While the existing clinical data is promising, the scientific community has also highlighted the need for larger, multi-center, and independently-conducted randomized controlled trials to further validate these findings and to elucidate the long-term safety and efficacy of N-acetylcarnosine. Future research should also focus on optimizing drug delivery systems to enhance the bioavailability of L-carnosine within the lens and exploring the potential of N-acetylcarnosine in the management of other ocular conditions associated with oxidative stress. For drug development professionals, the story of acetylcarnosine underscores the potential of prodrug strategies to overcome biological barriers and deliver therapeutic agents to target tissues effectively.

References

Exploratory

The PI3K/AKT/mTOR Signaling Pathway: A Core Regulator of Cellular Processes and a Key Target in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular sign...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of fundamental cellular activities, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in a multitude of human cancers has positioned it as a primary focus for the development of targeted oncologic therapies.[4][5] This guide provides a detailed technical overview of the PI3K/AKT/mTOR pathway, its core components, and the methodologies used to investigate its activity, with a focus on providing actionable data and protocols for professionals in the field of drug development.

Core Signaling Cascade

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[7] This co-localization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and the mTOR Complex 2 (mTORC2).[7]

Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, thereby orchestrating a variety of cellular responses. A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[4] mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8] The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3, thus antagonizing PI3K activity.[2]

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 AKT->mTORC1 P Survival Cell Survival AKT->Survival PDK1->AKT P mTORC2 mTORC2 mTORC2->AKT P p70S6K p70S6K mTORC1->p70S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Proliferation Cell Proliferation & Growth p70S6K->Proliferation _4EBP1->Proliferation

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

Quantitative Data on Pathway Inhibitors

A diverse array of small molecule inhibitors targeting various nodes of the PI3K/AKT/mTOR pathway have been developed and are in different stages of clinical investigation.[9] The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which vary depending on the specific kinase and the cellular context. Below are tables summarizing the IC50 values for several representative inhibitors against different PI3K isoforms and mTOR.

Table 1: Biochemical IC50 Values of Select PI3K/mTOR Inhibitors (nM) [10][]

InhibitorPI3KαPI3KβPI3KδPI3KγmTOR
NVP-BEZ235 4757520.7
GDC-0941 333375580
VS-5584 1668422537
LY3023414 6.0777.63823.8165
GNE-477 4---21 (Kiapp)

Table 2: Cellular IC50 Values of Select Inhibitors in T-ALL Cell Lines (µM) [12]

InhibitorCell Line24h IC50 (µM)48h IC50 (µM)
MK-2206 (AKT inhibitor) Jurkat2-
MK-2206 (AKT inhibitor) Molt-42.8-
Gant-61 (Hedgehog inhibitor) Jurkat--
Gant-61 (Hedgehog inhibitor) Molt-4--

Key Experimental Protocols

Western Blot Analysis of Pathway Activation

Western blotting is a cornerstone technique for assessing the activation state of the PI3K/AKT/mTOR pathway by detecting the phosphorylation of key downstream targets. A common readout for mTORC1 activity is the phosphorylation of p70S6K at threonine 389 (Thr389) and S6 ribosomal protein at serines 235/236 (Ser235/236).[8][13]

Protocol Outline:

  • Cell Lysis:

    • Treat cells with the compound of interest for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[14]

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and denature in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-p70S6K (Thr389)) overnight at 4°C.[15]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.[16]

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer block Blocking (5% BSA) transfer->block primary Primary Antibody Incubation (p-Protein) block->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detect ECL Detection secondary->detect analysis Image Acquisition & Densitometry detect->analysis end Quantified Results analysis->end

Caption: Standard workflow for Western blot analysis.
In Vitro Kinase Assay

In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.

Protocol Outline for PI3K Kinase Assay:

  • Reaction Setup:

    • Prepare a reaction buffer containing the purified PI3K enzyme.

    • Add the test compound at various concentrations and pre-incubate.[17]

    • Initiate the reaction by adding the lipid substrate (e.g., PIP2) and ATP.[17]

  • Incubation:

    • Incubate the reaction at room temperature for a defined period (e.g., 1 hour).[17]

  • Detection of Product (PIP3):

    • Terminate the reaction.

    • The amount of PIP3 produced can be quantified using various methods, such as ELISA-based assays that utilize a PIP3-binding protein.[17]

Kinase_Assay_Workflow start Prepare Kinase Reaction Mix add_inhibitor Add Test Inhibitor start->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate (PIP2 + ATP) pre_incubate->add_substrate incubate Incubate (Room Temp) add_substrate->incubate stop Stop Reaction incubate->stop detect Detect Product (PIP3) (e.g., ELISA) stop->detect end Determine IC50 detect->end

Caption: General workflow for an in vitro kinase assay.
In Vivo Xenograft Mouse Model

To evaluate the anti-tumor efficacy of a PI3K/AKT/mTOR inhibitor in a living organism, a xenograft mouse model is commonly employed.

Protocol Outline:

  • Cell Implantation:

    • Human cancer cells (e.g., 8226, OPM-2, or U266 for multiple myeloma) are subcutaneously injected into immunodeficient mice (e.g., athymic nude mice).[18]

  • Tumor Growth and Treatment Initiation:

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into control and treatment groups.

    • The test compound is administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[18][19]

  • Monitoring and Endpoint:

    • Tumor volume is measured regularly using calipers.[20]

    • Animal body weight and general health are monitored for signs of toxicity.[21]

    • The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., Western blotting for pharmacodynamic markers).[21]

Conclusion

The PI3K/AKT/mTOR signaling pathway remains a highly attractive target for cancer therapy. A thorough understanding of its intricate regulation and the availability of robust experimental protocols are paramount for the successful development of novel and effective inhibitors. The data and methodologies presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to advancing the field of targeted cancer treatment.

References

Foundational

The Multifaceted Antioxidant Mechanism of N-Acetylcarnosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Acetylcarnosine (NAC) has garnered significant attention in the scientific community for its therapeutic potential, primarily attributed to its p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylcarnosine (NAC) has garnered significant attention in the scientific community for its therapeutic potential, primarily attributed to its potent antioxidant properties. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of action of N-Acetylcarnosine. It details its function as a prodrug of L-carnosine, its role in scavenging reactive oxygen species (ROS), inhibiting lipid peroxidation, chelating metal ions, and preventing the formation of advanced glycation end-products (AGEs). This document synthesizes quantitative data from various studies, outlines key experimental protocols, and provides visual representations of the critical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: N-Acetylcarnosine as a Stabilized Precursor to a Potent Antioxidant

N-Acetylcarnosine is a naturally occurring dipeptide, an acetylated derivative of L-carnosine. The addition of an acetyl group makes NAC more resistant to degradation by the enzyme carnosinase, which is prevalent in human serum.[1][2] This enhanced stability allows for effective delivery of the active compound, L-carnosine, to target tissues, particularly in ophthalmic applications where NAC is often used in eye drops.[3][4][5] Upon administration, NAC is gradually deacetylated, releasing L-carnosine, which then exerts a wide range of antioxidant effects.[5][6]

Core Antioxidant Mechanisms of Action

The antioxidant prowess of N-Acetylcarnosine is primarily mediated by its active form, L-carnosine. The mechanisms are multifaceted, encompassing direct scavenging of reactive species and prevention of oxidative damage to crucial biomolecules.

Reactive Oxygen Species (ROS) Scavenging

L-carnosine is an effective scavenger of various reactive oxygen species, which are highly reactive molecules that can cause significant damage to cells.[7] It has been shown to neutralize hydroxyl radicals, superoxide (B77818) anions, and singlet molecular oxygen.[8][9] This direct scavenging activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.[10][11]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the formation of cytotoxic secondary products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[3][12] L-carnosine can interrupt this destructive process by interacting directly with lipid hydroperoxides and other reactive aldehydes, thereby protecting the integrity of cellular membranes.[13][14][15] N-Acetylcarnosine itself is also suggested to be particularly active against lipid peroxidation within the eye's lens.[1]

Metal Ion Chelation

Transition metals, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. L-carnosine possesses the ability to chelate these metal ions, sequestering them and preventing their participation in oxidative reactions.[11] This chelation activity is a critical component of its overall antioxidant capacity.

Anti-Glycation and Anti-Carbonylation Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[16][17] AGEs are implicated in the progression of age-related diseases and diabetic complications.[7][18] L-carnosine can inhibit glycation by reacting with the carbonyl groups of reducing sugars, thus preventing them from cross-linking with proteins.[19] It can also react with protein carbonyls, which are formed during oxidative stress, thereby protecting proteins from further damage.[17]

Quantitative Data on Antioxidant Activity

The following tables summarize quantitative data from various studies, providing a comparative overview of the antioxidant efficacy of carnosine and N-acetylcarnosine.

Table 1: In Vitro Antioxidant Activity of Carnosine
Antioxidant Assay Concentration % Inhibition / Activity Reference
TBARS Inhibition25 mM29.3%[20]
50 mM41.2%[20]
100 mM55.6%[20]
Metal Chelating Activity25 mM20.1%[20]
50 mM35.4%[20]
100 mM58.7%[20]
DPPH Radical Scavenging25 mM3.8%[20]
50 mM8.2%[20]
100 mM15.6%[20]
Table 2: Comparative Inhibition of LPS-Induced Nitric Oxide Synthesis in BV2 Microglial Cells
Compound % Attenuation of Nitric Oxide Synthesis Reference
Carnosine~60%[21][22]
N-Acetylcarnosine~70%[21][22]

Experimental Protocols

A comprehensive understanding of the antioxidant properties of N-Acetylcarnosine relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagent Preparation : Prepare a fresh solution of DPPH in ethanol (B145695) or methanol.

  • Reaction Mixture : Mix various concentrations of the test compound (e.g., L-carnosine, N-Acetylcarnosine) with the DPPH solution.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : Measure the decrease in absorbance at 517 nm using a spectrophotometer. The color change from purple to yellow indicates scavenging of the DPPH radical.[20]

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation.

  • Induction of Lipid Peroxidation : Induce lipid peroxidation in a suitable biological sample (e.g., liposomes, tissue homogenates) using an oxidizing agent like an iron/ascorbate system.[14][15]

  • TBARS Reagent Addition : Add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid - TCA) to the sample.

  • Color Development : Heat the mixture at 95-100°C for 15-30 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.[20]

  • Measurement : After cooling, centrifuge the samples to remove any precipitate and measure the absorbance of the supernatant at 532 nm.[20]

Ferrous Ion (Fe²⁺) Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions.

  • Sample Preparation : Prepare various concentrations of the test compound.

  • Reaction Mixture : Mix the sample with a solution of ferrous chloride (FeCl₂).

  • Ferrozine (B1204870) Addition : Add ferrozine to the mixture. Ferrozine forms a stable magenta-colored complex with Fe²⁺.

  • Incubation : Incubate the reaction mixture at room temperature for 10 minutes.

  • Measurement : Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm. A decrease in absorbance indicates the chelation of Fe²⁺ by the test compound.[20]

Inhibition of Nitric Oxide (NO) Synthesis in Cell Culture

This cell-based assay assesses the anti-inflammatory and antioxidant potential of a compound by measuring its ability to inhibit NO production in stimulated immune cells.

  • Cell Culture : Culture BV2 microglial cells in an appropriate medium.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the test compound (carnosine or N-acetylcarnosine).[21][22]

  • Incubation : Incubate the cells for 24 hours.

  • NO Measurement : Collect the cell culture supernatant and measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-570 nm.[20]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

NAC_Metabolism_and_Action cluster_delivery Topical Administration cluster_bioactivation Bioactivation in Tissue cluster_antioxidant_effects Antioxidant Mechanisms NAC_prodrug N-Acetylcarnosine (NAC) (Prodrug) Deacetylation Deacetylation NAC_prodrug->Deacetylation Resistant to Carnosinase L_Carnosine L-Carnosine (Active Antioxidant) Deacetylation->L_Carnosine ROS_Scavenging ROS Scavenging (e.g., •OH, O₂⁻) L_Carnosine->ROS_Scavenging Lipid_Peroxidation_Inhibition Inhibition of Lipid Peroxidation L_Carnosine->Lipid_Peroxidation_Inhibition Metal_Chelation Metal Ion Chelation (e.g., Cu²⁺, Fe²⁺) L_Carnosine->Metal_Chelation Anti_Glycation Anti-Glycation (AGEs Inhibition) L_Carnosine->Anti_Glycation

Caption: N-Acetylcarnosine (NAC) acts as a prodrug, being deacetylated to the active antioxidant L-carnosine.

Lipid_Peroxidation_Inhibition ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane ROS->PUFA Initiation Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O₂ Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH Chain_Reaction Chain Reaction Propagation Lipid_Hydroperoxide->Chain_Reaction Membrane_Damage Cell Membrane Damage Chain_Reaction->Membrane_Damage L_Carnosine L-Carnosine L_Carnosine->ROS Scavenges L_Carnosine->Lipid_Hydroperoxide Inhibits

Caption: L-carnosine inhibits lipid peroxidation by scavenging ROS and interacting with lipid hydroperoxides.

Anti_Glycation_Mechanism Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Formation Reducing_Sugar->Schiff_Base Protein Protein (with free amino group) Protein->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Protein_Crosslinking Protein Cross-linking & Damage AGEs->Protein_Crosslinking L_Carnosine L-Carnosine L_Carnosine->Reducing_Sugar Reacts with

Caption: L-carnosine prevents the formation of Advanced Glycation End-products (AGEs) by reacting with reducing sugars.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement Test_Compound Prepare Test Compound (NAC / L-Carnosine) Mixing Mix Test Compound with Reagents Test_Compound->Mixing Assay_Reagents Prepare Assay Reagents (e.g., DPPH, TBARS) Assay_Reagents->Mixing Incubation Incubate under Controlled Conditions Mixing->Incubation Spectrophotometry Measure Absorbance Change (Spectrophotometer) Incubation->Spectrophotometry Data_Analysis Calculate % Inhibition Spectrophotometry->Data_Analysis

Caption: A generalized experimental workflow for in vitro antioxidant capacity assessment.

Conclusion

N-Acetylcarnosine serves as a highly effective delivery system for L-carnosine, a dipeptide with a remarkable and diverse range of antioxidant activities. Its ability to scavenge reactive oxygen species, inhibit lipid peroxidation, chelate pro-oxidant metals, and prevent the formation of advanced glycation end-products underscores its therapeutic potential in a variety of conditions underpinned by oxidative stress. The data and methodologies presented in this guide provide a solid foundation for further research and development of N-Acetylcarnosine-based therapeutics. The continued exploration of its mechanisms of action will undoubtedly unveil new avenues for its application in promoting human health and combating disease.

References

Exploratory

An In-depth Technical Guide on the Role of N-Acetylcarnosine in Preventing Protein Glycation

Executive Summary: Protein glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a fundamental process implicated in cellular aging and the pathogenesis of numerous disea...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Protein glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a fundamental process implicated in cellular aging and the pathogenesis of numerous diseases, including diabetic complications and age-related cataracts. This process leads to the formation of Advanced Glycation End-products (AGEs), which cause protein cross-linking, aggregation, and loss of function. N-Acetylcarnosine (NAC), a naturally occurring dipeptide, has emerged as a potent anti-glycating agent. As a prodrug, NAC penetrates the cornea and is deacetylated into L-carnosine, which then directly counteracts glycation. The primary mechanisms include transglycation, where carnosine competitively reacts with glycating agents, and the scavenging of reactive dicarbonyl intermediates. This guide provides a comprehensive overview of the biochemical pathways, quantitative efficacy, and experimental methodologies related to the anti-glycating properties of N-acetylcarnosine, intended for researchers and drug development professionals.

The Biochemical Basis of Protein Glycation

Protein glycation, also known as the Maillard reaction, is a complex cascade of non-enzymatic reactions that progressively modify proteins.[1] The process is initiated by the condensation of a carbonyl group from a reducing sugar (e.g., glucose, fructose) with a free amino group on a protein (typically lysine (B10760008) or arginine residues), forming a reversible Schiff base. This Schiff base subsequently undergoes an Amadori rearrangement to form a more stable, but still reversible, ketoamine known as an Amadori product.[1]

Over weeks to months, these early glycation products undergo a series of further reactions, including dehydration, oxidation, and condensation, to form a heterogeneous group of irreversible compounds known as Advanced Glycation End-products (AGEs).[2] Key AGEs include pentosidine (B29645) (fluorescent and cross-linking), Nε-(carboxymethyl)lysine (CML), and Nε-(carboxyethyl)lysine (CEL).[1] The formation of AGEs is significantly accelerated by the presence of highly reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are byproducts of glucose degradation and lipid peroxidation.[1][3]

The accumulation of AGEs has profound pathological consequences. In the eye lens, the glycation of structural proteins called crystallins leads to their cross-linking and aggregation.[4][5] This process increases light scattering and the formation of high-molecular-weight aggregates, ultimately resulting in the loss of lens transparency and the development of cataracts.[4][6]

N-Acetylcarnosine: A Prodrug for Ocular Delivery

While L-carnosine (β-alanyl-L-histidine) is the active anti-glycating molecule, it cannot effectively penetrate the cornea when applied topically.[4][7] To overcome this, N-Acetylcarnosine (NAC) was developed as a prodrug. The acetylation of the amino group in the β-alanine residue makes NAC more lipophilic, facilitating its passage through the cornea into the aqueous humor.[8][9] More importantly, this acetylation protects the molecule from degradation by carnosinase, an enzyme present in serum that rapidly hydrolyzes L-carnosine.[10]

Once inside the anterior chamber of the eye, endogenous hydrolases deacetylate NAC, releasing L-carnosine at the target site.[9][11] Studies in rabbits have shown that after topical administration of a 1% NAC solution, L-carnosine is detected in the aqueous humor within 15 to 30 minutes.[9][11] This delivery system ensures that a therapeutically effective concentration of the active molecule is achieved within the lens environment.

Core Anti-Glycation Mechanisms of Action

L-carnosine, delivered via its NAC prodrug, employs a multi-pronged strategy to inhibit protein glycation and its damaging consequences.

Transglycation and Competitive Inhibition

One of the primary mechanisms is "transglycation," where carnosine acts as a sacrificial target for glycating agents.[12][13] The imidazole (B134444) ring of the histidine residue in carnosine can react directly with reducing sugars or early glycation products on proteins. By competitively binding these molecules, carnosine prevents them from reacting with and modifying critical proteins like lens crystallins.[12][14] This effectively spares the protein from irreversible damage.

Scavenging of Reactive Carbonyl Species

Carnosine is a highly effective scavenger of reactive dicarbonyl compounds such as methylglyoxal (MGO).[3][15] These carbonyls are potent cross-linking agents that significantly accelerate the formation of AGEs. Carnosine can directly react with and neutralize these harmful aldehydes and ketones, forming innocuous carnosine-carbonyl adducts.[15] This action detoxifies the cellular environment and prevents the modification of proteins, lipids, and DNA.

Antioxidant and Metal-Chelating Properties

Oxidative stress and glycation are closely intertwined processes, often referred to as "glycoxidation." Reactive oxygen species (ROS) can accelerate the degradation of Amadori products into AGEs. Carnosine functions as a universal antioxidant, capable of scavenging ROS in both aqueous and lipid environments.[12][16] It also chelates divalent metal ions like copper and zinc, which can catalyze the autooxidation of sugars and the formation of free radicals.[5]

Chaperone-like Activity and Disaggregation

Beyond prevention, compelling in vitro evidence suggests that carnosine may be able to reverse existing glycation-induced damage. Studies have demonstrated that carnosine can disaggregate glycated α-crystallin aggregates.[17][18] After the addition of carnosine to a solution of aggregated, methylglyoxal-treated α-crystallin, light scattering returned to baseline levels, indicating a reduction in the size of the aggregates.[17] This chaperone-like activity suggests a potential to restore the structure of modified proteins and even reverse lens opacity in its early stages.[17]

Quantitative Data on Efficacy

The anti-glycating efficacy of carnosine and N-acetylcarnosine has been quantified in numerous in vitro and clinical studies. The following tables summarize key findings.

Study Focus Protein Model Glycating Agent Inhibitor Concentration Inhibition Rate Source
Comparative InhibitionPorcine Lens CulturesHigh GalactoseL-Carnosine20 mM80%[11]
Comparative InhibitionPorcine Lens CulturesHigh GalactoseAminoguanidine20 mM60%[11]
Crystallin GlycationCalf Lens CrystallinsGlucose (50 mM)Acetyl-L-carnitine50 mM42% decrease in glycation[19]
AGE FormationLens Crystallins & ErythroseErythrose (10 mM)Acetyl-L-carnitine50 mM70% reduction in anti-AGE antibody reactivity[19]

Table 1: Summary of In Vitro Quantitative Data on Glycation Inhibition. This table highlights the potent inhibitory effects of carnosine and its derivatives compared to the standard anti-glycating agent, aminoguanidine, and demonstrates significant reductions in both general glycation and specific AGE formation.

Study No. of Eyes Treatment Duration Key Outcome Result Source
Babizhayev et al. (2002)411% NAC drops6 monthsBest Corrected Visual Acuity (BCVA)90.0% of eyes showed improvement (7% to 100%)[20][21]
Babizhayev et al. (2002)411% NAC drops6 monthsGlare Sensitivity88.9% of eyes showed improvement (27% to 100%)[20][21]
Babizhayev et al. (2002)411% NAC drops6 monthsLens Transmissivity (Image Analysis)41.5% of eyes showed significant improvement[20][21]
Babizhayev et al. (2002)411% NAC drops24 monthsSustainability of EffectBeneficial effects were sustained; no worsening of VA[20][21]
Malachkova et al.37"Clarastil" (NAC)6 monthsLens Condition (LOCS III)Improvement observed in lens condition[22]

Table 2: Summary of Clinical Trial Data for N-Acetylcarnosine (NAC) Eye Drops in Cataract Patients. These results demonstrate the clinical potential of NAC not only to slow the progression of cataracts but also to induce measurable improvements in key visual functions.

Experimental Protocols and Methodologies

The study of anti-glycating agents relies on a set of established biochemical assays. Below are detailed methodologies for key experiments.

In Vitro Glycation Inhibition Assay by Spectrofluorimetry

This method measures the formation of fluorescent AGEs and is commonly used for screening potential inhibitors.

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in a 100 mM phosphate (B84403) buffer (pH 7.4) containing 0.02% sodium azide (B81097) to prevent bacterial growth.

    • Prepare a 1 M stock solution of glucose or fructose (B13574) in the same phosphate buffer.

    • Prepare stock solutions of the test inhibitor (e.g., N-acetylcarnosine) at various concentrations.

  • Incubation:

    • In a series of sterile, sealed test tubes, mix the BSA solution, the sugar solution (to a final concentration of 500 mM), and the inhibitor solution at its desired final concentration.

    • Include a negative control (BSA only) and a positive control (BSA + sugar, no inhibitor).

    • Incubate the tubes in the dark at 37°C for 1-4 weeks.

  • Measurement:

    • After incubation, stop the reaction by adding 100% Trichloroacetic Acid (TCA) and centrifuging.

    • Redissolve the protein pellet in a buffered solution.

    • Measure the fluorescence intensity of the solution using a spectrofluorometer at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[23]

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_Control)] * 100

Quantification of Specific AGEs by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurately identifying and quantifying specific non-fluorescent AGEs like CML and CEL.[24][25]

  • Sample Preparation (Protein Hydrolysis):

    • Lyophilize the protein sample from the in vitro assay or biological fluid.

    • Perform acid hydrolysis by incubating the sample in 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere.

    • Neutralize the hydrolysate and filter it.

  • Chromatographic Separation:

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

    • Use a gradient elution program with mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.[25]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed to the mass spectrometer.

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target AGEs (e.g., CML, CEL) and their stable isotope-labeled internal standards are monitored.

    • Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.[24][25]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biochemical and experimental workflows involved.

Glycation_Pathway cluster_early Early Glycation (Reversible) cluster_late Late Glycation (Irreversible) Protein Protein (with -NH2 group) Schiff Schiff Base Protein->Schiff Sugar Reducing Sugar (e.g., Glucose) Sugar->Schiff + Amadori Amadori Product Schiff->Amadori Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (MGO, GO) Amadori->Dicarbonyls Oxidation, Dehydration AGEs Advanced Glycation End-products (AGEs) (CML, Pentosidine) Amadori->AGEs Further Reactions Dicarbonyls->AGEs Crosslinking Protein Cross-linking & Aggregation AGEs->Crosslinking NAC_Mechanism cluster_delivery Ocular Prodrug Delivery cluster_action Anti-Glycation Mechanisms NAC_drop N-Acetylcarnosine (NAC) Eye Drop Cornea Cornea Penetration NAC_drop->Cornea AqueousHumor Aqueous Humor Cornea->AqueousHumor Carnosine L-Carnosine (Active Form) AqueousHumor->Carnosine Deacetylation Transglycation Transglycation: Reacts with Sugars Carnosine->Transglycation Scavenging Carbonyl Scavenging: Neutralizes MGO, GO Carnosine->Scavenging Chaperone Chaperone Activity: Disaggregates AGEs Carnosine->Chaperone Protection Protection of Lens Crystallins Transglycation->Protection Scavenging->Protection Chaperone->Protection Experimental_Workflow Workflow: In Vitro Glycation Inhibition Assay cluster_reactions A 1. Prepare Reagents (Protein, Sugar, Inhibitor) B 2. Set up Reactions A->B C Negative Control (Protein only) B->C D Positive Control (Protein + Sugar) B->D E Test Sample (Protein + Sugar + Inhibitor) B->E F 3. Incubate at 37°C (1-4 Weeks) D->F G 4. Measure AGE-related Fluorescence (Ex: 370nm, Em: 440nm) F->G H 5. Calculate % Inhibition G->H

References

Foundational

Unraveling the Enzymatic Synthesis of N-Acetylcarnosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary N-acetylcarnosine, a naturally occurring dipeptide, has garnered significant interest for its therapeutic potential, particularly in ophth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylcarnosine, a naturally occurring dipeptide, has garnered significant interest for its therapeutic potential, particularly in ophthalmology. While its presence in biological tissues suggests an enzymatic origin, the specific enzyme responsible for its synthesis, a putative "carnosine N-acetyltransferase," remains to be definitively identified and characterized. This technical guide provides a comprehensive overview of the proposed enzymatic synthesis pathway of N-acetylcarnosine, drawing upon the established mechanisms of N-acetyltransferases (NATs). This document serves as a foundational resource, offering adaptable experimental protocols, representative quantitative data, and conceptual frameworks to guide future research and development in this area.

Proposed Enzymatic Synthesis Pathway of N-Acetylcarnosine

The enzymatic synthesis of N-acetylcarnosine is hypothesized to proceed via the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the primary amine of the β-alanine moiety of carnosine. This reaction is catalyzed by a putative N-acetyltransferase, a class of enzymes known for their role in the acetylation of a wide array of substrates.

The core reaction is as follows:

Carnosine (β-alanyl-L-histidine) + Acetyl-CoA → N-Acetylcarnosine + Coenzyme A

Key Components of the Pathway:

  • Substrates:

    • Carnosine: The dipeptide substrate that undergoes acetylation.

    • Acetyl Coenzyme A (Acetyl-CoA): The universal acetyl group donor in biological systems.

  • Enzyme:

    • Putative Carnosine N-Acetyltransferase: An uncharacterized enzyme belonging to the N-acetyltransferase (NAT) superfamily. It is plausible that a known mammalian NAT with broad substrate specificity is responsible for this biological transformation.

Enzymatic_Synthesis_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Carnosine Carnosine (β-alanyl-L-histidine) NAT Putative Carnosine N-Acetyltransferase Carnosine->NAT AcetylCoA Acetyl-CoA AcetylCoA->NAT NAC N-Acetylcarnosine NAT->NAC CoA Coenzyme A NAT->CoA

Caption: Proposed enzymatic pathway for N-acetylcarnosine synthesis.

Quantitative Data Insights

While kinetic parameters for a specific carnosine N-acetyltransferase are not yet available, data from well-characterized N-acetyltransferases acting on other substrates can provide a valuable reference for experimental design. The following tables summarize representative kinetic data for human N-acetyltransferases.

Table 1: Kinetic Parameters of Human N-Terminal Acetyltransferase A (hNatA) for Various Peptide Substrates

Substrate (Peptide Sequence)K_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
SESS-120.043300
AASS-250.031200
TESS-150.021300
Note: This data is illustrative and serves as a comparative baseline.

Table 2: Substrate Specificity of Human Arylamine N-Acetyltransferase 1 (hNAT1)

SubstrateApparent K_m (µM)Apparent V_max (nmol/min/mg)
p-Aminobenzoic acid230150
p-Aminosalicylic acid50120
Sulfamethazine> 5000< 5
Note: This data highlights the substrate preferences of a known NAT enzyme.

Detailed Experimental Protocols

The following protocols provide a framework for the purification of a putative carnosine N-acetyltransferase and the subsequent characterization of its enzymatic activity. These methods are adaptable and can be optimized based on the specific tissue source and enzyme characteristics.

Purification of a Putative Carnosine N-Acetyltransferase

This protocol outlines a general strategy for the isolation of an N-acetyltransferase from a mammalian tissue source, such as the liver, which is known to have high NAT activity.

Materials:

  • Fresh or frozen mammalian liver tissue

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and a commercial protease inhibitor cocktail.

  • Chromatography resins: DEAE-Sepharose, Affi-Gel Blue, and a gel filtration matrix (e.g., Sephacryl S-200).

  • Bradford reagent for protein quantification.

  • Reagents and equipment for SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Methodology:

  • Tissue Homogenization: Homogenize the liver tissue in 4 volumes of ice-cold Lysis Buffer using a Dounce or Potter-Elvehjem homogenizer.

  • Clarification: Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C. Collect the supernatant (cytosolic fraction).

  • Ion-Exchange Chromatography: Load the clarified supernatant onto a DEAE-Sepharose column pre-equilibrated with Lysis Buffer. Elute the bound proteins using a linear gradient of NaCl (from 150 mM to 500 mM) in Lysis Buffer. Collect fractions and assay for acetyltransferase activity.

  • Affinity Chromatography: Pool the active fractions and apply them to an Affi-Gel Blue column equilibrated with Lysis Buffer. This matrix has an affinity for many nucleotide-binding enzymes, including those that utilize CoA. Elute the enzyme using a high salt concentration or a specific ligand.

  • Gel Filtration Chromatography: As a final purification step, subject the active fractions from the affinity chromatography step to gel filtration on a Sephacryl S-200 column to separate proteins based on their molecular size.

  • Purity Assessment: Assess the purity of the final preparation at each stage using SDS-PAGE.

In Vitro Enzymatic Assay for N-Acetylcarnosine Synthesis

This protocol describes a sensitive and continuous fluorometric assay to measure the activity of a putative carnosine N-acetyltransferase by detecting the release of Coenzyme A (CoA).

Materials:

  • Purified putative carnosine N-acetyltransferase.

  • Stock solutions of carnosine and acetyl-CoA.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT.

  • ThioGlo™ 4, a maleimide-based probe that becomes fluorescent upon reaction with thiols.

  • A microplate reader capable of measuring fluorescence (Excitation ≈ 380 nm, Emission ≈ 500 nm).

Methodology:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the Reaction Buffer, a range of carnosine concentrations (for kinetic analysis), and the purified enzyme preparation.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a predetermined concentration of acetyl-CoA to each well.

  • Incubation: Incubate the reaction plate at 37°C for a specified time, ensuring the reaction remains in the linear range.

  • Detection: Terminate the reaction and add ThioGlo™ 4 to each well. The probe will react with the free sulfhydryl group of the CoA produced during the reaction, generating a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Generate a standard curve using known concentrations of CoA to convert fluorescence units to the amount of product formed. From this, calculate the initial reaction velocities and determine the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Enzymatic Assay cluster_analysis Data Analysis Homogenization Tissue Homogenization Centrifugation Clarification Homogenization->Centrifugation IonExchange Ion-Exchange Chromatography Centrifugation->IonExchange Affinity Affinity Chromatography IonExchange->Affinity GelFiltration Gel Filtration Affinity->GelFiltration ReactionSetup Reaction Setup GelFiltration->ReactionSetup Initiation Initiate with Acetyl-CoA ReactionSetup->Initiation Incubation Incubation Initiation->Incubation Detection Fluorescent Detection of CoA Incubation->Detection StandardCurve CoA Standard Curve Detection->StandardCurve Kinetics Kinetic Parameter Calculation StandardCurve->Kinetics

Caption: Experimental workflow for purification and assay.

Conclusion and Future Directions

The enzymatic synthesis of N-acetylcarnosine represents a compelling area of research with significant therapeutic implications. While a dedicated carnosine N-acetyltransferase has yet to be discovered, the methodologies and conceptual frameworks presented in this guide provide a robust starting point for its identification and characterization. Future research should focus on screening known N-acetyltransferases for activity towards carnosine, followed by detailed kinetic and structural studies to elucidate the molecular basis of this important biological transformation. The successful characterization of this enzymatic pathway will not only advance our understanding of carnosine metabolism but also open new avenues for the development of novel therapeutics.

Exploratory

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Acetylcarnosine

For Researchers, Scientists, and Drug Development Professionals Abstract N-Acetylcarnosine (NAC), a naturally occurring dipeptide, is a derivative of carnosine with an additional acetyl group. This modification enhances...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylcarnosine (NAC), a naturally occurring dipeptide, is a derivative of carnosine with an additional acetyl group. This modification enhances its stability and resistance to enzymatic degradation, making it a subject of significant interest in pharmacology and drug development. This guide provides a comprehensive overview of the molecular structure, chemical properties, and key biological activities of acetylcarnosine. It includes detailed experimental protocols and quantitative data to support further research and development efforts.

Molecular Structure and Physicochemical Properties

N-Acetylcarnosine, chemically known as N-(N-acetyl-β-alanyl)-L-histidine, is a dipeptide composed of N-acetyl-β-alanine and L-histidine.[1] The addition of an acetyl group to the primary amine of the β-alanine residue makes NAC more resistant to degradation by the enzyme carnosinase compared to its parent compound, carnosine.[2] This enhanced stability is a crucial attribute for its therapeutic applications.

Table 1: Physicochemical Properties of N-Acetylcarnosine

PropertyValueReference
Molecular Formula C11H16N4O4[3][4][5]
Molecular Weight 268.27 g/mol [3][4][5]
CAS Number 56353-15-2[3][4]
Appearance White to off-white solid[3]
Melting Point 209-210°C[6]
Boiling Point (Predicted) 775.9 ± 60.0 °C[6]
Density (Predicted) 1.343 ± 0.06 g/cm³[5][6]
Water Solubility 250 mg/mL (931.90 mM); requires sonication[3][5]
XLogP3 -1.5[4]
Storage Temperature Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5]

Chemical Synthesis and Purification

Several methods for the synthesis of N-acetylcarnosine have been reported. A common approach involves the acylation of L-carnosine with an acetylating agent.

Synthesis Protocol Example

A described method for synthesizing N-acetyl-L-carnosine involves the following steps:

  • Preparation of an Active Ester Solution: p-Nitrophenol is dissolved in an organic solvent, such as tetrahydrofuran, and reacted with acetyl chloride in the presence of an acid-binding agent like triethylamine (B128534) to form an active ester solution.[7]

  • Reaction with L-Carnosine: L-carnosine and a protective agent, such as imidazole, are dissolved in water. The previously prepared active ester solution is then added to this aqueous solution and allowed to react.[7]

  • Purification: After the reaction is complete, the layers are separated. The aqueous layer is decolorized with activated carbon and concentrated. The pH is adjusted to 5 with acetic acid, and the product is precipitated by adding a polar solvent like isopropanol. The resulting white solid is filtered and dried to yield N-acetyl-L-carnosine.[7]

Analytical Methods for Quantification

Accurate quantification of acetylcarnosine in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method for Quantification in Plasma

The following protocol outlines a validated HPLC method for determining N-acetylcarnosine concentrations in equine plasma.[8][9]

  • Sample Preparation:

    • Precipitate proteins from plasma samples by adding perchloric acid.[8]

    • Centrifuge the mixture and collect the supernatant.[10]

    • Isolate N-acetylcarnosine from the supernatant using solid-phase extraction (SPE) with a propylsulfonyl column.[8][9]

  • HPLC Conditions:

    • Column: 3 µm Hypersil ODS (150 x 4.6 mm I.D.)[8][9]

    • Mobile Phase: 5 mM phosphoric acid-1 mM triethylamine, pH 2.58[8][9]

    • Flow Rate: 1.0 mL/min[10]

    • Detection: UV at 210 nm[10]

    • Retention Time: Approximately 5.9 ± 0.2 min[8][9]

  • Quantification:

    • A standard curve is generated using known concentrations of N-acetylcarnosine.[10]

    • The concentration in the samples is determined by comparing the peak area to the standard curve.[10]

This method has a reported recovery rate of 93.9-99.7% and a lower limit of detection of 0.18 µM in plasma.[8][9]

Chemical Properties and Biological Activities

N-Acetylcarnosine serves as a prodrug of L-carnosine, meaning it is metabolized in the body to release the active compound, L-carnosine.[11][12] This bioactivation is a key aspect of its mechanism of action.

Antioxidant Activity

Both carnosine and N-acetylcarnosine exhibit significant antioxidant properties. They can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[12][13]

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Procedure:

    • Prepare a fresh solution of DPPH in a suitable solvent (e.g., ethanol).[14]

    • Mix the test compound (N-acetylcarnosine) with the DPPH solution.[14]

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[14]

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Anti-glycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins or lipids that leads to the formation of advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of various age-related diseases, including cataracts. Carnosine and its derivatives have been shown to inhibit the formation of AGEs.[15]

This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs from the reaction of bovine serum albumin (BSA) and glucose.[16][17]

  • Procedure:

    • Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and glucose (e.g., 500 mM) in a phosphate (B84403) buffer (pH 7.4).[16]

    • Add the test compound (N-acetylcarnosine) at various concentrations.[16]

    • Incubate the mixtures at 37°C for a specified period (e.g., 7 days).[16]

    • Measure the fluorescence intensity of the formed AGEs at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[17]

  • Calculation: The percentage of inhibition of AGE formation is calculated by comparing the fluorescence of the samples with that of a control.

Signaling Pathways and Mechanisms of Action

N-acetylcarnosine primarily acts as a prodrug, delivering L-carnosine to target tissues. L-carnosine then exerts its biological effects through various mechanisms.

NAC_Bioactivation_and_Action cluster_0 Ocular Administration cluster_1 Intraocular Environment cluster_2 Biological Effects NAC_eyedrops N-Acetylcarnosine (Eye Drops) NAC N-Acetylcarnosine NAC_eyedrops->NAC Carnosine L-Carnosine NAC->Carnosine Deacetylation Antioxidant Antioxidant Activity Carnosine->Antioxidant Antiglycation Anti-glycation Activity Carnosine->Antiglycation Chaperone Chaperone-like Activity Carnosine->Chaperone

Caption: Bioactivation pathway of N-Acetylcarnosine after topical ocular administration.

The primary mechanism involves the deacetylation of N-acetylcarnosine to L-carnosine within the eye.[11] L-carnosine then acts as a potent antioxidant, protecting lens crystallins from oxidative damage and glycation, which are key factors in cataract formation.[13][18]

Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the efficacy of N-acetylcarnosine in a preclinical model of cataracts.

Preclinical_Cataract_Model_Workflow cluster_animal_model Animal Model cluster_treatment Treatment Protocol cluster_evaluation Efficacy Evaluation Animal_Selection Select Animal Model (e.g., rabbits, dogs) Cataract_Induction Induce Cataracts (e.g., UV, galactose) Animal_Selection->Cataract_Induction Grouping Divide into Control and Treatment Groups Cataract_Induction->Grouping Treatment_Admin Administer N-Acetylcarnosine Eye Drops (e.g., 1% solution) Grouping->Treatment_Admin Ophthalmic_Exam Regular Ophthalmic Examinations Treatment_Admin->Ophthalmic_Exam Lens_Analysis Biochemical Analysis of Lens Proteins Ophthalmic_Exam->Lens_Analysis Data_Analysis Statistical Analysis of Lens Opacity Lens_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating N-acetylcarnosine in a preclinical cataract model.

Conclusion

N-Acetylcarnosine's enhanced stability and its role as a prodrug for L-carnosine make it a promising therapeutic agent, particularly in ophthalmology for the treatment of cataracts.[3][19] Its antioxidant and anti-glycation properties are well-documented.[13][15] This guide provides a foundational understanding of its molecular and chemical properties, along with practical experimental protocols, to aid researchers and drug development professionals in their ongoing investigations into the therapeutic potential of this intriguing dipeptide. Further well-designed, randomized, placebo-controlled clinical trials are necessary to fully elucidate its efficacy in human subjects.[11]

References

Foundational

The Biophysical Interaction of Acetylcarnosine with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-acetylcarnosine (NAC), a naturally occurring dipeptide and a prodrug of L-carnosine, has garnered significant attention for its therapeutic poten...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylcarnosine (NAC), a naturally occurring dipeptide and a prodrug of L-carnosine, has garnered significant attention for its therapeutic potential, particularly in ophthalmology for the treatment of cataracts.[1][2] Its efficacy is largely attributed to its potent antioxidant and anti-glycation properties, which are intrinsically linked to its interaction with cellular membranes. This technical guide provides an in-depth exploration of the core mechanisms governing the interaction of acetylcarnosine with cellular membranes, focusing on its role in mitigating oxidative damage and preserving membrane integrity. We delve into the biophysical consequences of this interaction, supported by quantitative data from key experimental studies. Detailed methodologies for the cited experiments are provided to facilitate replication and further investigation. Furthermore, this guide visualizes the pertinent signaling pathways and experimental workflows using the DOT language to offer a clear and comprehensive understanding of the subject matter.

Introduction: The Crucial Role of Membrane Interaction

Cellular membranes are not merely passive barriers; they are dynamic structures pivotal to a vast array of cellular processes. The lipid bilayer, the fundamental structure of the cell membrane, is a primary target for oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Lipid peroxidation (LPO), a key consequence of oxidative stress, can severely compromise membrane structure and function, leading to a cascade of deleterious cellular events.[3]

Acetylcarnosine, and its active form L-carnosine, are recognized as effective protectors against such damage.[2][4] Their ability to function as universal antioxidants in both aqueous and lipid environments makes them particularly effective at the membrane interface.[1] The acetylation of carnosine to form N-acetylcarnosine enhances its stability against enzymatic degradation by carnosinase and facilitates its penetration across cellular membranes, such as the cornea, where it is then deacetylated to release L-carnosine.[1] This guide will dissect the multifaceted interactions of acetylcarnosine at the cellular membrane, from direct quenching of radicals to the modulation of cellular signaling pathways.

Mechanisms of Acetylcarnosine Action at the Cellular Membrane

The protective effects of acetylcarnosine on cellular membranes are multifactorial, involving direct chemical interactions and the modulation of cellular defense systems.

Antioxidant Activity and Inhibition of Lipid Peroxidation

The primary mechanism by which acetylcarnosine protects cellular membranes is through its potent antioxidant activity. It effectively scavenges a variety of ROS, thereby preventing the initiation and propagation of lipid peroxidation.[2] Furthermore, L-carnosine is an effective quencher of reactive and toxic aldehydes, such as 4-hydroxy-trans-2-nonenal (HNE), which are byproducts of lipid peroxidation and can cause further cellular damage.[5][6][7]

Quantitative Data on Lipid Peroxidation Inhibition

The efficacy of N-acetylcarnosine and L-carnosine in inhibiting lipid peroxidation in a model membrane system (liposomes) has been quantified. The following table summarizes the inhibition of thiobarbituric acid reactive substances (TBARS), a measure of lipid peroxidation.

Time (minutes)Fe2+ + Ascorbate (Control)+ 10 mM NAC+ 20 mM NAC+ 10 mM L-carnosine+ 20 mM L-carnosine
0 ~0.05~0.05~0.05~0.05~0.05
15 ~0.30~0.15~0.10~0.18~0.12
30 ~0.45~0.20~0.12~0.25~0.15
45 ~0.55~0.25~0.15~0.30~0.18
60 ~0.60~0.28~0.18~0.35~0.20
Data is estimated from the graphical representation in the cited source.[8]
Anti-Glycation Effects

Glycation is a non-enzymatic reaction between proteins or lipids and sugars, leading to the formation of advanced glycation end-products (AGEs). This process can cross-link proteins within the cell membrane, impairing their function and contributing to membrane rigidity and dysfunction. L-carnosine is a potent anti-glycating agent, and this activity is crucial for preserving the integrity and function of membrane proteins.[9]

Membrane Stabilization

L-carnosine has been shown to have a membrane-stabilizing effect, which is crucial for maintaining cellular homeostasis, especially under conditions of stress. While the precise biophysical mechanism is not fully elucidated, it is thought to involve interactions with the phospholipid headgroups and the interfacial region of the lipid bilayer.

Signaling Pathways Modulated by Acetylcarnosine

Beyond its direct chemical interactions, acetylcarnosine can influence cellular function by modulating signaling pathways involved in the cellular stress response.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While the direct activation of Nrf2 by acetylcarnosine at the cell membrane is an area of ongoing research, it is plausible that by mitigating membrane-associated oxidative stress, acetylcarnosine contributes to a cellular environment that favors Nrf2 activation.

Nrf2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS, LPO) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Disrupts NAC N-Acetylcarnosine NAC->Oxidative_Stress Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Targets for ARE Antioxidant Response Element Nrf2->ARE Translocates & Binds to Gene_Expression Expression of Cytoprotective Genes ARE->Gene_Expression

Nrf2 signaling pathway activation.

Experimental Protocols

This section provides an overview of the methodologies used in the studies cited in this guide.

Preparation of Liposomes as a Model Membrane System

Liposomes are frequently used as a simplified model of biological membranes to study lipid peroxidation.

  • Lipid Film Hydration: A mixture of phospholipids (B1166683) (e.g., phosphatidylcholine) in an organic solvent (e.g., chloroform) is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with vigorous vortexing. This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to probe or bath sonication, or extruded through polycarbonate membranes with a specific pore size.

Liposome_Preparation start Start phospholipids Phospholipids in Organic Solvent start->phospholipids evaporation Evaporation under Nitrogen phospholipids->evaporation film Thin Lipid Film evaporation->film hydration Hydration with Aqueous Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv size_reduction Sonication or Extrusion mlv->size_reduction suv Small Unilamellar Vesicles (SUVs) size_reduction->suv end End suv->end

Workflow for liposome (B1194612) preparation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a widely used method to measure malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Induction of Peroxidation: Lipid peroxidation in the liposome suspension is initiated by adding an oxidizing agent, such as a mixture of FeSO4 and ascorbic acid.

  • Incubation: The liposome suspension is incubated with and without the test compound (N-acetylcarnosine) for a specified period at 37°C.

  • Reaction with TBA: An aliquot of the reaction mixture is treated with a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

  • Heating: The mixture is heated in a boiling water bath for a defined period (e.g., 15-20 minutes) to facilitate the formation of the MDA-TBA adduct, which has a characteristic pink color.

  • Spectrophotometry: After cooling, the absorbance of the solution is measured at approximately 532 nm.

  • Quantification: The concentration of TBARS is calculated using a standard curve generated with a known concentration of MDA.

Conclusion and Future Directions

N-acetylcarnosine stands out as a promising therapeutic agent for conditions associated with oxidative stress at the cellular membrane. Its ability to act as a prodrug of L-carnosine, coupled with its potent antioxidant and anti-glycation properties, allows it to effectively protect membrane lipids and proteins from oxidative damage. The quantitative data on the inhibition of lipid peroxidation in model membrane systems provide strong evidence for its membrane-protective effects.

While the direct biophysical effects of acetylcarnosine on membrane fluidity and order are not yet extensively quantified in the literature, the existing evidence strongly supports its role as a membrane-stabilizing agent. Future research employing techniques such as fluorescence anisotropy, differential scanning calorimetry, and molecular dynamics simulations will be invaluable in elucidating the precise molecular interactions between acetylcarnosine and the lipid bilayer. A deeper understanding of these biophysical interactions will undoubtedly pave the way for the development of more targeted and effective therapies based on this remarkable dipeptide.

References

Exploratory

The Anti-Aging Effects of N-Acetylcarnosine on Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Cellular senescence, the irreversible arrest of cell proliferation, is a fundamental hallmark of aging. It is driven by a variety of stressors,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, the irreversible arrest of cell proliferation, is a fundamental hallmark of aging. It is driven by a variety of stressors, most notably oxidative stress and the accumulation of non-functional proteins and other macromolecules. N-acetylcarnosine (NAC), a naturally occurring dipeptide, has emerged as a promising agent in the field of geroscience. As a prodrug of L-carnosine, it exhibits enhanced stability and bioavailability, allowing it to effectively counteract the key molecular drivers of cellular aging. This technical guide provides an in-depth overview of the anti-aging effects of N-acetylcarnosine in cellular models, focusing on its mechanisms of action, quantitative effects on cellular biomarkers, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanisms of Action

N-acetylcarnosine's anti-aging properties are primarily attributed to two interconnected mechanisms: potent antioxidant activity and the inhibition of protein glycation.

  • Antioxidant Properties: N-acetylcarnosine, and its active form L-carnosine, are effective scavengers of reactive oxygen species (ROS) and reactive aldehydes generated from lipid peroxidation.[1] This antioxidant capacity protects cellular components, including DNA, proteins, and lipids, from oxidative damage, a primary contributor to the senescent phenotype.[2]

  • Anti-Glycation Activity: Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[3] AGEs contribute to cellular dysfunction and aging by promoting protein cross-linking and oxidative stress.[3][4] Carnosine has been shown to inhibit the formation of AGEs, thereby preserving protein structure and function.[5][6] It can hinder the formation of protein carbonyls and cross-links induced by reducing sugars.[5]

Quantitative Data on the Effects of N-Acetylcarnosine in Cellular Models

The following table summarizes the quantitative effects of N-acetylcarnosine and its active form, L-carnosine, on various markers of cellular aging and oxidative stress in in vitro models.

Cellular ModelParameter MeasuredTreatment ConditionsObserved EffectReference
Human Keratinocytes (HaCaT) & Human Oral Epithelial Cells (HOEC)Senescence-Associated β-Galactosidase (SA-β-Gal) Positive Cells5 mM NAC, tBHP-induced senescenceSignificant decrease in the proportion of SA-β-Gal positive cells.[7]
Human Keratinocytes (HaCaT) & Human Oral Epithelial Cells (HOEC)p21Waf1 Protein Expression5 mM NAC, tBHP-induced senescenceSignificant decrease in the expression of the senescence-associated protein p21Waf1.[7]
Human Keratinocytes (HaCaT) & Human Oral Epithelial Cells (HOEC)Intracellular Reactive Oxygen Species (ROS) Levels5 mM NAC, tBHP-induced senescenceSignificant reduction in ROS levels, as determined by DHE staining.[7]
Human Keratinocytes (HaCaT) & Human Oral Epithelial Cells (HOEC)DNA Damage (8-OHdG and γH2A.X expression)5 mM NAC, tBHP-induced senescenceSignificant reduction in the expression of DNA damage markers 8-OHdG and γH2A.X.[7]
Human Fetal Lung Fibroblasts (2BS)Telomere Shortening Rate20 mM L-carnosine, continuous cultureSlower rate of telomere shortening and extended lifespan in population doublings.[8][9]
Human Fetal Lung Fibroblasts (2BS)Telomeric DNA Damage20 mM L-carnosine, long-term non-proliferating stateAccumulation of significantly less damage in telomeric DNA.[8][9]
Human Cystinosis FibroblastsCell Viability25, 50, or 75 µM NAC for 48 or 72 hoursStatistically significant increases in cell viability compared to untreated controls.[10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-acetylcarnosine's anti-aging effects.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay identifies senescent cells, which express β-galactosidase at a suboptimal pH of 6.0.

Materials and Reagents:

Procedure:

  • Seed cells in a 6-well plate or on coverslips and culture until they reach the desired confluency.

  • Induce senescence if required (e.g., with tert-butyl hydroperoxide) and treat with N-acetylcarnosine at the desired concentration (e.g., 5 mM) for the specified duration.[7]

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 3-5 minutes at room temperature.[12]

  • Wash the cells three times with PBS.

  • Add the SA-β-Gal staining solution to each well, ensuring the cells are completely covered.

  • Incubate the cells at 37°C without CO₂ for 12-16 hours, or until a blue color develops in the senescent cells.[12][13] Protect from light.

  • Observe the cells under a bright-field microscope and quantify the percentage of blue, SA-β-Gal positive cells by counting at least 200 cells in multiple random fields.

Protein Carbonylation Assay (DNPH-based)

This spectrophotometric assay quantifies the amount of protein carbonyl groups, a marker of protein oxidation.

Materials and Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 10 mM in 2.5 M HCl)

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • Guanidine (B92328) hydrochloride solution (e.g., 6 M)

  • Ethanol/Ethyl acetate (B1210297) mixture (1:1 v/v)

  • Cell lysis buffer

Procedure:

  • Culture and treat cells with N-acetylcarnosine as described in the previous protocol.

  • Harvest the cells and prepare a protein extract using a suitable lysis buffer. Determine the protein concentration.

  • To an aliquot of the protein extract, add an equal volume of DNPH solution. For the blank, add 2.5 M HCl only.

  • Incubate the samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.[14]

  • Precipitate the proteins by adding an equal volume of 20% TCA and incubate on ice for 5-10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins. Discard the supernatant.

  • Wash the protein pellet three times with the ethanol/ethyl acetate mixture to remove any free DNPH.

  • Resuspend the final pellet in guanidine hydrochloride solution.

  • Measure the absorbance of the samples at ~370 nm using a spectrophotometer.[15]

  • Calculate the carbonyl content using the molar absorption coefficient of DNPH (22,000 M⁻¹cm⁻¹).[14] The results are typically expressed as nmol of carbonyl groups per mg of protein.

Measurement of Advanced Glycation End-products (AGEs)

This protocol describes a fluorescence-based method for the semi-quantitative measurement of AGEs in cell culture lysates.

Materials and Reagents:

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Culture cells (e.g., human dermal fibroblasts) in the presence of a glycation agent (e.g., glucose or methylglyoxal) with and without various concentrations of N-acetylcarnosine for a specified period.

  • Harvest the cells and prepare a cell lysate. Determine the total protein concentration of each sample.

  • Normalize all samples to the same protein concentration with PBS.

  • Pipette the normalized samples into the wells of a black 96-well microplate.

  • Measure the fluorescence intensity at an excitation wavelength of ~360-370 nm and an emission wavelength of ~440-460 nm.

  • The fluorescence intensity of the treated samples is compared to the untreated control (glycation agent only) to determine the percentage inhibition of AGE formation.

Signaling Pathways and Experimental Workflows

N-Acetylcarnosine and the Nrf2/HO-1 Antioxidant Pathway

N-acetylcarnosine, through its conversion to L-carnosine, can modulate the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress, or the presence of antioxidants like carnosine, can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and a bolstered cellular defense against oxidative stress.[16][17] Studies have shown that carnosine and NAC can downregulate the tBHP-induced upregulation of the Nrf2/HO-1 pathway, suggesting a protective role by mitigating the initial oxidative insult, thereby reducing the need for a compensatory upregulation of this pathway.[7]

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus NAC N-Acetylcarnosine Carnosine L-Carnosine NAC->Carnosine Deacetylation ROS Oxidative Stress (e.g., tBHP) Carnosine->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Targets Nrf2 for Degradation (Basal) Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant_Genes->ROS Reduces Transcription->Antioxidant_Genes

N-Acetylcarnosine's modulation of the Nrf2/HO-1 antioxidant pathway.
General Experimental Workflow for Cellular Senescence Assay

The following diagram illustrates a typical workflow for assessing the effect of N-acetylcarnosine on cellular senescence in a laboratory setting.

Experimental_Workflow start Start: Cell Culture (e.g., Human Fibroblasts) seeding Cell Seeding in Multi-well Plates start->seeding induction Induction of Senescence (e.g., Oxidative Stress, Replicative Exhaustion) seeding->induction treatment Treatment with N-Acetylcarnosine (Various Concentrations) induction->treatment incubation Incubation (Specified Duration, e.g., 48-72h) treatment->incubation assays Perform Cellular Assays incubation->assays sa_beta_gal SA-β-Gal Staining assays->sa_beta_gal protein_carbonyl Protein Carbonylation Assay assays->protein_carbonyl ages AGEs Measurement assays->ages ros ROS Detection assays->ros data_analysis Data Acquisition & Analysis (Microscopy, Spectrophotometry, etc.) sa_beta_gal->data_analysis protein_carbonyl->data_analysis ages->data_analysis ros->data_analysis results Results: Quantitative Comparison of Treated vs. Control data_analysis->results end Conclusion results->end

References

Foundational

N-Acetylcarnosine as a Prodrug for L-Carnosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract L-carnosine, an endogenous dipeptide, possesses significant therapeutic potential owing to its potent antioxidant and anti-glycating properties. Ho...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnosine, an endogenous dipeptide, possesses significant therapeutic potential owing to its potent antioxidant and anti-glycating properties. However, its clinical utility, particularly in ophthalmology, is hampered by poor bioavailability and rapid degradation by the enzyme carnosinase. N-acetylcarnosine (NAC), a synthetic derivative, has been developed as a prodrug to overcome these limitations. This technical guide provides an in-depth analysis of NAC as a prodrug for L-carnosine, focusing on its mechanism of action, pharmacokinetics, therapeutic efficacy in the treatment of age-related cataracts, and the molecular pathways modulated by its active metabolite, L-carnosine. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.

Introduction: The Challenge of L-Carnosine Delivery

L-carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in muscle and brain tissues.[1][2] Its biological functions are manifold, including pH buffering, metal ion chelation, and, most notably, potent antioxidant and anti-glycating activities.[2] These properties make it a promising therapeutic agent for a range of conditions associated with oxidative stress and glycation, such as diabetic complications, neurodegenerative diseases, and age-related cataracts.[1][3]

Despite its therapeutic promise, the direct administration of L-carnosine is often ineffective. This is primarily due to two factors:

  • Enzymatic Degradation: L-carnosine is rapidly hydrolyzed into its constituent amino acids, β-alanine and L-histidine, by the enzyme carnosinase (CN1), which is abundant in human blood serum and other tissues.[2][4] This rapid breakdown results in a short biological half-life.

  • Poor Tissue Penetration: Particularly in ophthalmic applications, L-carnosine exhibits poor penetration across the cornea when administered topically, failing to reach therapeutic concentrations in the aqueous humor and lens.[5][6][7]

To circumvent these challenges, N-acetylcarnosine (NAC) was developed. By acetylating the N-terminus amino group of the β-alanine residue, the molecule is rendered resistant to carnosinase hydrolysis.[4][8] This modification allows NAC to act as a stable carrier, or prodrug , that can penetrate target tissues before being metabolically converted into the active L-carnosine molecule.

Mechanism of Action: The N-Acetylcarnosine Prodrug Strategy

The efficacy of NAC lies in its design as a prodrug. The acetylation serves a critical protective function, making NAC more lipophilic than L-carnosine and resistant to degradation by carnosinase.[7][8][9]

The bioactivation process involves the following steps:

  • Administration & Penetration: NAC, typically formulated as a 1% ophthalmic solution, is administered topically to the eye.[10][11] Its increased lipophilicity allows it to penetrate the cornea and enter the anterior chamber.[5][7]

  • Hydrolysis: Within the aqueous humor, intraocular enzymes with esterase activity hydrolyze the acetyl group from the NAC molecule.[5]

  • Release of L-Carnosine: This enzymatic cleavage releases the active dipeptide, L-carnosine, directly at the site of action (the aqueous humor and lens), where it can exert its therapeutic effects.[5][6]

This targeted delivery and bioactivation mechanism ensures that a therapeutically effective concentration of L-carnosine reaches the crystalline lens, which would not be possible with the topical application of L-carnosine itself.[6][12]

G cluster_outside External (Topical Application) cluster_cornea Cornea cluster_humor Aqueous Humor cluster_lens Lens NAC N-Acetylcarnosine (NAC) (1% Eye Drop) Penetration Corneal Penetration NAC->Penetration Resists Carnosinase NAC_Humor N-Acetylcarnosine Penetration->NAC_Humor Hydrolysis Enzymatic Hydrolysis (Deacetylation) NAC_Humor->Hydrolysis Action Therapeutic Action (Antioxidant, Anti-glycation) Carnosine L-Carnosine (Active Drug) Hydrolysis->Carnosine Carnosine->Action Protects Lens Proteins

Prodrug activation pathway of N-acetylcarnosine.

Pharmacokinetics and Ocular Bioavailability

The successful delivery of L-carnosine to the lens is critically dependent on the pharmacokinetic properties of NAC. Studies in animal models have been instrumental in quantifying the conversion and accumulation of L-carnosine in the eye following NAC administration.

Quantitative Data: L-Carnosine Concentration in Aqueous Humor

Topical administration of pure L-carnosine does not lead to its accumulation in the aqueous humor.[6][12] In contrast, NAC administration results in a time-dependent release and accumulation of L-carnosine. Research has shown that after topical application of 1% NAC to rabbit eyes, L-carnosine is detectable in the aqueous humor within 15-30 minutes.[6] The concentration of L-carnosine in the crystalline lens of a healthy human eye is approximately 25 µM, which decreases to as low as 5 µM in ripe cataracts, highlighting the need for supplementation.[12]

Study ParameterVehicleActive Agent (1%)Time PointL-Carnosine Concentration in Aqueous HumorReference
Rabbit ModelPlaceboL-Carnosine30 minNo significant increase over placebo[6]
Rabbit ModelOphthalmic SolutionN-Acetylcarnosine15 minDose-dependent release observed[6]
Rabbit ModelOphthalmic SolutionN-Acetylcarnosine30 minSignificant accumulation of L-Carnosine[6]
Human Lens Analysis-EndogenousNormal Aging~25 µM[12]
Human Lens Analysis-EndogenousRipe Cataract~5 µM[12]

Therapeutic Application: Age-Related Cataracts

The primary and most studied application of NAC is in the non-surgical treatment and prevention of age-related cataracts. Cataractogenesis is strongly linked to oxidative stress and the glycation of crystalline lens proteins, leading to protein cross-linking, aggregation, and opacification. L-carnosine directly counteracts these processes.

Clinical Efficacy

Several clinical studies have evaluated the efficacy of 1% NAC ophthalmic solutions. These trials have consistently demonstrated positive outcomes in patients with mild to moderate senile cataracts.

StudyDurationKey Outcome MeasuresResults in NAC GroupControl GroupReference
Babizhayev et al. (2002)6 MonthsBest Corrected Visual Acuity (BCVA)90.0% of eyes showed improvement (7-100%)Gradual deterioration[11]
Glare Sensitivity88.9% of eyes showed improvement (27-100%)Negative advance[11]
Lens Transmissivity41.5% of eyes showed significant improvementGradual deterioration[11]
Babizhayev et al. (2009)9 MonthsDisability GlareMost patients' scores improved or returned to normalN/A (Placebo data not detailed)[13]
Malachkova et al.6 MonthsVisual Acuity, Lens Condition (LOCS III)Improvement observedNo treatment, observation only[14]

The data indicates that long-term administration of NAC can halt the progression of cataracts and, in a significant number of cases, improve visual function by partially reversing lens opacification.[11][14][15]

Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating prodrug efficacy. The following are representative protocols for key experiments.

Protocol 1: Quantification of NAC and L-Carnosine in Aqueous Humor

This protocol describes a method for determining the concentration of the prodrug and its active metabolite in the eye.

G A Animal Model (e.g., Male Rabbits, 2-3 kg) B Drug Administration (Single 80µL topical instillation of 1% NAC) A->B C Time Points (e.g., 15, 30, 60 min post-instillation) B->C D Sample Collection (Aqueous humor aspiration from anterior chamber) C->D E Sample Preparation (Deproteinization, Centrifugation) D->E F HPLC Analysis E->F G Data Quantification (Peak area comparison to standards) F->G

Workflow for pharmacokinetic analysis in aqueous humor.

Methodology:

  • Animal Subjects: Male chinchilla rabbits (2-3 kg) are used. One eye receives the NAC formulation, while the contralateral eye receives a placebo vehicle.[16]

  • Drug Formulation: A 1% N-acetylcarnosine solution in a mucoadhesive, cellulose-based vehicle is prepared under sterile conditions.[10][13]

  • Administration: A single 80 µL drop is instilled into the conjunctival sac of the test eye.[16]

  • Sample Collection: At predetermined time points (e.g., 15, 30, 45, and 60 minutes), animals are anesthetized, and aqueous humor (~100-150 µL) is carefully aspirated from the anterior chamber using a 27-gauge needle.

  • Sample Processing: Samples are immediately deproteinized (e.g., with acetonitrile (B52724) or perchloric acid), vortexed, and centrifuged to remove precipitated proteins. The supernatant is collected for analysis.

  • HPLC Analysis:

    • System: A reverse-phase high-performance liquid chromatography (HPLC) system is used.[10][12]

    • Column: C18 analytical column.

    • Mobile Phase: An isocratic or gradient elution using a buffer such as phosphate-buffered saline with an organic modifier like acetonitrile.

    • Detection: UV detector set to the appropriate wavelength for imidazole-containing dipeptides (approx. 210-220 nm).

    • Quantification: Peak areas corresponding to L-carnosine and NAC are compared against calibration curves generated from pure standards to determine their concentrations.

Protocol 2: Clinical Evaluation of Anti-Cataract Efficacy

This protocol outlines a typical design for a human clinical trial.

Methodology:

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.[11]

  • Participant Selection:

    • Inclusion Criteria: Patients aged 50-80 years with a diagnosis of senile cataract (minimal to advanced opacification) and best-corrected visual acuity of 20/40 or worse.[11][13]

    • Exclusion Criteria: Previous cataract surgery, other confounding ocular pathologies (e.g., glaucoma, retinal degeneration).[13]

  • Intervention:

    • Treatment Group: Receives 1% N-acetylcarnosine eye drops, one to two drops administered twice daily.[11]

    • Control Group: Receives a placebo eye drop (vehicle without NAC) on the same schedule.[11]

  • Duration: Minimum of 6-9 months, with follow-up examinations at baseline and regular intervals (e.g., 3, 6, 9 months).[11][13]

  • Outcome Measures:

    • Primary: Change in Best-Corrected Visual Acuity (BCVA) using standardized charts (e.g., Snellen).

    • Secondary:

      • Glare Sensitivity: Assessed using a halometer.[13]

      • Lens Opacity: Quantified via digital image analysis of stereocinematographic slit-images and retro-illumination photography.[11] The Lens Opacities Classification System (LOCS III) can also be used for grading.[14]

  • Statistical Analysis: Appropriate statistical tests (e.g., Student's t-test, ANOVA) are used to compare the changes in outcome measures between the treatment and placebo groups from baseline to the final follow-up. A p-value of < 0.05 is typically considered significant.

L-Carnosine Modulated Signaling Pathways

Once released from its prodrug form, L-carnosine exerts its protective effects through multiple molecular pathways.

Antioxidant and Anti-inflammatory Pathways

L-carnosine is a highly effective scavenger of reactive oxygen species (ROS), protecting cellular components from oxidative damage.[2] It is particularly effective against lipid peroxidation within cell membranes.[17] It can also modulate inflammatory responses by inhibiting the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[1]

Anti-Glycation Pathway

One of the most critical functions of L-carnosine in preventing cataracts is its anti-glycation activity. It inhibits the formation of advanced glycation end-products (AGEs), which cause detrimental cross-linking of lens proteins. L-carnosine can react with and neutralize carbonyl groups on proteins and sugars, a process sometimes referred to as "carnosinylation," thereby preventing the glycation cascade.[[“]] It may also facilitate the removal of already-formed Schiff bases through a process called transglycation.[17][19]

G ROS Reactive Oxygen Species (ROS) (e.g., from UV exposure, metabolism) OxidativeDamage Oxidative Damage (Lipid Peroxidation, Protein Oxidation) ROS->OxidativeDamage Sugars Reducing Sugars (e.g., Glucose) Glycation Glycation Reaction (Protein-Sugar Adducts) Sugars->Glycation Proteins Lens Crystalline Proteins Proteins->OxidativeDamage Proteins->Glycation Carnosine L-Carnosine (from NAC bioactivation) Carnosine->ROS Scavenges Carnosine->Glycation Inhibits (Carbonyl Scavenging) Crosslinking Protein Cross-linking & Aggregation OxidativeDamage->Crosslinking AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs AGEs->Crosslinking Cataract Cataract Formation (Lens Opacification) Crosslinking->Cataract

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for HPLC Quantification of Acetylcarnosine in Aqueous Humor

For Researchers, Scientists, and Drug Development Professionals Introduction N-acetylcarnosine, a naturally occurring dipeptide, is of significant interest in ophthalmic research and drug development due to its potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcarnosine, a naturally occurring dipeptide, is of significant interest in ophthalmic research and drug development due to its potential antioxidant and anti-glycating properties. It is a prodrug of L-carnosine, and its ability to penetrate the cornea and reach the aqueous humor makes it a promising therapeutic agent for various eye conditions, including cataracts.[1] Accurate and precise quantification of N-acetylcarnosine in aqueous humor is crucial for pharmacokinetic, pharmacodynamic, and formulation studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for this purpose.

This document provides detailed application notes and protocols for the quantification of N-acetylcarnosine in aqueous humor using reverse-phase HPLC (RP-HPLC).

Experimental Protocols

Method 1: RP-HPLC with Phosphoric Acid/Triethylamine Mobile Phase

This method is adapted from a validated protocol for the determination of N-acetylcarnosine in a biological matrix and is suitable for the analysis of aqueous humor samples after appropriate sample preparation.

1. Sample Preparation: Aqueous Humor

This protocol is based on the extraction of imidazole-containing compounds from aqueous humor for subsequent analysis.

  • Collection: Collect aqueous humor samples (typically 50-150 µL) via paracentesis.[2] Immediately freeze and store samples at -80°C until analysis.

  • Deproteinization: To a known volume of aqueous humor, add an equal volume of cold ethanol. Vortex thoroughly for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Lyophilization: Freeze the supernatant at -70°C and lyophilize to dryness.

  • Reconstitution: Reconstitute the lyophilized residue in the HPLC mobile phase (e.g., 100 µL of 5 mM phosphoric acid-1 mM triethylamine, pH 2.58).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Hypersil ODS (C18), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: 5 mM phosphoric acid-1 mM triethylamine, adjusted to pH 2.58.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

  • Detection: UV absorbance at 210 nm.

  • Run Time: Approximately 10 minutes.

Method 2: RP-HPLC with Acetonitrile (B52724)/Water Mobile Phase

This is a general reverse-phase HPLC method that can be adapted for N-acetylcarnosine analysis.

1. Sample Preparation: Aqueous Humor (Simplified)

For a less complex matrix like aqueous humor, a simplified protein precipitation step may be sufficient.

  • Collection: Collect and store aqueous humor as described in Method 1.

  • Deproteinization: To 100 µL of aqueous humor, add 200 µL of cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the acetonitrile under a gentle stream of nitrogen if concentration is needed.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: As described in Method 1.

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.[1]

  • Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid (for standard UV detection) or 0.1% formic acid (for MS compatibility). The ratio should be optimized, starting with a 10:90 (v/v) mixture of acetonitrile to acidified water.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection: UV absorbance at 210 nm.

Data Presentation

Table 1: HPLC Method Parameters for N-acetylcarnosine Quantification

ParameterMethod 1Method 2 (Example)
Column Hypersil ODS (C18), 150 x 4.6 mm, 3 µmNewcrom R1 (or equivalent C18), 150 x 4.6 mm, 5 µm
Mobile Phase 5 mM H₃PO₄, 1 mM Triethylamine, pH 2.58Acetonitrile:Water (10:90, v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm210 nm
Column Temperature 35°C30°C
Injection Volume 20 µL20 µL

Table 2: Performance Characteristics of HPLC Method 1

ParameterValue
Retention Time 5.9 ± 0.2 min
Lower Limit of Detection (LOD) 0.18 µM
Recovery 93.9 - 99.7%
Linearity Range Method dependent, to be determined
Precision (%RSD) Method dependent, to be determined
Accuracy (%) Method dependent, to be determined

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis AqueousHumor Aqueous Humor Sample Deproteinization Protein Precipitation (e.g., Ethanol or Acetonitrile) AqueousHumor->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Lyophilization Lyophilization (Optional) Supernatant->Lyophilization Reconstitution Reconstitution in Mobile Phase Lyophilization->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection DataAcquisition Data Acquisition and Quantification Detection->DataAcquisition

Caption: Experimental workflow for the quantification of N-acetylcarnosine in aqueous humor.

Logical_Relationship cluster_objective Primary Objective cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs Quantification Accurate Quantification of N-acetylcarnosine AqueousHumor Aqueous Humor Sample SamplePrep Sample Preparation AqueousHumor->SamplePrep HPLCMethod Validated HPLC Method HPLCAnalysis HPLC Analysis HPLCMethod->HPLCAnalysis SamplePrep->HPLCAnalysis ConcentrationData Concentration Data (e.g., µg/mL) HPLCAnalysis->ConcentrationData Pharmacokinetics Pharmacokinetic Parameters ConcentrationData->Pharmacokinetics Pharmacokinetics->Quantification

Caption: Logical relationship for N-acetylcarnosine quantification in pharmacokinetic studies.

References

Application

Application Notes and Protocols for Testing Acetylcarnosine Efficacy in Cataracts Using Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of animal models in evaluating the efficacy of N-acetylcarnosine (NAC) for the treatment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in evaluating the efficacy of N-acetylcarnosine (NAC) for the treatment and prevention of cataracts. The protocols outlined below are synthesized from various preclinical studies and are intended to serve as a guide for designing and executing similar research.

Introduction

Cataracts, characterized by the opacification of the lens, are a leading cause of vision impairment. The pathogenesis of age-related cataracts is multifactorial, with oxidative stress and glycation of lens proteins playing a pivotal role.[1][2][3][4] N-acetylcarnosine (NAC), a prodrug of the naturally occurring dipeptide L-carnosine, has emerged as a promising non-surgical treatment.[1][4][5] When administered topically, NAC penetrates the cornea and is metabolized into L-carnosine, which then exerts its antioxidant and anti-glycation effects within the aqueous humor and the lens.[1][2][5][6][7] Animal models are indispensable for the preclinical evaluation of NAC's therapeutic potential, allowing for controlled studies on its efficacy, mechanism of action, and safety.

Commonly Used Animal Models

The most frequently cited animal models for NAC efficacy testing in cataracts are canines (dogs) and rabbits.[8] Rodent models, such as rats, have also been employed, particularly for induced cataract models.[9][10]

  • Canine Models: Dogs develop age-related cataracts that share similarities with human cataracts, making them a clinically relevant spontaneous model.[11][12] Studies often involve client-owned animals with naturally occurring cataracts of varying stages.[11][13]

  • Rabbit Models: Rabbits are frequently used for both safety and efficacy studies due to their large eye size, ease of handling, and the ability to induce cataracts experimentally.[8][14] Cataracts can be induced through various methods, including exposure to UV radiation or intravitreal injection of lipid peroxidation products.[1][9]

  • Rodent Models: Rats are often used in studies with induced cataracts, such as those caused by UV-A irradiation or galactosemia.[9][10][14] These models are useful for investigating specific mechanisms of cataractogenesis and the protective effects of NAC.

Data Presentation: Summary of Quantitative Outcomes

The following table summarizes quantitative data from a key study evaluating the efficacy of a topical formulation containing N-acetylcarnosine in canines with cataracts.

Animal ModelCataract TypeTreatment GroupDuration of TreatmentOutcome MeasureMean Reduction in Lens Opacity (%)Statistical Significance
Canine[11][13]Immature Cataract2% N-acetylcarnosine formulation8 weeksLens Opacification Index (LOI)4.5 ± 0.33Statistically Significant
Canine[11][13]Nuclear Sclerosis2% N-acetylcarnosine formulation8 weeksLens Opacification Index (LOI)5.0 ± 0.37Statistically Significant
Canine[11][13]Mature Cataract2% N-acetylcarnosine formulation8 weeksLens Opacification Index (LOI)0.5 ± 0.4Not Statistically Significant
Canine[11][13]Cataract with Inflammation2% N-acetylcarnosine formulation8 weeksLens Opacification Index (LOI)1.3 ± 0.4Not Statistically Significant
Canine[11][13]All Cataract Groups2% N-acetylcarnosine formulation8 weeksLens Opacification Index (LOI)2.3 ± 0.33-

Experimental Protocols

Protocol 1: Efficacy of Topical N-acetylcarnosine in a Spontaneous Canine Cataract Model

This protocol is based on studies conducted on dogs with naturally occurring cataracts.[11][12][13]

1. Animal Selection:

  • Recruit a cohort of dogs of various breeds and ages diagnosed with cataracts.
  • Classify the stage of cataracts for each eye (e.g., nuclear sclerosis, immature, mature) through a thorough ophthalmological examination.

2. Formulation and Administration:

  • Prepare a sterile ophthalmic solution of 1-2% N-acetylcarnosine in a buffered vehicle.[8][11] The formulation may also contain other antioxidants such as glutathione, cysteine ascorbate, L-taurine, and riboflavin.[11][13]
  • Administer two drops of the solution topically to the affected eye(s) two to three times daily.[8][11]

3. Evaluation and Monitoring:

  • Conduct baseline and follow-up examinations at regular intervals (e.g., 2, 4, and 8 weeks).[11]
  • Perform comprehensive ophthalmic evaluations including direct and indirect ophthalmoscopy and slit-lamp biomicroscopy after pupil dilation.[11][12]
  • Document lens opacity using retroillumination photography at each time point.[11]

4. Data Analysis:

  • Quantify changes in lens opacity using a computerized image analysis system to determine a Lens Opacification Index (LOI).[11]
  • Normalize the initial LOI for each eye to track the percentage change in opacity over the treatment period.
  • Collect subjective data from owners regarding perceived improvements in their dog's visual capability.[11]

Protocol 2: Pharmacokinetic Study of Topical N-acetylcarnosine in a Rabbit Model

This protocol is designed to assess the penetration and conversion of NAC to L-carnosine in the eye.[6][7][14]

1. Animal Model:

  • Use healthy adult rabbits (e.g., New Zealand white or Chinchilla).

2. Formulation and Administration:

  • Administer a single topical dose of 1% N-acetylcarnosine solution to one eye. The contralateral eye can serve as a control, receiving a placebo vehicle.[7]
  • Consider different administration modalities such as instillation, subconjunctival injection, or ultrasound-induced phoresis to evaluate penetration efficiency.[7]

3. Sample Collection:

  • At predetermined time points (e.g., 15, 30, 60 minutes) post-administration, collect aqueous humor samples from the anterior chamber of both eyes under anesthesia.

4. Analytical Method:

  • Analyze the concentration of N-acetylcarnosine and L-carnosine in the aqueous humor samples using High-Performance Liquid Chromatography (HPLC).[6][7]

5. Data Analysis:

  • Determine the pharmacokinetic parameters, including the time to maximum concentration (Tmax) and the maximum concentration (Cmax) of L-carnosine in the aqueous humor.

Protocol 3: Efficacy of N-acetylcarnosine in a UV-Induced Cataract Rat Model

This protocol outlines a method for inducing cataracts and evaluating the protective effect of NAC.[9]

1. Animal Model:

  • Use adult albino rats.

2. Cataract Induction:

  • Expose the eyes of the rats to a controlled dose of UV-A radiation to induce cataract formation.

3. Treatment Groups:

  • Divide the animals into several groups:
  • Control group (no UV exposure, no treatment)
  • UV-exposed group (placebo treatment)
  • UV-exposed group treated with topical N-acetylcarnosine eye drops (e.g., 5% solution).
  • UV-exposed group treated with intraperitoneal injections of N-acetylcarnosine (e.g., 25 or 150 mg/kg).[9]

4. Treatment Administration:

  • Begin treatment prior to or concurrently with UV exposure and continue for a specified duration (e.g., several weeks).

5. Evaluation:

  • Monitor the development and progression of cataracts using slit-lamp biomicroscopy at regular intervals.
  • At the end of the study, euthanize the animals and isolate the lenses for biochemical analysis.

6. Biochemical Analysis:

  • Measure the levels of water-insoluble proteins in the lens, as an increase is a hallmark of cataract formation.[9]
  • Analyze the aggregation of lens proteins using techniques like gel permeation chromatography.[9]

Mandatory Visualizations

G cluster_0 Experimental Workflow: Canine Spontaneous Cataract Model AnimalSelection Animal Selection (Dogs with spontaneous cataracts) OphthalmicExam Baseline Ophthalmic Examination (Slit-lamp, Photography) AnimalSelection->OphthalmicExam Treatment Topical NAC Administration (1-2% solution, 2-3 times daily) OphthalmicExam->Treatment FollowUp Follow-up Examinations (e.g., Weeks 2, 4, 8) Treatment->FollowUp ImageAnalysis Image Analysis (Lens Opacification Index) FollowUp->ImageAnalysis DataEvaluation Data Evaluation (Statistical Analysis) ImageAnalysis->DataEvaluation

Canine Spontaneous Cataract Study Workflow

G cluster_1 Mechanism of Action: NAC in Cataract Prevention OxidativeStress Oxidative Stress (e.g., ROS, Lipid Peroxidation) ProteinDamage Lens Protein Damage (Cross-linking, Aggregation) OxidativeStress->ProteinDamage Glycation Glycation (Advanced Glycation End-products) Glycation->ProteinDamage Cataract Cataract Formation (Lens Opacification) ProteinDamage->Cataract NAC Topical N-Acetylcarnosine (NAC) LCarnosine L-Carnosine (Active form in aqueous humor) NAC->LCarnosine Bioactivation LCarnosine->OxidativeStress Inhibits LCarnosine->Glycation Inhibits

NAC's Protective Mechanism Against Cataracts

References

Method

Application Notes and Protocols for Assessing the Stability of Acetylcarnosine in Ophthalmic Solutions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive protocol for assessing the stability of N-acetylcarnosine in ophthalmic solutions. The methodologies outline...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the stability of N-acetylcarnosine in ophthalmic solutions. The methodologies outlined are designed to establish a stability-indicating profile, crucial for regulatory submissions and ensuring the quality, efficacy, and safety of the final product.

Introduction

N-acetylcarnosine, a derivative of the naturally occurring dipeptide carnosine, is utilized in ophthalmic preparations for its potential antioxidant and anti-glycation properties. It is considered a prodrug, hydrolyzed in the eye to L-carnosine, which is the active therapeutic agent.[1] The stability of N-acetylcarnosine in aqueous ophthalmic solutions is a critical quality attribute, as degradation can lead to a loss of potency and the formation of impurities.

This document details the necessary protocols for conducting forced degradation studies and routine stability testing of N-acetylcarnosine ophthalmic solutions, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify N-acetylcarnosine from its primary degradation product, L-carnosine, and any other potential impurities.

Chromatographic Conditions
ParameterSpecification
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of acetonitrile (B52724) and 0.05 M phosphate (B84403) buffer (pH 4.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
UV Detection 230 nm

This method is based on established principles for the separation of polar, water-soluble compounds and has been adapted for the specific analysis of N-acetylcarnosine and its degradation products.

Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of N-acetylcarnosine reference standard in the mobile phase to a final concentration of 100 µg/mL. Prepare a separate stock solution of L-carnosine reference standard.

  • Sample Solution: Dilute the N-acetylcarnosine ophthalmic solution with the mobile phase to achieve a theoretical concentration of 100 µg/mL of N-acetylcarnosine.

  • System Suitability: The HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. System suitability parameters, including theoretical plates, tailing factor, and reproducibility of injections, should be established using the standard solutions.

Forced Degradation Studies

Forced degradation studies are undertaken to identify the likely degradation products and establish the degradation pathways of N-acetylcarnosine. These studies are also crucial for demonstrating the specificity of the analytical method. The drug product should be subjected to the following stress conditions as per ICH guidelines.

Experimental Protocols for Forced Degradation

3.1.1. Acid Hydrolysis

  • To 1 mL of the N-acetylcarnosine ophthalmic solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).

  • Incubate the mixture at 60°C for 24 hours in a water bath.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

  • Dilute the resulting solution with the mobile phase to the target concentration for HPLC analysis.

3.1.2. Base Hydrolysis

  • To 1 mL of the N-acetylcarnosine ophthalmic solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).

  • Incubate the mixture at 60°C for 24 hours in a water bath.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

  • Dilute the resulting solution with the mobile phase to the target concentration for HPLC analysis.

3.1.3. Oxidative Degradation

  • To 1 mL of the N-acetylcarnosine ophthalmic solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 48 hours.

  • Dilute the resulting solution with the mobile phase to the target concentration for HPLC analysis.

3.1.4. Thermal Degradation

  • Place the N-acetylcarnosine ophthalmic solution in its final container in a temperature-controlled oven at 70°C for 48 hours.

  • A control sample should be stored at the recommended storage temperature.

  • After the exposure period, allow the sample to cool to room temperature and dilute with the mobile phase for HPLC analysis.

3.1.5. Photostability Testing

  • Expose the N-acetylcarnosine ophthalmic solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3][4]

  • A control sample should be protected from light with aluminum foil.

  • The photostability testing should be conducted in a sequential manner, starting with the fully exposed product and progressing to the product in its immediate and marketing packs if significant degradation is observed.[2][4]

  • After exposure, dilute the sample with the mobile phase for HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Stress ConditionDuration/Concentration% N-Acetylcarnosine Remaining% L-Carnosine FormedOther Degradation Products (% Peak Area)
Acid Hydrolysis 0.1 N HCl, 60°C, 24h[Insert Data][Insert Data][Insert Data]
Base Hydrolysis 0.1 N NaOH, 60°C, 24h[Insert Data][Insert Data][Insert Data]
Oxidative Degradation 3% H₂O₂, RT, 48h[Insert Data][Insert Data][Insert Data]
Thermal Degradation 70°C, 48h[Insert Data][Insert Data][Insert Data]
Photostability 1.2 million lux hours and 200 Wh/m²[Insert Data][Insert Data][Insert Data]

(Note: The data in this table is illustrative. Actual results will be obtained from experimental analysis.)

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep N-Acetylcarnosine Ophthalmic Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (70°C) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for forced degradation studies of N-acetylcarnosine ophthalmic solutions.

N-Acetylcarnosine Degradation and Action Pathway

G cluster_degradation Degradation Pathway cluster_action Mechanism of Action NAC N-Acetylcarnosine hydrolysis Hydrolysis (e.g., acid, base, enzymatic) NAC->hydrolysis LC L-Carnosine (Active Form) hydrolysis->LC antioxidant Antioxidant Effect (ROS Scavenging) LC->antioxidant Inhibits antiglycation Anti-glycation Effect LC->antiglycation Inhibits ROS Reactive Oxygen Species (ROS) AGEs Advanced Glycation End-products (AGEs) antioxidant->ROS Neutralizes antiglycation->AGEs Prevents Formation

Caption: N-acetylcarnosine degradation to L-carnosine and its subsequent antioxidant and anti-glycation actions.

Conclusion

The protocols described in these application notes provide a robust framework for assessing the stability of N-acetylcarnosine in ophthalmic solutions. Adherence to these methodologies will ensure the generation of high-quality stability data, which is fundamental for the development of safe and effective ophthalmic products. The stability-indicating HPLC method is crucial for accurately monitoring the degradation of N-acetylcarnosine and the formation of L-carnosine and other impurities under various stress conditions. This information is invaluable for formulation optimization, packaging selection, and the determination of appropriate storage conditions and shelf-life.

References

Application

Application Notes and Protocols for In Vitro Measurement of Acetylcarnosine's Antioxidant Capacity

Audience: Researchers, scientists, and drug development professionals. Introduction N-acetylcarnosine (NAC) is a naturally occurring dipeptide and a derivative of L-carnosine (β-alanyl-L-histidine).

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylcarnosine (NAC) is a naturally occurring dipeptide and a derivative of L-carnosine (β-alanyl-L-histidine). It has garnered significant attention for its potent antioxidant properties, particularly in ophthalmology for the treatment and prevention of age-related cataracts.[1][2] N-acetylcarnosine functions as a pro-drug; its acetyl group enhances its stability and resistance to enzymatic degradation by carnosinase in the blood, allowing for more effective delivery to target tissues.[3][4] Once it reaches the site of action, such as the aqueous humor of the eye, it is de-acetylated to release L-carnosine, its active form.[5]

The antioxidant activity of carnosine is multifaceted, involving several mechanisms:

  • Direct Radical Scavenging: It directly neutralizes a variety of reactive oxygen species (ROS), including hydroxyl radicals, superoxide (B77818) anions, and peroxyl radicals.[6][7]

  • Metal Ion Chelation: It chelates pro-oxidant transition metals like copper (Cu²⁺) and iron (Fe²⁺), preventing them from participating in Fenton reactions that generate highly damaging hydroxyl radicals.[3][8]

  • Inhibition of Lipid Peroxidation: It protects cell membranes from oxidative damage by scavenging lipid peroxidation products.[]

  • Modulation of Cellular Antioxidant Defenses: Carnosine can indirectly exert antioxidant effects by activating the Nrf2 transcription factor, a key regulator of the cellular antioxidant response, leading to the increased expression of antioxidant enzymes.[7]

These application notes provide detailed protocols for a range of common in vitro assays to quantify the antioxidant capacity of N-acetylcarnosine, enabling researchers to robustly evaluate its efficacy.

Mechanisms of N-Acetylcarnosine Antioxidant Action

N-acetylcarnosine's primary advantage lies in its enhanced bioavailability compared to L-carnosine.[3] After administration, it is delivered to target tissues where it is converted to L-carnosine to exert its protective effects.

Acetylcarnosine_Mechanism cluster_0 Systemic Circulation / Extracellular cluster_1 Target Tissue / Intracellular NAC N-Acetylcarnosine (Pro-drug) Carnosinase Carnosinase (Enzyme) NAC->Carnosinase Resistant to Degradation Deacetylation De-acetylation NAC->Deacetylation Tissue Penetration Carnosine L-Carnosine (Active Form) Deacetylation->Carnosine ROS Reactive Oxygen Species (ROS) Carnosine->ROS Direct Scavenging Metals Pro-oxidant Metals (Fe²⁺, Cu²⁺) Carnosine->Metals Chelation Nrf2 Nrf2 Pathway Carnosine->Nrf2 Activation

Figure 1: Pro-drug and antioxidant mechanism of N-acetylcarnosine.

Quantitative Data Summary

The following tables summarize quantitative data on the antioxidant activities of L-carnosine and N-acetylcarnosine from various in vitro assays. This data allows for a comparative assessment of their potential.

Assay Test Compound Concentration % Inhibition / Activity Reference
TBARS InhibitionL-Carnosine25 mM29.3%[3]
(Lipid Peroxidation)50 mM41.2%[3]
100 mM55.6%[3]
Metal Chelating ActivityL-Carnosine25 mM20.1%[3]
50 mM35.4%[3]
100 mM58.7%[3]
DPPH Radical ScavengingL-Carnosine25 mM3.8%[3]
50 mM8.2%[3]
100 mM15.6%[3]
Hydroxyl Radical ScavengingL-Carnosine25 mM74.8%[10]
Cell-Based Assay Test Compound % Attenuation of Nitric Oxide Synthesis Reference
LPS-Induced Nitric OxideL-Carnosine~60%[3][4]
Synthesis in BV2 Microglial CellsN-Acetylcarnosine~70%[3][4]

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at 517 nm.[11]

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample/Standard (e.g., 1 mL) with DPPH Solution (e.g., 3 mL) A->C B Prepare Acetylcarnosine and Standard (e.g., Ascorbic Acid) Serial Dilutions B->C D Incubate in Dark (Room Temp, 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Figure 2: Workflow for the DPPH radical scavenging assay.

Materials and Reagents:

  • N-acetylcarnosine

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

Protocol:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle or wrapped in foil to protect it from light.[12]

  • Prepare Sample and Standard Solutions: Prepare a stock solution of N-acetylcarnosine in a suitable buffer or solvent. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the standard antioxidant (e.g., ascorbic acid).

  • Reaction:

    • For Microplate: Add 20 µL of each sample or standard dilution to the wells of a 96-well plate. Add 200 µL of the DPPH working solution to each well.[13]

    • For Cuvettes: Add 1 mL of each sample or standard dilution to a test tube. Add 3 mL of the DPPH working solution.[12]

  • Incubation: Mix vigorously and incubate the plate or tubes in the dark at room temperature for 30 minutes.[3][12]

  • Measurement: Measure the absorbance at 517 nm.[11] A blank containing only the solvent and DPPH solution should also be measured.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14]

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of N-acetylcarnosine to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+).[15] The ABTS radical is generated by oxidizing ABTS with potassium persulfate. The reduction of ABTS•+ by the antioxidant is measured as a decrease in absorbance, typically at 734 nm.[15][16]

Materials and Reagents:

  • N-acetylcarnosine

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare ABTS•+ Stock Solution:

    • Prepare a 7 mM ABTS solution in deionized water.[15]

    • Prepare a 2.45 mM potassium persulfate solution in deionized water.[15]

    • Mix the two solutions in a 1:1 volume ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15]

  • Prepare ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[17]

  • Prepare Sample and Standard Solutions: Prepare serial dilutions of N-acetylcarnosine and a standard (Trolox) in the appropriate solvent.

  • Reaction: Add 10 µL of the sample or standard to a well in a 96-well plate. Add 195-200 µL of the ABTS•+ working solution.[17][18]

  • Incubation: Mix and incubate at room temperature for 5-6 minutes in the dark.[15]

  • Measurement: Measure the absorbance at 734 nm.[19]

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of the Trolox standard.[20]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[21] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[22]

Materials and Reagents:

  • N-acetylcarnosine

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[23]

  • Prepare Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) to generate a standard curve.

  • Prepare Sample Solutions: Dissolve N-acetylcarnosine in deionized water to obtain various concentrations.

  • Reaction:

    • Add 10 µL of the sample, standard, or blank (water) to the wells of a 96-well plate.[22]

    • Add 220 µL of the pre-warmed FRAP working solution to each well.[22]

  • Incubation: Mix and incubate the plate at 37°C for 4-10 minutes.[23][24]

  • Measurement: Measure the absorbance at 593 nm.[22]

  • Calculation: Calculate the FRAP value for the samples by comparing their absorbance to the standard curve of Fe²⁺. Results are expressed as µM Fe(II) equivalents.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge hydroxyl radicals, which are often generated by the Fenton reaction (Fe²⁺ + H₂O₂). The scavenging activity is quantified by monitoring the inhibition of a detection molecule's degradation, such as salicylic (B10762653) acid, which forms a colored product upon reacting with hydroxyl radicals.[25]

Materials and Reagents:

  • N-acetylcarnosine

  • Ferrous sulfate (FeSO₄) solution (e.g., 9 mM)

  • Salicylic acid-ethanol solution (e.g., 9 mM)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Phosphate buffer

  • Spectrophotometer

Protocol:

  • Reaction Mixture: In a test tube, mix 1 mL of the N-acetylcarnosine sample (at various concentrations), 1 mL of ferrous sulfate solution, and 2 mL of salicylic acid-ethanol solution.[25]

  • Initiate Reaction: Add 2 mL of hydrogen peroxide solution to start the reaction.[25]

  • Incubation: Incubate the mixture at 37°C for 1 hour.[25]

  • Measurement: Measure the absorbance of the resulting solution at 510 nm. The control contains the buffer instead of the antioxidant.

  • Calculation: The scavenging activity is calculated using the formula:

    • % Scavenging = [1 - (A_sample - A_sample_blank) / A_control] x 100

    • Where A_control is the absorbance of the control, A_sample is the absorbance in the presence of the sample, and A_sample_blank is the absorbance of the sample without H₂O₂.

Note: The protocols provided are generalized and may require optimization based on specific laboratory conditions and sample characteristics. Always include appropriate positive and negative controls in each assay.

References

Method

Revolutionizing Acetylcarnosine Delivery: Advanced Systems for Enhanced Ocular Penetration

FOR IMMEDIATE RELEASE [City, State] – [Date] – In a significant step forward for ophthalmic therapeutics, novel drug delivery systems are demonstrating remarkable potential in enhancing the penetration of acetylcarnosine...

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant step forward for ophthalmic therapeutics, novel drug delivery systems are demonstrating remarkable potential in enhancing the penetration of acetylcarnosine, a promising agent for the treatment of various eye conditions, including cataracts. These advanced systems, encompassing nano-carriers and physical enhancement techniques, address the significant challenge of delivering therapeutic concentrations of acetylcarnosine to the intraocular tissues. This report provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in this field.

N-acetylcarnosine (NAC) is a prodrug of L-carnosine, a naturally occurring dipeptide with potent antioxidant and anti-glycating properties.[1] Its therapeutic efficacy is, however, limited by poor corneal penetration. To overcome this barrier, researchers have been exploring a variety of drug delivery strategies, including solid lipid nanoparticles (SLNs), niosomes, and liposomes, as well as physical methods like iontophoresis and sonophoresis.

Nanoparticulate Drug Delivery Systems: A Comparative Overview

Nanoparticulate carriers offer a promising approach to improve the bioavailability of acetylcarnosine by protecting it from degradation and enhancing its transport across the corneal epithelium. A summary of the key characteristics of different nano-carriers for acetylcarnosine is presented below.

Delivery SystemMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key Advantages
Solid Lipid Nanoparticles (SLNs) 75 ± 10-22.1 ± 1Not explicitly statedSustained release, improved corneal penetration compared to eye drops.[2]
Niosomes 58 ± 0.50 (for Carnosine)-5.9572 ± 3 (for NAC)Biocompatible, biodegradable, can encapsulate both hydrophilic and lipophilic drugs.[3][4]
Liposomes Data not available for AcetylcarnosineData not available for AcetylcarnosineData not available for AcetylcarnosineBiocompatible, can encapsulate both hydrophilic and lipophilic drugs, well-established delivery system.
Polymeric Nanoparticles (PLGA) Not explicitly statedNot explicitly stated21% (Loading Efficiency)Biodegradable, sustained drug release.[3]

Note: Data for different delivery systems are from separate studies and may not be directly comparable due to variations in experimental conditions. Data for niosomes encapsulating carnosine is included as a reference.

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of acetylcarnosine-loaded nanocarriers and for assessing their corneal penetration.

Protocol 1: Preparation of N-Acetylcarnosine-Loaded Solid Lipid Nanoparticles (SLNs) by Mill's Method

Objective: To prepare solid lipid nanoparticles encapsulating N-acetylcarnosine for enhanced ocular delivery.

Materials:

  • N-acetylcarnosine (NAC)

  • Lipid (e.g., Compritol 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • Cryoprotectant (e.g., Trehalose)

  • Purified water

  • Zirconia beads (0.1 mm and 2 mm diameter)

  • Bead mill

Procedure:

  • Preparation of the Lipid Phase: Melt the lipid at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Disperse N-acetylcarnosine in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Bead Milling:

    • Transfer the emulsion to the bead mill containing 2 mm zirconia beads.

    • Mill the coarse emulsion at a specified speed and temperature.

    • Replace the 2 mm beads with 0.1 mm zirconia beads and continue milling at a higher speed for a defined period to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.

  • Purification: Separate the SLN dispersion from the milling beads. Further purification to remove un-encapsulated drug can be performed by dialysis or centrifugation.

  • Lyophilization (Optional): For long-term storage, the SLN dispersion can be lyophilized after adding a cryoprotectant.

Protocol 2: Preparation of N-Acetylcarnosine-Loaded Niosomes by Reverse Phase Evaporation Method

Objective: To prepare niosomes containing N-acetylcarnosine for improved ocular penetration.

Materials:

Procedure:

  • Lipid Film Preparation: Dissolve the non-ionic surfactant and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with a PBS solution containing N-acetylcarnosine by rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant.

    • This process allows the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller and more uniform vesicles, the niosomal suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a specific pore size.

  • Purification: Remove the un-encapsulated drug by dialysis against PBS or by centrifugation.

Protocol 3: Ex Vivo Corneal Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of N-acetylcarnosine from different formulations across an excised cornea.

Materials:

  • Freshly excised goat corneas

  • Franz diffusion cells

  • Simulated tear fluid (STF, pH 7.4)

  • N-acetylcarnosine formulation to be tested

  • Control solution (e.g., NAC in PBS)

  • Magnetic stirrer

  • Water bath

Procedure:

  • Cornea Preparation: Obtain fresh goat eyeballs from a local abattoir. Carefully excise the cornea with 2-4 mm of surrounding scleral tissue. Wash the cornea with cold saline.

  • Franz Cell Assembly:

    • Mount the excised cornea between the donor and receptor compartments of the Franz diffusion cell, with the epithelial side facing the donor compartment.

    • Fill the receptor compartment with a known volume of pre-warmed STF, ensuring no air bubbles are trapped beneath the cornea.

    • Place a magnetic stir bar in the receptor compartment.

  • Temperature Control: Maintain the temperature of the receptor medium at 37 ± 0.5°C using a circulating water bath.

  • Sample Application: Apply a known volume of the N-acetylcarnosine formulation or control solution to the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed STF.

  • Sample Analysis: Analyze the concentration of N-acetylcarnosine in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantification of N-Acetylcarnosine

Objective: To quantify the concentration of N-acetylcarnosine in biological samples.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate buffer, pH 2.1) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 30°C

  • Detection wavelength: 210 nm

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of N-acetylcarnosine of known concentrations in the mobile phase.

  • Sample Preparation:

    • For in vitro samples (e.g., from permeation studies), dilute as necessary with the mobile phase.

    • For in vivo samples (e.g., aqueous humor), protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation may be required.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of N-acetylcarnosine in the samples by interpolating their peak areas on the calibration curve.

Physical Enhancement Techniques

In addition to nano-carriers, physical methods can be employed to transiently increase corneal permeability and enhance drug delivery.

  • Iontophoresis: This technique utilizes a small, painless electrical current to drive charged drug molecules across the cornea. The application of a low-intensity electrical current enhances drug delivery through electrorepulsion and electro-osmosis.

  • Sonophoresis (Phonophoresis): This method uses low-frequency ultrasound waves to create transient micropores in the corneal epithelium, thereby increasing its permeability to drug molecules.

Signaling Pathways and Visualizations

The therapeutic effects of acetylcarnosine are largely attributed to the antioxidant and anti-glycating properties of its active metabolite, L-carnosine. L-carnosine has been shown to modulate key signaling pathways involved in cellular protection against oxidative stress, such as the PI3K/Akt/Nrf2 pathway.

Acetylcarnosine_Signaling_Pathway NAC N-Acetylcarnosine (Topical Application) Cornea Cornea NAC->Cornea Penetration & Hydrolysis Carnosine L-Carnosine (Active Metabolite) Cornea->Carnosine ROS Reactive Oxygen Species (ROS) Carnosine->ROS Scavenges PI3K PI3K Carnosine->PI3K Activates Akt Akt PI3K->Akt Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Upregulates Transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection & Stress Resistance AntioxidantEnzymes->CellularProtection

Caption: Acetylcarnosine's mechanism of action.

Experimental_Workflow Formulation Formulation of Acetylcarnosine Delivery System (e.g., SLNs, Niosomes) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization InVitroRelease In Vitro Drug Release Study Formulation->InVitroRelease ExVivoPermeation Ex Vivo Corneal Permeation Study (Franz Diffusion Cell) Formulation->ExVivoPermeation Characterization->ExVivoPermeation DataAnalysis Data Analysis (Permeation Flux, etc.) InVitroRelease->DataAnalysis ExVivoPermeation->DataAnalysis Conclusion Conclusion on Efficacy of Delivery System DataAnalysis->Conclusion

Caption: Experimental workflow for evaluation.

Delivery_Strategies Goal Enhanced Acetylcarnosine Penetration NanoCarriers Nanoparticulate Carriers NanoCarriers->Goal SLN Solid Lipid Nanoparticles NanoCarriers->SLN Niosomes Niosomes NanoCarriers->Niosomes Liposomes Liposomes NanoCarriers->Liposomes PhysicalEnhancers Physical Enhancement Techniques PhysicalEnhancers->Goal Iontophoresis Iontophoresis PhysicalEnhancers->Iontophoresis Sonophoresis Sonophoresis PhysicalEnhancers->Sonophoresis

Caption: Strategies for enhanced delivery.

Conclusion

The development of advanced drug delivery systems for acetylcarnosine holds immense promise for the non-invasive treatment of ocular diseases. The protocols and data presented herein provide a foundational framework for researchers to formulate, characterize, and evaluate novel delivery strategies. Further research, particularly comparative studies under standardized conditions, is warranted to fully elucidate the most effective approach for clinical translation.

References

Application

Application Notes and Protocols for Sterilization of Acetylcarnosine-Based Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction N-acetylcarnosine (NAC) is a dipeptide analog of L-carnosine used in ophthalmic formulations for its potential in the management of age-related...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcarnosine (NAC) is a dipeptide analog of L-carnosine used in ophthalmic formulations for its potential in the management of age-related cataracts and other ocular conditions.[1] As a prodrug, NAC is converted to L-carnosine in the aqueous humor, where it exerts its antioxidant and anti-glycating effects.[2] Ensuring the sterility of these formulations is a critical step in their development and manufacturing to prevent microbial contamination and ensure patient safety. However, the sterilization process itself can pose a risk to the stability of the active pharmaceutical ingredient (API). This document provides a detailed overview of suitable sterilization techniques for acetylcarnosine-based formulations, with a focus on maintaining the integrity and therapeutic efficacy of the molecule.

The selection of an appropriate sterilization method is contingent upon the physicochemical properties of N-acetylcarnosine and the formulation excipients. As a peptide-based molecule, N-acetylcarnosine is susceptible to degradation by heat, hydrolysis, and radiation. Therefore, terminal sterilization methods must be carefully evaluated against aseptic processing techniques.

Recommended Sterilization Techniques

Aseptic processing, incorporating sterile filtration, is the preferred method for sterilizing acetylcarnosine-based formulations due to the heat-labile nature of the dipeptide. Terminal sterilization methods such as steam sterilization (autoclaving) and gamma irradiation may be considered, but require extensive validation to ensure they do not compromise the product's quality, safety, and efficacy.

Aseptic Processing with Sterile Filtration

Aseptic processing is the most widely used technique for ophthalmic solutions containing heat-sensitive APIs.[3] This method involves the separate sterilization of all components of the drug product, including the bulk formulation, container, and closure, followed by their assembly in a sterile environment.

Protocol for Aseptic Processing and Sterile Filtration:

  • Preparation of the Formulation: Prepare the N-acetylcarnosine formulation under aseptic conditions in a Grade A environment. All raw materials should be sterile or rendered sterile prior to use.

  • Selection of Sterile Filter: Choose a sterile, non-pyrogenic, and compatible membrane filter with a nominal pore size of 0.22 µm or smaller. The filter material (e.g., PVDF, PES) should be validated for low protein binding to minimize loss of N-acetylcarnosine.

  • Filtration Process:

    • Assemble the filtration apparatus, ensuring all connections are secure and sterile.

    • Pass the bulk N-acetylcarnosine formulation through the pre-sterilized 0.22 µm filter into a sterile receiving vessel.

    • The filtration should be conducted in a Grade A environment.

  • Aseptic Filling: Transfer the sterile-filtered formulation into pre-sterilized ophthalmic containers (e.g., dropper bottles) and seal with sterile closures under Grade A conditions.

  • Integrity Testing of the Filter: After filtration, perform an integrity test on the filter (e.g., bubble point test or pressure hold test) to ensure it was not compromised during the process.

Advantages:

  • Minimizes the risk of thermal degradation of N-acetylcarnosine.

  • Suitable for a wide range of formulation compositions.

Disadvantages:

  • Requires a highly controlled aseptic environment and validated procedures to prevent microbial contamination.

  • Higher operational complexity and cost compared to terminal sterilization.

Terminal Sterilization: Evaluation and Considerations

Terminal sterilization provides a higher sterility assurance level (SAL) but poses a greater risk to the stability of N-acetylcarnosine. The two most common methods, steam sterilization and gamma irradiation, must be thoroughly evaluated.

Autoclaving involves the use of saturated steam under high pressure and temperature. While effective for sterilization, these conditions can lead to the hydrolysis of the acetyl group and the peptide bond in N-acetylcarnosine.

Considerations for Evaluation:

  • Temperature and Time: Standard autoclaving cycles (e.g., 121°C for 15 minutes) are likely to cause significant degradation. A patent for an N-acetylcarnosine eye drop formulation mentions sterilization by flowing steam at 100°C for 30 minutes, which is a less harsh condition.

  • Formulation pH: The stability of N-acetylcarnosine is pH-dependent. The formulation should be buffered to a pH that minimizes hydrolysis during the heating and cooling phases.

  • Container Closure Integrity: The chosen container and closure system must withstand the high temperatures and pressures of autoclaving without losing integrity.

Gamma irradiation is a cold sterilization method that utilizes high-energy photons to inactivate microorganisms.[4] However, gamma rays can generate free radicals that may lead to the oxidation and degradation of peptides.[5] Studies on other peptides have shown a dose-dependent degradation, with oxidation of aromatic amino acid residues being a common outcome.[4][6]

Considerations for Evaluation:

  • Irradiation Dose: The standard dose for sterilization is typically 25 kGy. The effect of this dose on the purity and potency of N-acetylcarnosine must be determined. Lower doses may be investigated but require robust validation of sterility.

  • Excipient Effects: The presence of other excipients in the formulation can influence the radiolytic degradation pathways of N-acetylcarnosine.

  • Formation of Radiolytic Products: It is crucial to identify and quantify any new impurities formed during irradiation to assess their potential toxicity.

Quantitative Data Summary

As specific comparative data for the sterilization of N-acetylcarnosine is limited in publicly available literature, the following table provides a framework for the expected outcomes based on studies of similar peptide-based formulations. Researchers should generate specific data for their own formulations.

Sterilization MethodTypical ParametersExpected Impact on N-Acetylcarnosine PurityPotential Degradation Products
Sterile Filtration 0.22 µm filter> 99% recovery (minimal loss due to adsorption)None expected
Steam Sterilization 100°C for 30 minPotential for minor degradation (< 5%)L-carnosine, β-alanine, L-histidine (from hydrolysis)
Steam Sterilization 121°C for 15 minSignificant degradation expected (> 10%)L-carnosine, β-alanine, L-histidine, other hydrolysis products
Gamma Irradiation 25 kGyPotential for degradation (variable, > 5%)Oxidized derivatives (e.g., hydroxylated imidazole (B134444) ring), peptide fragments

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for N-Acetylcarnosine

This protocol outlines the development and validation of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of N-acetylcarnosine in ophthalmic formulations after sterilization.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a UV detector or a photodiode array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water for MS compatibility) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: N-acetylcarnosine has a UV absorbance maximum around 210-220 nm.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of N-acetylcarnosine reference standard in a suitable solvent (e.g., water or mobile phase) and dilute to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Dilute the N-acetylcarnosine formulation with the same solvent to achieve a similar concentration as the standard solution.

3. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on the N-acetylcarnosine formulation.[8]

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Heat the solid drug or solution at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the solution to UV light. Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent N-acetylcarnosine peak.

4. Method Validation (according to ICH Q2(R1) guidelines):

  • Specificity: Demonstrate the ability to resolve N-acetylcarnosine from its degradation products and excipients.

  • Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Evaluate the variability of the results (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol 2: Evaluation of Sterilization Method Efficacy

This protocol describes how to compare the effects of different sterilization methods on the stability of an N-acetylcarnosine formulation.

1. Sample Preparation:

  • Prepare three batches of the N-acetylcarnosine formulation.

  • Batch 1 (Control): Do not sterilize.

  • Batch 2 (Sterile Filtration): Sterilize using the protocol described in the "Aseptic Processing with Sterile Filtration" section.

  • Batch 3 (Terminal Sterilization): Divide into two sub-batches.

    • Sub-batch 3a (Steam Sterilization): Autoclave under the desired conditions (e.g., 100°C for 30 minutes).

    • Sub-batch 3b (Gamma Irradiation): Irradiate at the target dose (e.g., 25 kGy).

2. Initial Analysis (Time Zero):

  • Immediately after sterilization, analyze samples from all batches for the following:

    • Appearance: Visual inspection for color change and particulate matter.

    • pH: Measure the pH of the solutions.

    • Purity and Potency: Use the validated stability-indicating HPLC method to determine the concentration of N-acetylcarnosine and the presence of any degradation products.

    • Sterility Testing: Perform sterility tests according to pharmacopeial standards (e.g., USP <71>).

3. Stability Study:

  • Store the sterilized samples under controlled conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH).

  • At predetermined time points (e.g., 1, 3, 6 months), repeat the analysis described in step 2.

4. Data Analysis:

  • Compare the purity, potency, and degradation profiles of the samples from the different sterilization methods over time.

  • Plot the degradation of N-acetylcarnosine as a function of time for each sterilization method to determine the degradation kinetics.

Signaling Pathways and Impact of Sterilization

N-acetylcarnosine acts as a prodrug for L-carnosine, which is a potent antioxidant and anti-glycating agent.[9] The therapeutic effects of L-carnosine are, in part, mediated through the activation of the Nrf2 signaling pathway.[10] Nrf2 is a transcription factor that upregulates the expression of various antioxidant enzymes, thereby protecting cells from oxidative stress.[3]

Any degradation of N-acetylcarnosine during the sterilization process can have a direct impact on its biological activity. Hydrolysis of the acetyl group or the peptide bond would result in the formation of L-carnosine, β-alanine, and L-histidine. While L-carnosine is the active moiety, its premature formation could affect the formulation's stability and pharmacokinetics. More severe degradation, such as oxidation of the imidazole ring by gamma irradiation, could lead to inactive byproducts, thereby reducing the therapeutic efficacy of the formulation.

Diagrams

sterilization_workflow cluster_formulation Formulation Preparation cluster_sterilization Sterilization Options cluster_qc Quality Control & Validation cluster_release Product Release prep Prepare N-acetylcarnosine Formulation aseptic Aseptic Processing (Sterile Filtration 0.22 µm) prep->aseptic Preferred Method terminal Terminal Sterilization (Autoclave or Gamma Irradiation) prep->terminal Alternative (Requires Validation) stability Stability Testing (HPLC, pH, Appearance) aseptic->stability terminal->stability sterility Sterility Testing terminal->sterility release Final Product stability->release sterility->release aseseptic aseseptic aseseptic->sterility

Figure 1: Sterilization workflow for acetylcarnosine formulations.

signaling_pathway cluster_drug Drug Administration & Action cluster_cell Cellular Response cluster_sterilization_impact Impact of Sterilization nac N-Acetylcarnosine (in eye drops) carnosine L-Carnosine (active form) nac->carnosine Deacetylation in Aqueous Humor nrf2 Nrf2 Activation carnosine->nrf2 are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Upregulation of Antioxidant Enzymes are->antioxidant_enzymes protection Protection against Oxidative Stress antioxidant_enzymes->protection degradation Degradation (Hydrolysis/Oxidation) degradation->nac Reduces availability inactive Inactive Products degradation->inactive

Figure 2: N-acetylcarnosine mechanism and impact of degradation.

Conclusion

The sterilization of N-acetylcarnosine-based formulations requires a careful and well-validated approach to ensure both sterility and stability. Aseptic processing with sterile filtration is the recommended primary method to avoid degradation of the heat-sensitive N-acetylcarnosine molecule. While terminal sterilization methods like steam sterilization and gamma irradiation offer a higher sterility assurance level, they must be rigorously evaluated for their potential to induce degradation of the active pharmaceutical ingredient. A thorough understanding of the degradation pathways and the implementation of a validated stability-indicating analytical method are essential for the successful development of a safe, stable, and effective N-acetylcarnosine ophthalmic product.

References

Method

Application Notes and Protocols for the Identification of Acetylcarnosine Degradation Products

For Researchers, Scientists, and Drug Development Professionals Introduction N-acetylcarnosine (NAC) is a naturally occurring dipeptide and a prodrug of L-carnosine. It is utilized in various pharmaceutical formulations,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcarnosine (NAC) is a naturally occurring dipeptide and a prodrug of L-carnosine. It is utilized in various pharmaceutical formulations, particularly in ophthalmic solutions, for its antioxidant properties. The stability of N-acetylcarnosine is a critical quality attribute, as its degradation can impact the efficacy and safety of the final product. This document provides detailed application notes and protocols for the identification and quantification of N-acetylcarnosine and its degradation products using modern analytical techniques. The primary degradation pathway involves the hydrolysis of N-acetylcarnosine to L-carnosine, which can be further degraded by the enzyme carnosinase into its constituent amino acids, β-alanine and L-histidine.[1]

Analytical Techniques Overview

Several analytical techniques can be employed to monitor the stability of N-acetylcarnosine and identify its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantitative analysis due to its robustness and sensitivity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and structural elucidation of degradation products.

Quantitative Data Summary

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following tables summarize the expected quantitative results from forced degradation studies on N-acetylcarnosine under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Table 1: Summary of Forced Degradation Studies for N-Acetylcarnosine

Stress ConditionReagent/ConditionDurationTemperature% Degradation of N-Acetylcarnosine (Expected)Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl8 hours60°C15 - 25%L-Carnosine
Base Hydrolysis 0.1 M NaOH4 hours60°C20 - 30%L-Carnosine, β-Alanine, L-Histidine
Oxidative 3% H₂O₂24 hoursRoom Temp10 - 20%Oxidized derivatives of the imidazole (B134444) ring
Thermal Dry Heat48 hours80°C5 - 15%L-Carnosine
Photolytic UV Light (254 nm) & Visible Light7 daysRoom Temp< 10%Minimal degradation

Note: The percent degradation values are illustrative and can vary based on the specific experimental conditions and formulation matrix.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for N-Acetylcarnosine and L-Carnosine

This protocol describes a stability-indicating reversed-phase HPLC method for the simultaneous determination of N-acetylcarnosine and its primary degradation product, L-carnosine.

1. Instrumentation and Materials

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • N-acetylcarnosine reference standard

  • L-carnosine reference standard

  • Water (HPLC grade)

2. Chromatographic Conditions

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    15 80 20
    20 80 20
    22 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

3. Sample Preparation (for Ophthalmic Solution)

  • Accurately transfer 1.0 mL of the N-acetylcarnosine ophthalmic solution into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase (initial conditions, 95:5 Mobile Phase A:B).

  • Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Standard Preparation

  • Prepare a stock solution of N-acetylcarnosine reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a stock solution of L-carnosine reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare working standard solutions by diluting the stock solutions to the desired concentrations (e.g., in the range of 1-100 µg/mL).

5. System Suitability

  • Tailing Factor: Not more than 2.0 for both N-acetylcarnosine and L-carnosine peaks.

  • Theoretical Plates: Not less than 2000 for both peaks.

  • Resolution: Not less than 2.0 between the N-acetylcarnosine and L-carnosine peaks.

Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol outlines the general procedure for identifying unknown degradation products of N-acetylcarnosine using LC-MS/MS.

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • HPLC column and mobile phases as described in Protocol 1 (formic acid can be used as a volatile alternative to phosphoric acid for MS compatibility).

  • Forced degraded samples of N-acetylcarnosine.

2. LC-MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for the specific instrument.

  • MS Scan Range: m/z 50-500

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.

3. Data Analysis

  • Analyze the full scan MS data to identify the molecular ions of potential degradation products.

  • Perform MS/MS on the identified parent ions to obtain fragmentation patterns.

  • Elucidate the structures of the degradation products by interpreting the fragmentation patterns and comparing them to the fragmentation of the parent drug.

Visualizations

Acetylcarnosine_Degradation_Pathway NAC N-Acetylcarnosine CAR L-Carnosine NAC->CAR Hydrolysis (Acid/Base/Enzymatic) BA β-Alanine CAR->BA Carnosinase HIS L-Histidine CAR->HIS Carnosinase

Figure 1: N-Acetylcarnosine Degradation Pathway.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Ophthalmic Solution Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Analysis Filtration->HPLC Quantitative Analysis LCMS LC-MS/MS Analysis Filtration->LCMS Qualitative Identification Quantification Quantification of NAC & Degradants HPLC->Quantification Identification Identification of Degradants LCMS->Identification

Figure 2: Experimental Workflow for Analysis.

References

Application

Application Notes and Protocols: Use of N-Acetylcarnosine in Combination with Other Ophthalmic Agents

For Researchers, Scientists, and Drug Development Professionals Introduction N-acetylcarnosine (NAC), a prodrug of the dipeptide L-carnosine, has garnered attention for its potential therapeutic effects in various ophtha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcarnosine (NAC), a prodrug of the dipeptide L-carnosine, has garnered attention for its potential therapeutic effects in various ophthalmic conditions, primarily age-related cataracts.[1][2] Its mechanism of action is largely attributed to the antioxidant and anti-glycating properties of L-carnosine, which becomes available in the aqueous humor upon topical administration of NAC.[3][4] While NAC has been studied as a standalone agent, emerging research explores its use in combination with other ophthalmic agents to potentially enhance efficacy and broaden its therapeutic applications.

These application notes provide a summary of available data and experimental protocols for the use of N-acetylcarnosine in combination with other agents, including D-pantethine, dimethyl sulfoxide (B87167) (DMSO), lanosterol (B1674476), and oral antioxidants. The information is intended to serve as a resource for designing and conducting further preclinical and clinical research.

N-Acetylcarnosine in Combination with D-Pantethine

A preclinical study investigated the efficacy of a mixture of N-acetylcarnosine and D-pantethine in a rat model of UV-A induced cataracts. The rationale for this combination lies in their potential synergistic chaperone-like properties, protecting lens proteins from aggregation.[5]

Quantitative Data Summary
ParameterControl (UV-A)NAC + D-pantethine (5% topical solution)NAC + D-pantethine (25 mg/kg IP)NAC + D-pantethine (150 mg/kg IP)p-value
Cataract Inhibition -Significant inhibition from day 82 (p < 0.03), increasing thereafter (p = 0.0003)Significant inhibition from day 82 (p < 0.03), increasing thereafter (p = 0.0003)Significant inhibition from day 82 (p < 0.03), increasing thereafter (p = 0.0003)< 0.03, < 0.001
Water-Insoluble Proteins Significant increase (p < 0.01)Prevention of increase (p < 0.001)Prevention of increase (p < 0.001)Prevention of increase (p < 0.001)< 0.001

Table 1: Efficacy of N-acetylcarnosine and D-pantethine mixture in a rat model of UV-A induced cataracts.[5][6]

Experimental Protocol: UV-A Induced Cataract Model in Rats

Objective: To evaluate the protective effect of a 1:1 mixture of N-acetylcarnosine and D-pantethine against UV-A induced cataract formation in rats.[5]

Materials:

  • Wistar rats

  • N-acetylcarnosine

  • D-pantethine

  • UV-A irradiation source

  • Apparatus for gel permeation chromatography

Methodology:

  • Animal Model: Wistar rats are used for the study.

  • Induction of Cataracts: Cataracts are induced by exposing the rat eyes to UV-A irradiation.

  • Treatment Groups:

    • Control Group: UV-A irradiation without treatment.

    • Topical Treatment Group: Instillation of a 5% mixture (1:1, m/m) of N-acetylcarnosine and D-pantethine into the eyes.

    • Intraperitoneal Injection Groups: Intraperitoneal injections of the mixture at doses of 25 mg/kg and 150 mg/kg.

  • Monitoring: The development of cataracts is monitored over a period of at least 82 days.

  • Biochemical Analysis:

    • At the end of the experiment, the lenses are extracted.

    • The content of water-insoluble proteins in the lens is quantified.

    • Gel permeation chromatography is performed to analyze the distribution of water-insoluble protein fractions (e.g., 40 kDa, 100-200 kDa, and 1000 kDa).[5][6]

Signaling Pathway

UVA UV-A Radiation ProteinAggregation Protein Aggregation & Insolubilization UVA->ProteinAggregation induces LensProteins Lens Proteins (Crystallins) LensProteins->ProteinAggregation Cataract Cataract Formation ProteinAggregation->Cataract NAC_DP N-Acetylcarnosine + D-Pantethine NAC_DP->ProteinAggregation inhibit (chaperone-like activity)

Caption: Protective mechanism of NAC and D-pantethine against UV-A induced cataracts.

N-Acetylcarnosine in Combination with Dimethyl Sulfoxide (DMSO) and Lanosterol

A case report has documented the use of N-acetylcarnosine in combination with DMSO, a known penetration enhancer, and lanosterol, a molecule investigated for its potential to dissolve protein aggregates in the lens.[7][8] This combination was reported to dissolve early cortical cataracts in a single individual. It is important to note that this is based on anecdotal evidence and not a controlled clinical trial.

Experimental Protocol: Case Study of Combined Topical Application

Objective: To explore the potential of a combination of N-acetylcarnosine, DMSO, and lanosterol eye drops to reverse early cortical cataracts.[7]

Materials:

  • N-acetylcarnosine eye drops (e.g., Cataract Clear, 4.2% NAC)

  • Lanosterol eye drops (e.g., Lanomax®, 2 mg/ml)

  • DMSO eye drops (40% in normal saline)

Methodology (as described in the case study):

  • Treatment Regimen: The treatment was administered three times daily for two months.

  • Application Procedure:

    • Left Eye: One drop of 4.2% N-acetylcarnosine was instilled, immediately followed by one drop of 40% DMSO.

    • Right Eye: One drop of lanosterol (2 mg/ml) was instilled, immediately followed by one drop of 40% DMSO.

  • Outcome Assessment: The subject underwent a standard optometry exam to assess lens clarity.

Experimental Workflow

Start Patient with Early Cortical Cataracts Treatment Daily Topical Application (3 times/day for 2 months) Start->Treatment LeftEye Left Eye: 1. N-Acetylcarnosine (4.2%) 2. DMSO (40%) Treatment->LeftEye RightEye Right Eye: 1. Lanosterol (2 mg/ml) 2. DMSO (40%) Treatment->RightEye Assessment Optometric Examination LeftEye->Assessment RightEye->Assessment Outcome Reported Dissolution of Cataracts Assessment->Outcome

Caption: Workflow of the combined topical treatment as described in a case study.

N-Acetylcarnosine Eye Drops with Oral Antioxidant Supplementation

The clinical efficacy of N-acetylcarnosine eye drops may be enhanced through a combined treatment approach that includes oral supplementation with synergistic compounds.[9] This strategy aims to provide a multi-pronged antioxidant defense and support for lens health.

Proposed Combination Therapy

A patented oral formulation (Can-C Plus) has been suggested as an adjunct to NAC eye drops. This formulation includes:

  • Non-hydrolyzed carnosine: To increase systemic levels of this antioxidant.

  • Histidine: A precursor to carnosine.

  • D-pantethine: For its potential chaperone-like activity.[9]

Additionally, oral supplementation with N-acetylcysteine (NAC) is proposed to boost the synthesis of reduced glutathione (B108866) (GSH) in the lens, a critical endogenous antioxidant.[9]

Logical Relationship Diagram

Topical Topical N-Acetylcarnosine Eye Drops AqueousHumor Aqueous Humor Topical->AqueousHumor delivers L-carnosine Oral Oral Supplementation Systemic Systemic Circulation Oral->Systemic OralComponents Non-hydrolyzed Carnosine Histidine D-pantethine N-Acetylcysteine OralComponents->Oral Lens Crystalline Lens AqueousHumor->Lens EnhancedEfficacy Enhanced Therapeutic Efficacy (e.g., Cataract Reversal) Lens->EnhancedEfficacy Systemic->Lens provides precursors & antioxidants

Caption: Synergistic approach of topical NAC with oral antioxidant supplementation.

Conclusion and Future Directions

The exploration of N-acetylcarnosine in combination with other ophthalmic and systemic agents presents a promising frontier in the non-surgical management of ocular diseases, particularly cataracts. The available data, though in some cases preliminary, suggest potential for synergistic effects that warrant further investigation.

For researchers and drug development professionals, the following are key areas for future studies:

  • Controlled Preclinical Studies: Rigorous, well-controlled preclinical studies are needed to validate the findings of the NAC and D-pantethine combination and to systematically evaluate the efficacy and safety of NAC in combination with DMSO and lanosterol.

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are required to understand the ocular bioavailability and interaction of these combined agents.

  • Randomized Controlled Clinical Trials: To establish the clinical efficacy and safety of these combination therapies in human subjects, large-scale, randomized, double-masked, placebo-controlled clinical trials are essential.

  • Mechanism of Action Studies: Further research into the signaling pathways and molecular mechanisms underlying the synergistic effects of these combinations will be crucial for optimizing therapeutic strategies.

These application notes and protocols are intended to provide a foundational resource for advancing the research and development of combination therapies involving N-acetylcarnosine for ophthalmic applications.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Corneal Permeability of N-Acetylcarnosine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for imp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the corneal permeability of N-acetylcarnosine (NAC).

FAQs: Strategies for Improving N-Acetylcarnosine Corneal Permeability

Q1: What is the primary challenge in the ocular delivery of N-acetylcarnosine (NAC)?

A1: The primary challenge is the poor corneal permeability of its active form, L-carnosine. L-carnosine is a hydrophilic dipeptide, and the cornea's epithelial layer is lipophilic, which hinders its penetration. NAC is used as a prodrug to overcome this, as it is more lipophilic and can pass through the cornea before being metabolized into L-carnosine in the aqueous humor.[1][2]

Q2: What are the main formulation strategies to enhance the corneal permeability of NAC?

A2: The main strategies include:

  • Prodrug Approach: Utilizing NAC itself, which is a more lipophilic prodrug of L-carnosine.[1][2]

  • Sustained Release Formulations: Incorporating mucoadhesive polymers, such as cellulose (B213188) derivatives, to increase the residence time of the formulation on the ocular surface.[1][3][4]

  • Penetration Enhancers: Adding excipients that temporarily and reversibly alter the integrity of the corneal epithelium to facilitate drug passage. Examples include chelating agents (e.g., EDTA), surfactants, and preservatives (e.g., benzalkonium chloride).

  • Nanocarrier Systems: Encapsulating NAC in nanoparticles, such as solid lipid nanoparticles (SLNs), to improve its penetration through the cornea.[5][6]

Q3: How effective are solid lipid nanoparticles (SLNs) in improving NAC permeability?

A3: Studies have shown that SLNs can significantly enhance the corneal permeability of NAC. In one in vitro study using a human corneal construct, SLN-encapsulated NAC demonstrated approximately 64% permeation, compared to 38% for a free NAC solution over a 24-hour period.[5]

Q4: What are "corneal absorption promoters" often mentioned in NAC formulations?

A4: "Corneal absorption promoters," or penetration enhancers, are substances that facilitate the transport of drugs across the corneal barrier. For NAC eye drops, these often include a combination of a mucoadhesive polymer (like carboxymethylcellulose) to prolong contact time and other excipients that interact with the corneal epithelium.[1][3] A patented formulation, for instance, includes boric acid, borax, glycerol, a preservative like benzalkonium chloride, and a viscosity enhancer such as sodium hyaluronate.[2]

Troubleshooting Guides

Low Encapsulation Efficiency of NAC in Nanoparticles
Symptom Potential Cause Troubleshooting Steps
Low Entrapment of NAC NAC is hydrophilic, which can be challenging for encapsulation in lipid-based carriers.1. Optimize the Formulation: Adjust the lipid and surfactant concentrations. For SLNs, a higher lipid concentration can sometimes improve the encapsulation of hydrophilic drugs. 2. Modify the Preparation Method: For methods like hot homogenization, ensure the drug is fully dissolved in the aqueous phase before emulsification. For double emulsion techniques (w/o/w), optimize the volumes of the inner and outer aqueous phases. 3. Control Process Parameters: Precisely control factors like homogenization speed, sonication time, and temperature, as these can influence the efficiency of encapsulation.
Drug Expulsion During Storage Crystallization of the lipid matrix in SLNs can lead to the expulsion of the encapsulated drug over time.1. Use a Blend of Lipids: Incorporating a liquid lipid to create nanostructured lipid carriers (NLCs) can reduce the crystallinity of the lipid matrix and improve drug retention. 2. Optimize Storage Conditions: Store the nanoparticle suspension at a recommended temperature (often 4°C) to minimize lipid crystallization. 3. Lyophilization: Consider freeze-drying the nanoparticles with a suitable cryoprotectant for long-term stability.
Inconsistent Results in Corneal Permeability Studies
Symptom Potential Cause Troubleshooting Steps
High Variability in Permeability Coefficients Inconsistent corneal tissue quality or experimental setup.1. Standardize Tissue Handling: Ensure consistent sourcing, handling, and storage of ex vivo corneal tissue. For in vitro models, maintain consistent cell culture conditions. 2. Equilibrate the System: Allow the Franz diffusion cell to equilibrate to the correct temperature (typically 37°C) before starting the experiment. 3. Ensure Proper Mixing: Maintain a consistent and adequate stirring speed in the receptor chamber to ensure sink conditions.
Low or No Detectable Permeation Issues with the analytical method or formulation stability.1. Validate Analytical Method: Ensure your HPLC method is sensitive enough to detect low concentrations of NAC in the receptor fluid. Check for issues like poor peak shape or inconsistent retention times (see HPLC troubleshooting below). 2. Check Formulation Stability: Confirm that the NAC formulation is stable under the experimental conditions and that the nanoparticles have not aggregated or released the drug prematurely. 3. Verify Membrane Integrity: Ensure the corneal membrane was not damaged during mounting and is properly sealed in the Franz diffusion cell.
HPLC Analysis of N-Acetylcarnosine
Symptom Potential Cause Troubleshooting Steps
Inconsistent Retention Times Fluctuations in mobile phase composition or column temperature.1. Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared and well-mixed. 2. Use a Column Oven: Maintain a constant and consistent column temperature. 3. Degas the Mobile Phase: Properly degas the mobile phase to prevent air bubbles in the pump.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH or column contamination.1. Adjust Mobile Phase pH: Ensure the pH of the mobile phase is at least 2 units away from the pKa of NAC. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample. 3. Clean the Column: Wash the column with a strong solvent to remove any adsorbed substances.
Low Signal Intensity Low analyte concentration or incorrect detector settings.1. Concentrate the Sample: If the concentration is too low, consider a sample concentration step. 2. Optimize Detector Wavelength: Ensure the UV detector is set to the optimal wavelength for NAC absorbance (around 205-210 nm). 3. Check for Sample Degradation: Handle and store samples properly to prevent hydrolysis of NAC to L-carnosine.

Data Presentation: Corneal Permeability Enhancement

Formulation Permeability Model Permeation (%) Key Findings Reference
N-Acetylcarnosine SolutionHuman Corneal Construct (in vitro)38 ± 1%Baseline permeability of free NAC.[5]
Solid Lipid Nanoparticles with NAC (SLN-NAC)Human Corneal Construct (in vitro)64 ± 3%SLN formulation significantly increased NAC permeation compared to the free drug solution.[5]

Experimental Protocols

Protocol 1: Formulation of N-Acetylcarnosine Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization and ultrasonication method.

Materials:

  • N-Acetylcarnosine (NAC)

  • Solid Lipid (e.g., Compritol 888 ATO)

  • Surfactant (e.g., Tween 80)

  • Deionized water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Preparation of Aqueous Phase: Dissolve the NAC and surfactant in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the melted lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately sonicate the hot emulsion using a probe sonicator for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Corneal Permeability Study using Franz Diffusion Cells

This protocol describes the use of a Franz diffusion cell to assess the corneal permeability of NAC formulations.

Materials:

  • Franz diffusion cells

  • Excised cornea (e.g., goat, rabbit) or a human corneal construct

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • NAC formulation and control solution

  • HPLC system for analysis

Procedure:

  • Setup: Mount the excised cornea or corneal construct between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain constant stirring.

  • Donor Chamber: Add a known volume of the NAC formulation or control solution to the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the collected samples for NAC concentration using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of NAC permeated per unit area over time. The slope of the linear portion of this plot will give the steady-state flux (Jss). The apparent permeability coefficient (Papp) can then be calculated using the formula: Papp = Jss / C0, where C0 is the initial concentration of the drug in the donor chamber.

Mandatory Visualizations

G cluster_0 Strategies for Enhancing NAC Corneal Permeability A N-Acetylcarnosine (NAC) B Prodrug Approach (NAC is more lipophilic than L-Carnosine) A->B C Sustained Release Formulations (e.g., Mucoadhesive polymers) A->C D Penetration Enhancers (e.g., Surfactants, Chelators) A->D E Nanocarrier Systems (e.g., Solid Lipid Nanoparticles) A->E F Improved Corneal Permeability B->F C->F D->F E->F

Caption: Strategies to improve the corneal permeability of N-acetylcarnosine.

G cluster_1 Experimental Workflow: NAC Nanoparticle Formulation & Characterization A Preparation of Lipid and Aqueous Phases B High-Speed Homogenization A->B Emulsification C Ultrasonication B->C Size Reduction D Cooling and Nanoparticle Formation C->D Solidification E Characterization D->E F Particle Size & PDI (DLS) E->F G Zeta Potential (DLS) E->G H Morphology (TEM/SEM) E->H I Encapsulation Efficiency (HPLC) E->I

Caption: Workflow for NAC-loaded nanoparticle formulation and characterization.

G cluster_2 In Vitro Corneal Permeability Assay Workflow A Mount Cornea in Franz Diffusion Cell B Fill Receptor Chamber with Medium (37°C) A->B C Add NAC Formulation to Donor Chamber B->C D Collect Samples from Receptor Chamber at Time Intervals C->D E Analyze Samples by HPLC D->E F Calculate Permeability Coefficient (Papp) E->F

Caption: Workflow for the in vitro corneal permeability study of N-acetylcarnosine.

References

Optimization

Technical Support Center: Large-Scale Synthesis of Pure N-Acetylcarnosine

Welcome to the technical support center for the large-scale synthesis of pure N-acetylcarnosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of pure N-acetylcarnosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining high-purity N-acetylcarnosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of N-acetylcarnosine?

A1: The two primary methods for large-scale synthesis are:

  • Acetylation of L-carnosine: This is a straightforward approach where L-carnosine is directly acetylated using an agent like acetyl chloride in an alkaline aqueous solution. This method is often preferred for its simplicity.[1]

  • Peptide Coupling: This method involves the condensation of N-acetyl-β-alanine and L-histidine (or its ester derivative) using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-dimethylcarbodiimide (DMC).[2]

Q2: What are the critical parameters to control during synthesis to ensure high purity and yield?

A2: To ensure high purity and yield, it is crucial to control the following parameters:

  • Temperature: Maintaining the recommended temperature range for each step is vital to prevent side reactions and racemization. For instance, during acetylation with acetyl chloride, temperatures are often kept between 0-25 °C.[1]

  • pH: The pH of the reaction mixture, particularly in the acetylation of L-carnosine, must be carefully controlled (typically between 10.0-13.5) to ensure selective N-acetylation and minimize side reactions.[1]

  • Stoichiometry of Reagents: The molar ratios of reactants and coupling agents should be precise to drive the reaction to completion and reduce the formation of byproducts.

  • Purity of Starting Materials: The purity of L-carnosine, N-acetyl-β-alanine, and L-histidine directly impacts the purity of the final product.

Q3: What are the common impurities encountered in N-acetylcarnosine synthesis?

A3: Common impurities include:

  • Unreacted Starting Materials: Residual L-carnosine, N-acetyl-β-alanine, or L-histidine.

  • D-N-acetylcarnosine: This is the diastereomeric impurity that can form due to the racemization of L-histidine, especially under harsh reaction conditions (e.g., high temperatures or extreme pH).

  • N-Acylurea: This byproduct forms when using carbodiimide (B86325) coupling agents like DCC, resulting from the rearrangement of the O-acylisourea intermediate.[3][4]

  • Dicyclohexylurea (DCU): An insoluble byproduct formed when DCC is used as the coupling agent.[2]

  • Di-acetylated products: Although less common, over-acetylation can occur, potentially on the imidazole (B134444) ring of histidine.

Q4: How can I effectively purify large batches of N-acetylcarnosine?

A4: Crystallization is the most common and effective method for large-scale purification. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent (like water or ethanol) and then inducing crystallization by cooling or by adding an anti-solvent (like isopropanol (B130326) or ethanol).[1] The use of activated carbon can help in decolorizing the solution before crystallization. For specific issues, refer to the troubleshooting guide below.

Q5: What analytical methods are recommended for purity analysis of N-acetylcarnosine?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of N-acetylcarnosine and quantifying impurities.[2][5] For the identification of unknown impurities and for higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[5][6]

Troubleshooting Guides

Synthesis-Related Issues
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield Incomplete reaction.- Ensure accurate stoichiometry of all reagents. - Extend the reaction time. - Verify the activity of the coupling agent.
Side reactions consuming starting materials.- Optimize reaction temperature and pH to minimize side reactions.[1] - Consider using a different coupling agent with a higher reported efficiency.[7]
Loss of product during work-up or purification.- Optimize the crystallization procedure to maximize recovery (see purification troubleshooting). - Ensure complete precipitation of the product.
Low Purity (Multiple Impurity Peaks in HPLC) Sub-optimal reaction conditions.- Re-evaluate and optimize temperature, pH, and reaction time. - Ensure efficient stirring for a homogenous reaction mixture.
Impure starting materials.- Verify the purity of L-carnosine, N-acetyl-β-alanine, or L-histidine before starting the synthesis.
Degradation of the product.- N-acetylcarnosine is susceptible to hydrolysis. Avoid prolonged exposure to highly acidic or basic conditions during work-up.
Presence of D-N-acetylcarnosine (Racemization) Harsh reaction conditions (high temperature or pH).- Maintain the reaction temperature within the recommended range (e.g., 0-25 °C for acetylation with acetyl chloride).[1] - Carefully control the pH, avoiding excessively high values for extended periods.
Use of certain coupling agents.- Some coupling reagents are more prone to causing racemization. Consider using additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization when using carbodiimides.
Presence of N-Acylurea Use of carbodiimide coupling agents (e.g., DCC, DIC).- This is a known byproduct of carbodiimide chemistry.[3][4] - Optimize the reaction conditions (e.g., temperature, addition rate of carbodiimide) to minimize its formation. - N-acylurea can often be removed during crystallization due to differences in solubility.
Purification-Related Issues (Crystallization)
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Product "Oils Out" Instead of Crystallizing The solution is too supersaturated.- Add a small amount of the hot solvent to redissolve the oil, then cool the solution more slowly.
Presence of impurities that inhibit crystallization.- Treat the solution with activated carbon to remove colored and other soluble impurities before crystallization. - Consider a pre-purification step like column chromatography if the crude product is highly impure.
The melting point of the impure product is lower than the crystallization temperature.- Try a different solvent system with a lower boiling point.
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated.- Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure N-acetylcarnosine.
The chosen solvent is too good a solvent for the compound.- Add an "anti-solvent" (a solvent in which N-acetylcarnosine is poorly soluble but is miscible with the crystallization solvent) dropwise to the cooled solution until turbidity is observed, then warm slightly to redissolve and cool slowly.
Poor Crystal Quality (e.g., very fine needles, clumps) Crystallization is occurring too rapidly.- Slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before moving it to a refrigerator. - Use a slightly larger volume of solvent to reduce the level of supersaturation.

Data Presentation

Table 1: Comparison of N-acetylcarnosine Synthesis Methods
Method Starting Materials Coupling Agent/Reagent Typical Yield (%) Reported Purity (%) Key Challenges Reference
AcetylationL-carnosineAcetyl Chloride77.5 - 82.0>99Potential for racemization if not properly controlled.[1]
Peptide CouplingN-acetyl-β-alanine, L-histidineN,N'-dimethylcarbodiimide (DMC)~97.9>98.8Formation of N-acylurea and other coupling agent-related byproducts.[2]
Active EsterL-carnosine, p-nitrophenol, acetyl chloride-90 - 93>99Multi-step process, requires careful control of pH.[8]

Experimental Protocols

Protocol 1: Synthesis of N-acetylcarnosine via Acetylation of L-carnosine

Materials:

Procedure:

  • Dissolve L-carnosine (e.g., 67.8 g, 0.30 mol) in a mixture of deionized water (200 ml) and acetone (200 ml).

  • Add 8% sodium hydroxide solution (166 ml) to the mixture and adjust the pH to 12.5.

  • Cool the solution to 10 °C while stirring.

  • Simultaneously and slowly drip in 95% acetyl chloride (25.9 g, 0.33 mol) and 50% aqueous sodium acetate solution, maintaining the reaction temperature at 10 °C and the pH between 11.5 and 12.5.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Remove the acetone under reduced pressure.

  • Add deionized water (200 ml) to the remaining solution.

  • Purify the crude product by crystallization from a water/isopropyl alcohol mixture.[1]

Protocol 2: Synthesis of N-acetylcarnosine via Peptide Coupling

Materials:

  • N-acetyl-β-alanine

  • L-histidine

  • N,N'-dimethylcarbodiimide (DMC)

  • Anhydrous ethanol (B145695)

Procedure:

  • To a three-necked flask, add anhydrous ethanol (300 ml).

  • Sequentially add N-acetyl-β-alanine (80 g, 0.611 mol) and L-histidine (86.1 g, 0.555 mol).

  • Add N,N'-dimethylcarbodiimide (DMC) (98 g, 0.582 mol) to the mixture.

  • Heat the reaction mixture to 40 °C and maintain stirring for 3 hours.

  • After the reaction is complete, cool the solution to 5 °C to precipitate the solid product.

  • Collect the solid product by filtration.

  • Wash the filter cake with anhydrous ethanol (150 ml).

  • Dry the product under vacuum.[2]

Visualizations

Synthesis_Pathway_Acetylation L_Carnosine L-Carnosine Crude_NAC Crude N-Acetylcarnosine L_Carnosine->Crude_NAC Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Crude_NAC Acetylation NaOH_Acetone_Water NaOH / Acetone / Water pH 11.5-12.5, 10°C NaOH_Acetone_Water->Crude_NAC Purification Crystallization (Water/Isopropanol) Crude_NAC->Purification Pure_NAC Pure N-Acetylcarnosine Purification->Pure_NAC

Caption: Synthesis of N-acetylcarnosine via acetylation of L-carnosine.

Synthesis_Pathway_Coupling N_Acetyl_Beta_Alanine N-Acetyl-β-alanine Crude_NAC Crude N-Acetylcarnosine N_Acetyl_Beta_Alanine->Crude_NAC L_Histidine L-Histidine L_Histidine->Crude_NAC DMC DMC (Coupling Agent) DMC->Crude_NAC Peptide Coupling Ethanol Ethanol, 40°C Ethanol->Crude_NAC Purification Filtration & Washing Crude_NAC->Purification Pure_NAC Pure N-Acetylcarnosine Purification->Pure_NAC

Caption: Synthesis of N-acetylcarnosine via peptide coupling.

Impurity_Formation cluster_synthesis Synthesis Conditions cluster_reagents Reagents cluster_impurities Potential Impurities High Temperature High Temperature D_Isomer D-N-acetylcarnosine (Racemization) High Temperature->D_Isomer Extreme pH Extreme pH Extreme pH->D_Isomer Excess Acetylating Agent Excess Acetylating Agent Diacetylated Di-acetylated Products Excess Acetylating Agent->Diacetylated Carbodiimide (DCC/DMC) Carbodiimide (DCC/DMC) N_Acylurea N-Acylurea Carbodiimide (DCC/DMC)->N_Acylurea

Caption: Logical relationships in the formation of key impurities.

References

Troubleshooting

overcoming stability issues of acetylcarnosine in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetylcarnosine (NAC). Our goal is to hel...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetylcarnosine (NAC). Our goal is to help you overcome common stability issues encountered in solution-based experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: My N-acetylcarnosine solution is showing signs of degradation. What is the primary cause?

A1: The primary stability issue for N-acetylcarnosine in aqueous solutions is hydrolysis, where the acetyl group is cleaved, converting it back to L-carnosine. This process can be accelerated by enzymatic activity (from carnosinases if present in the experimental system) and suboptimal pH or temperature conditions.[1][2] While acetylation makes NAC more resistant to enzymatic degradation than L-carnosine, hydrolysis can still occur.[2] A complex hydrolysis-oxidation mechanism has also been described for carnosine, which may be relevant to its acetylated form.[3]

Q2: What is the optimal pH for maintaining the stability of N-acetylcarnosine in an aqueous solution?

A2: For ophthalmic formulations, a pH range of 6.3 to 6.8 is often recommended to ensure both stability and physiological compatibility.[4][5] Maintaining the pH within this slightly acidic to neutral range helps to minimize the rate of hydrolysis. It is crucial to use a suitable buffer system, such as a borate (B1201080) or phosphate (B84403) buffer, to maintain the desired pH throughout the experiment or product shelf-life.[6]

Q3: I'm observing precipitation in my concentrated N-acetylcarnosine stock solution. How can I prevent this?

A3: Precipitation can occur due to solubility limits, especially at high concentrations or in inappropriate buffer systems. Ensure that the solvent system is fully capable of dissolving your target concentration of N-acetylcarnosine. If using a buffer, verify its compatibility and consider adjusting the pH. For long-term storage, it is often advisable to store stock solutions at low temperatures (e.g., 2-8°C or frozen), but it's essential to first confirm that this does not cause the compound to precipitate out of solution upon cooling.

Q4: Can I autoclave my N-acetylcarnosine solution for sterilization?

A4: High temperatures can accelerate the degradation of peptides and their derivatives.[7] Autoclaving, which involves high heat and pressure, is likely to cause significant hydrolysis of N-acetylcarnosine. For sterilization, sterile filtration using a 0.22 µm filter is the recommended method for heat-labile solutions like N-acetylcarnosine.

Q5: What are the expected degradation products of N-acetylcarnosine, and how can I detect them?

A5: The primary degradation product of N-acetylcarnosine is L-carnosine and acetate, resulting from hydrolysis. Further degradation of L-carnosine can yield its constituent amino acids, β-alanine and L-histidine.[2][3] Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and ion-exchange chromatography are effective for separating and quantifying N-acetylcarnosine and its degradation products.[8] Mass spectrometry (MS) can also be used for identification.[9]

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Solution
Symptom Potential Cause Troubleshooting Steps
Decreased antioxidant activity over a short period.Hydrolysis to L-carnosine. While L-carnosine is also an antioxidant, the kinetics and potency may differ in your specific assay.1. Verify pH: Ensure the solution pH is maintained between 6.3 and 6.8 using a suitable buffer (e.g., phosphate or borate buffer).[4][6] 2. Control Temperature: Store solutions at recommended temperatures (typically 2-8°C for short-term and frozen for long-term). Avoid repeated freeze-thaw cycles. 3. Analyze for Degradation: Use HPLC to quantify the remaining N-acetylcarnosine and the appearance of L-carnosine.
Inconsistent experimental results.Oxidative Degradation. The presence of metal ions can catalyze oxidation.1. Use Chelating Agents: Add a chelating agent like disodium (B8443419) edetate (EDTA) to the formulation to sequester metal ions.[6] 2. Use High-Purity Water: Prepare solutions using purified, deionized, and deoxygenated water. 3. Inert Atmosphere: For highly sensitive experiments, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Poor Bioavailability in Ocular Experiments
Symptom Potential Cause Troubleshooting Steps
Low concentration of L-carnosine detected in the aqueous humor after topical application.[8]Insufficient Corneal Penetration. The formulation may not have the optimal properties for crossing the corneal barrier.1. Optimize Formulation: N-acetylcarnosine is a pro-drug designed to deliver L-carnosine into the eye.[8] Its effectiveness is highly dependent on the formulation. 2. Increase Viscosity: Incorporate a viscosity-enhancing agent, such as carboxymethylcellulose, to increase the residence time of the solution on the ocular surface.[4][5] 3. Include Permeation Enhancers: Some formulations include corneal absorption promoters like benzyl (B1604629) alcohol to facilitate transport.[4][5]

Experimental Protocols & Methodologies

Protocol 1: Stability Analysis of N-Acetylcarnosine Solution by HPLC

This protocol outlines a method to assess the stability of an N-acetylcarnosine solution by quantifying its degradation over time.

1. Materials and Equipment:

  • N-Acetylcarnosine reference standard

  • L-Carnosine reference standard

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., phosphate buffer with acetonitrile)

  • High-purity water

  • pH meter

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Prepare a stock solution of N-acetylcarnosine (e.g., 1% w/v) in the desired buffer system (e.g., 50 mM phosphate buffer, pH 6.5).

  • Divide the solution into multiple aliquots for storage under different conditions (e.g., 4°C, 25°C, 40°C).

  • Prepare calibration standards for both N-acetylcarnosine and L-carnosine.

3. HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with 95:5 (v/v) 20 mM potassium phosphate buffer (pH 3.0) : acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

4. Procedure:

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each storage condition.

  • Inject the sample onto the HPLC system.

  • Record the peak areas for N-acetylcarnosine and L-carnosine.

  • Calculate the concentration of each compound using the calibration curves.

  • Plot the concentration of N-acetylcarnosine over time for each condition to determine the degradation rate.

Data Presentation

Table 1: Recommended Excipients for N-Acetylcarnosine Ophthalmic Formulations
Component Example Function Typical Concentration Reference
Active IngredientN-AcetylcarnosinePro-drug antioxidant1%[8][10]
BufferBorate or Phosphate BufferMaintain pH, enhance stabilityq.s. to pH 6.3 - 6.8[4][6]
Lubricant / Viscosity EnhancerCarboxymethylcelluloseIncrease ocular residence time0.3%[4][5]
Chelating AgentDisodium Edetate (EDTA)Sequesters metal ions, improves stabilityVaries[6]
Preservative / Absorption PromoterBenzyl AlcoholPrevents microbial growth, enhances corneal penetration0.3%[4][5]
LubricantGlycerolImproves comfort1.0%[5][6]

Visualizations

N-Acetylcarnosine Bioactivation and Action Pathway

The following diagram illustrates the process by which N-acetylcarnosine acts as a pro-drug.

G cluster_0 External Application cluster_1 Ocular Tissue cluster_2 Mechanism of Action NAC_Formulation N-Acetylcarnosine (NAC) in Ophthalmic Solution Cornea Cornea NAC_Formulation->Cornea Penetration AqueousHumor Aqueous Humor Cornea->AqueousHumor Diffusion Lens Lens AqueousHumor->Lens L_Carnosine L-Carnosine (Active Form) AqueousHumor->L_Carnosine Hydrolysis (De-acetylation) Antioxidation Antioxidant Activity (ROS Scavenging) L_Carnosine->Antioxidation Antiglycation Anti-glycation Activity L_Carnosine->Antiglycation

Caption: Pro-drug activation pathway of N-acetylcarnosine in the eye.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for conducting a stability study of an N-acetylcarnosine solution.

G Start Start: Define Stability Study Parameters Prep Prepare NAC Solution (with buffers, excipients, etc.) Start->Prep Store Aliquot and Store Samples (e.g., 4°C, 25°C, 40°C) Prep->Store Sample Sample at Predetermined Time Points (T=0, T=24h, T=48h...) Store->Sample Sample->Store Continue until final time point Analyze Analyze Samples via HPLC Sample->Analyze Quantify Quantify [NAC] and [L-Carnosine] Analyze->Quantify Data Plot Data and Calculate Degradation Rate Quantify->Data End End: Determine Shelf-life/Stability Data->End

Caption: Workflow for assessing N-acetylcarnosine stability via HPLC.

References

Optimization

addressing variability in acetylcarnosine clinical trial results.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in N-acetylcarnosine (NAC) clinical trial results for the treatment of cataracts. It...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in N-acetylcarnosine (NAC) clinical trial results for the treatment of cataracts. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Addressing Inconsistent Clinical Trial Outcomes

Variability in clinical trial results for N-acetylcarnosine can often be attributed to specific factors in the experimental design and execution. This guide provides a structured approach to identifying and mitigating these variables.

Issue 1: Suboptimal Bioavailability and Ocular Penetration

Question: Our trial is showing minimal or no significant difference between the NAC and placebo groups. Could the formulation be the issue?

Answer: Yes, the formulation is a critical factor influencing the efficacy of topical N-acetylcarnosine. NAC acts as a prodrug, delivering L-carnosine to the aqueous humor.[1][2] Its effectiveness is highly dependent on its ability to penetrate the cornea and remain stable.[2][3]

Troubleshooting Steps:

  • Verify Formulation Components: Ensure the formulation includes excipients that enhance stability and penetration. The use of mucoadhesive cellulose-based compounds (e.g., carboxymethylcellulose) and corneal absorption promoters is crucial for a sustained drug delivery system.[4][5]

  • Assess Stability: N-acetylcarnosine can be susceptible to degradation. The acetylation makes NAC more resistant to degradation by carnosinase, an enzyme that breaks down carnosine.[3] Stability studies of the final formulation are essential to ensure the active ingredient's integrity throughout the trial.

  • Consider Ocular Residence Time: The inclusion of viscosity enhancers can increase the contact time of the eye drops with the ocular surface, potentially improving absorption.[4]

Issue 2: Insufficient Treatment Duration or Dosage

Question: We are not observing the expected improvements in visual acuity or lens opacity. Is our treatment regimen adequate?

Answer: The therapeutic effects of N-acetylcarnosine on cataracts are often gradual. Insufficient treatment duration or frequency of administration can lead to inconclusive results.

Troubleshooting Steps:

  • Review Treatment Duration: Successful trials have typically involved treatment periods of 6 to 24 months.[6][7][8] Shorter durations may not be sufficient to observe significant changes in cataract progression.

  • Confirm Dosage and Frequency: A 1% NAC solution administered twice daily is the most commonly studied regimen.[6][7] Adherence to this dosage is important for maintaining therapeutic levels of L-carnosine in the eye.

  • Monitor Patient Compliance: Ensure that participants are correctly administering the eye drops as prescribed. Patient diaries or other monitoring methods can be useful.

Issue 3: High Placebo Response or Variability in Control Group

Question: The control group in our study is showing unexpected improvements or high variability. How can we address this?

Answer: A well-defined and stable control group is essential for accurately assessing the efficacy of NAC.

Troubleshooting Steps:

  • Placebo Formulation: The placebo should be identical to the NAC formulation in all aspects except for the active ingredient. This includes viscosity, pH, and excipients to ensure proper blinding.

  • Inclusion/Exclusion Criteria: Strict and well-defined criteria for patient enrollment are crucial. Including patients with rapidly progressing cataracts or other ocular comorbidities can introduce significant variability.

  • Standardized Outcome Measures: Use objective and reproducible methods for assessing outcomes. Subjective patient-reported outcomes can be more prone to placebo effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for N-acetylcarnosine in cataract treatment?

A1: N-acetylcarnosine is a prodrug of L-carnosine.[1][2] Its therapeutic effects are attributed to the antioxidant and anti-glycation properties of L-carnosine once it is delivered to the aqueous humor.[9][10][11] The proposed mechanisms include:

  • Antioxidant Activity: Scavenging of free radicals and prevention of lipid peroxidation in the lens.[9][11]

  • Anti-glycation: Protection of lens proteins (crystallins) from modification by glycation, a key process in cataract formation.[1][9]

Q2: Why do some studies show significant improvement in vision while others do not?

A2: The discrepancy in clinical trial outcomes is likely due to a combination of factors, including:

  • Formulation Differences: The stability and bioavailability of the NAC eye drops can vary significantly between studies.[12]

  • Methodological Rigor: Some studies have been criticized for small sample sizes, short duration, and lack of robust blinding.[1]

  • Patient Population: The stage and type of cataract at baseline can influence the observed treatment effect.[6][7]

  • Outcome Measures: The choice and reproducibility of endpoints, such as visual acuity and glare sensitivity, can impact the results.[8] A Cochrane review concluded that there is currently no convincing evidence that NAC reverses or prevents the progression of cataracts, highlighting the need for more high-quality trials.[13]

Q3: What are the most critical parameters to control in an N-acetylcarnosine clinical trial?

A3: To ensure the reliability and reproducibility of your findings, focus on:

  • A well-characterized and stable drug product: This includes the formulation, concentration of NAC, and excipients.

  • Standardized and objective outcome measures: Utilize validated methods for assessing visual acuity, glare sensitivity, and lens opacification.

  • Appropriate patient selection: Define clear inclusion and exclusion criteria to create a homogenous study population.

  • Adequate study duration and follow-up: A sufficiently long observation period is necessary to detect changes in cataract progression.

Quantitative Data from Clinical Trials

The following table summarizes key quantitative data from a notable clinical trial on N-acetylcarnosine for cataracts.

Outcome MeasureN-Acetylcarnosine GroupControl Groupp-valueReference
Best Corrected Visual Acuity (BCVA) Improvement (at 6 months) 90% of eyes showed 7-100% improvementSignificant worsening at 24 months< 0.001[6][7][8]
Glare Sensitivity Improvement (at 6 months) 88.9% of eyes showed 27-100% improvementSignificant worsening at 24 months< 0.001[6][7][8]
Lens Transparency Improvement (at 6 months) 41.5% of eyes showed improvement-< 0.001[6][7]

Experimental Protocols

Protocol 1: Assessment of Visual Acuity

  • Patient Preparation: Ensure the patient is comfortably seated at a standardized distance from the eye chart (e.g., 6 meters or 20 feet).

  • Correction: Use the patient's best-corrected glasses or a phoropter to determine the best-corrected visual acuity (BCVA).

  • Testing: Test each eye individually, with the other eye occluded.

  • Recording: Record the smallest line of letters the patient can read with at least 50% accuracy.

Protocol 2: Glare Sensitivity Testing

  • Instrumentation: Utilize a commercially available glare testing device (e.g., Halometer DG).[9]

  • Patient Adaptation: Allow the patient to adapt to the ambient room lighting for a standardized period.

  • Procedure: Present a series of targets with varying levels of glare and record the patient's ability to discern the targets.

  • Quantification: The device will provide a quantitative score for glare sensitivity.

Protocol 3: Lens Opacity Assessment

  • Imaging: Use a stereocinematographic slit-lamp and retro-illumination photography to capture high-resolution images of the lens.[6][7]

  • Digital Analysis: Employ digital image analysis software to quantify the extent and density of light scattering and absorbing centers within the lens.[6][7]

  • Reproducibility: Ensure high intra-reader reproducibility by having the same trained evaluator analyze all images.[6][7]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cornea Cornea cluster_aqueous Aqueous Humor cluster_lens Lens NAC_drops N-Acetylcarnosine Eye Drops NAC_cornea N-Acetylcarnosine NAC_drops->NAC_cornea Corneal Penetration Carnosine L-Carnosine NAC_cornea->Carnosine Deacetylation ROS Reactive Oxygen Species (ROS) Carnosine->ROS Scavenges Glycation Protein Glycation Carnosine->Glycation Inhibits Cataract Cataract Formation ROS->Cataract Glycation->Cataract Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up Assessments cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria Met Randomize Randomized Assignment Screening->Randomize NAC_Group N-Acetylcarnosine (1% solution, twice daily) Randomize->NAC_Group Placebo_Group Placebo (vehicle only, twice daily) Randomize->Placebo_Group FollowUp Assessments at Baseline, 6, 12, and 24 Months NAC_Group->FollowUp Placebo_Group->FollowUp Outcomes Visual Acuity Glare Sensitivity Lens Opacity FollowUp->Outcomes Analysis Statistical Comparison of Outcomes Outcomes->Analysis Troubleshooting_Logic Start Inconsistent or Negative Trial Results Check_Formulation Is the formulation optimized for stability and penetration? Start->Check_Formulation Check_Regimen Is the treatment duration and dosage adequate? Check_Formulation->Check_Regimen Yes Optimize_Formulation Optimize formulation with stabilizers and penetration enhancers. Check_Formulation->Optimize_Formulation No Check_Control Is the control group well-defined and stable? Check_Regimen->Check_Control Yes Adjust_Regimen Extend treatment duration and ensure patient compliance. Check_Regimen->Adjust_Regimen No Refine_Control Refine inclusion/exclusion criteria and use identical placebo. Check_Control->Refine_Control No Re_evaluate Re-evaluate Trial Design Check_Control->Re_evaluate Yes Optimize_Formulation->Re_evaluate Adjust_Regimen->Re_evaluate Refine_Control->Re_evaluate

References

Troubleshooting

Technical Support Center: N-Acetylcarnosine Eye Drop Formulations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetylcarnosine (NAC) eye drops. The focu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetylcarnosine (NAC) eye drops. The focus is on addressing and mitigating eye drop irritation during experimental applications.

Troubleshooting Guide: Ocular Irritation

Eye irritation is a potential side effect of N-acetylcarnosine eye drops, often manifesting as stinging, burning, redness, or temporary blurred vision.[1] This guide provides potential causes and solutions to minimize these effects in experimental formulations.

Issue 1: Immediate Stinging or Burning Sensation Upon Instillation

  • Potential Cause: Sub-optimal pH of the formulation. The pH of ophthalmic solutions is a critical factor in minimizing irritation. A significant deviation from the physiological pH of tears (approximately 7.4) can cause discomfort.

  • Troubleshooting Steps:

    • Measure pH: Accurately measure the pH of your NAC eye drop formulation.

    • Adjust pH: Use appropriate buffering agents to adjust the pH to a comfortable range, generally between 6.8 and 7.4. One commercially available brand, for instance, has a pH of 6.8 to minimize stinging.[2]

    • Buffer System Selection: Employ a phosphate (B84403) or borate (B1201080) buffer system to maintain a stable pH. A patent for a non-irritating NAC formulation includes the use of a buffering liquid.

Issue 2: General Ocular Discomfort and Redness

  • Potential Cause: Improper tonicity of the solution. Ophthalmic solutions should be isotonic with tear fluid (equivalent to 0.9% sodium chloride) to prevent osmotic stress on corneal cells. A hypotonic or hypertonic solution can lead to cell damage and irritation. A 1% NAC solution without tonicity-adjusting agents can have an osmotic pressure that is about half that of normal tear fluid, which can cause significant irritation.

  • Troubleshooting Steps:

    • Measure Osmolality: Determine the osmolality of your formulation.

    • Adjust Tonicity: Incorporate tonicity-adjusting agents such as sodium chloride, potassium chloride, or glycerin to achieve an isotonic solution (280-320 mOsm/kg).

    • Formulation Example: A patent for a comfortable NAC eye drop formulation includes glycerin as a lubricant and tonicity-adjusting agent.

Issue 3: Sensation of Dryness or Grittiness After Application

  • Potential Cause: Insufficient lubrication or viscosity. Formulations with low viscosity can be cleared from the ocular surface too quickly, leading to a lack of sustained lubrication.

  • Troubleshooting Steps:

    • Incorporate Demulcents: Add lubricating agents (demulcents) such as carboxymethylcellulose (CMC), hydroxypropyl methylcellulose (B11928114) (HPMC), glycerin, or hyaluronic acid.[3][4] These polymers increase the viscosity and residence time of the drops on the ocular surface, enhancing comfort. A patented formulation includes 1% N-acetylcarnosine with the lubricant carboxymethylcellulose.[5]

    • Optimize Viscosity: The concentration of the viscosity-enhancing agent should be optimized to provide sufficient lubrication without causing significant blurring of vision.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of irritation with N-acetylcarnosine eye drops?

A1: The most common causes of irritation are sub-optimal pH, improper tonicity (osmotic pressure), and lack of lubricating agents in the formulation. Side effects can include mild stinging, burning, redness, and temporary blurred vision.[1]

Q2: What is the ideal pH for an N-acetylcarnosine eye drop formulation to minimize irritation?

A2: The ideal pH is close to the physiological pH of tears, which is approximately 7.4. A range of 6.8 to 7.4 is generally well-tolerated. One commercially available product is formulated at a pH of 6.8 to reduce the incidence of stinging.[2]

Q3: How can I make my N-acetylcarnosine formulation isotonic?

A3: To make your formulation isotonic, you need to add tonicity-adjusting agents to match the osmotic pressure of tear fluid (approximately 280-320 mOsm/kg). Commonly used agents include sodium chloride, potassium chloride, and glycerin.[4]

Q4: What are the benefits of adding viscosity-enhancing agents to my formulation?

A4: Viscosity-enhancing agents, also known as demulcents, increase the residence time of the eye drops on the ocular surface. This provides sustained lubrication, improves comfort, and can enhance the bioavailability of the N-acetylcarnosine. Examples of such agents include carboxymethylcellulose (CMC), hydroxypropyl methylcellulose (HPMC), and hyaluronic acid.

Q5: Are there any other excipients I should consider to improve the tolerability of my N-acetylcarnosine eye drops?

A5: Yes, other excipients can improve tolerability. Chelating agents like edetate disodium (B8443419) (EDTA) can be included to bind metal ions that may catalyze the degradation of N-acetylcarnosine and cause irritation. A non-irritating patented formulation includes a chelating agent. Preservatives are necessary for multi-dose formulations to prevent microbial contamination, but some preservatives can cause irritation. If possible, use a preservative-free formulation or choose a gentle preservative.

Data on Ocular Irritation of an N-Acetylcarnosine Formulation

The following table summarizes the results of a rabbit eye irritation study for a patented N-acetylcarnosine eye drop formulation. The scoring is based on the Draize test methodology, where a lower score indicates less irritation.

Time PointCorneaIrisConjunctivaMean ScoreIrritation Level
1 hour 000.50.5Non-irritating
24 hours 000.250.25Non-irritating
48 hours 0000Non-irritating
72 hours 0000Non-irritating
7 days 0000Non-irritating

Data adapted from a Chinese patent for an N-acetylcarnosine eye drop formulation. The scoring system assigns values from 0 (no reaction) to higher numbers for increasing severity of irritation.

Experimental Protocols

Protocol 1: In Vivo Ocular Irritation Assessment (Draize Rabbit Eye Test)

This protocol provides a general outline for assessing the ocular irritation potential of an N-acetylcarnosine formulation using the Draize test.

Objective: To evaluate the potential of a test substance to cause irritation to the cornea, iris, and conjunctiva.

Materials:

  • Healthy albino rabbits

  • N-acetylcarnosine test formulation

  • Saline solution (as control)

  • Slit lamp or other suitable instrument for ocular examination

  • Scoring system (e.g., Draize scale)

Procedure:

  • Animal Selection and Acclimation: Select healthy, adult albino rabbits. Allow them to acclimate to the laboratory environment.

  • Pre-test Examination: Examine both eyes of each rabbit to ensure they are free from any pre-existing irritation or defects.

  • Test Substance Instillation: Gently instill 0.1 mL of the N-acetylcarnosine test formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control and receives 0.1 mL of saline.

  • Observation: Observe the eyes at 1, 24, 48, and 72 hours after instillation. Additional observations can be made at 4 and 7 days if irritation persists.

  • Scoring: Score the reactions of the cornea, iris, and conjunctiva at each observation point according to the Draize scoring system.

  • Data Analysis: Calculate the mean irritation score for each observation time point. The overall irritation potential is classified based on the scores.

Protocol 2: In Vitro Ocular Irritation Assessment (Bovine Corneal Opacity and Permeability - BCOP - Assay)

This protocol provides a general outline for an in vitro alternative to the Draize test.

Objective: To assess the potential of a test substance to cause corneal opacity and increased permeability.

Materials:

  • Freshly isolated bovine corneas

  • N-acetylcarnosine test formulation

  • Positive and negative control substances

  • Opacitometer

  • Spectrophotometer

  • Sodium fluorescein (B123965) solution

Procedure:

  • Cornea Preparation: Mount the isolated bovine corneas in a specialized holder.

  • Test Substance Application: Apply the N-acetylcarnosine test formulation to the epithelial surface of the cornea.

  • Incubation: Incubate for a defined period.

  • Opacity Measurement: Measure the opacity of the cornea using an opacitometer.

  • Permeability Measurement: After the opacity measurement, add sodium fluorescein to the epithelial side of the cornea and incubate. Measure the amount of fluorescein that has passed through the cornea into the endothelial side using a spectrophotometer.

  • Data Analysis: Calculate the in vitro irritation score based on the opacity and permeability values. Compare the results to those of the positive and negative controls to classify the irritation potential.

Visualizations

Experimental_Workflow_for_Ocular_Irritation_Testing cluster_in_vivo In Vivo Testing (Draize Test) cluster_in_vitro In Vitro Testing (BCOP Assay) in_vivo_start Animal Selection & Acclimation pre_test_exam Pre-test Examination in_vivo_start->pre_test_exam instillation Instillation of NAC Formulation pre_test_exam->instillation observation Observation (1, 24, 48, 72 hrs) instillation->observation scoring Scoring of Irritation observation->scoring in_vivo_end Classification of Irritation Potential scoring->in_vivo_end in_vitro_start Bovine Cornea Preparation application Application of NAC Formulation in_vitro_start->application incubation Incubation application->incubation opacity Opacity Measurement incubation->opacity permeability Permeability Measurement incubation->permeability in_vitro_end Classification of Irritation Potential opacity->in_vitro_end permeability->in_vitro_end start Start: NAC Formulation start->in_vivo_start start->in_vitro_start

Caption: Workflow for in vivo and in vitro ocular irritation testing.

Signaling_Pathway_of_Ocular_Irritation cluster_stimulus Irritant Stimulus cluster_cellular_response Cellular Response in Cornea cluster_physiological_response Physiological Response stimulus NAC Formulation (Sub-optimal pH, Tonicity) cell_damage Corneal Epithelial Cell Damage stimulus->cell_damage mediator_release Release of Inflammatory Mediators (e.g., Cytokines) cell_damage->mediator_release nerve_stimulation Nociceptor Stimulation cell_damage->nerve_stimulation vasodilation Vasodilation & Increased Permeability mediator_release->vasodilation sensation Sensation of Stinging & Burning nerve_stimulation->sensation redness Redness (Hyperemia) vasodilation->redness

Caption: Simplified pathway of ocular irritation from an irritant stimulus.

References

Optimization

troubleshooting inconsistent results in acetylcarnosine experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylcarnosine. Frequently Asked Questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylcarnosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for acetylcarnosine?

A1: Acetylcarnosine is a prodrug of L-carnosine.[1][2] It is deacetylated in vivo to L-carnosine, which is believed to be the active molecule. L-carnosine functions as a potent antioxidant and anti-glycating agent.[3][4][5][6] Its antioxidant activity involves scavenging reactive oxygen species (ROS) and protecting against lipid peroxidation.[4][5] The anti-glycation mechanism involves preventing the formation of advanced glycation end products (AGEs) by reacting with reducing sugars and protein carbonyl groups, thus inhibiting protein cross-linking.[3][6]

Q2: What are the key stability considerations for acetylcarnosine in experimental solutions?

Q3: What are the common methods for analyzing the purity and concentration of acetylcarnosine?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying N-acetylcarnosine.[9][10] A typical method utilizes a reverse-phase C18 column with a mobile phase containing acetonitrile (B52724) and a buffer like phosphoric acid, with detection around 210 nm.[9] Mass spectrometry (MS) compatible methods can be developed by substituting phosphoric acid with formic acid.[10]

Q4: Why might I be seeing inconsistent results in my cell culture experiments?

A4: Inconsistent results in cell culture experiments with acetylcarnosine can stem from several factors:

  • Compound Stability: As mentioned, acetylcarnosine can hydrolyze in aqueous culture media. Prepare fresh solutions for each experiment.

  • Cell Line Variability: Different cell lines may have varying levels of the enzymes that deacetylate acetylcarnosine to L-carnosine, leading to different effective concentrations of the active compound.

  • Culture Media Composition: The composition of the cell culture medium can be a critical factor. The presence of certain components may interfere with the action of acetylcarnosine or its stability.

  • Uncontrolled Experimental Conditions: General sources of experimental inconsistency, such as variations in cell density, passage number, incubation times, and reagent quality, can all contribute to variable results.[11]

Q5: What is a typical effective concentration range for acetylcarnosine in in-vitro studies?

A5: The effective concentration of acetylcarnosine can vary significantly depending on the cell type and the specific endpoint being measured. In studies on lens crystallins, concentrations in the millimolar range (5-50 mM) have been used to investigate effects on glycation.[11] It's important to note that the physiological concentration of L-carnosine in healthy human lenses is around 25 µM, which drops to approximately 5 µM in mature cataracts.[1][5] This suggests that concentrations in the micromolar to low millimolar range may be physiologically relevant.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed in Cell-Based Assays
Possible Cause Troubleshooting Step
Degradation of Acetylcarnosine Prepare fresh stock solutions of acetylcarnosine for each experiment. Avoid storing it in aqueous solutions for extended periods.
Insufficient Incubation Time Optimize the incubation time to allow for cellular uptake and deacetylation to L-carnosine. A time-course experiment is recommended.
Low Cellular Uptake Consider using formulation enhancers if working with a challenging cell line, though this is more common for topical applications.
Incorrect Endpoint Measurement Ensure the assay being used is sensitive and appropriate for detecting the antioxidant or anti-glycation effects of L-carnosine.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a uniform cell density across all wells or plates at the start of the experiment.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations.
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of reagents.
Inhomogeneous Solution Ensure the acetylcarnosine solution is thoroughly mixed before adding it to the cells.
Issue 3: Inconsistent HPLC Quantification Results
Possible Cause Troubleshooting Step
Sample Degradation Keep samples on ice or at 4°C during preparation and analysis. Avoid repeated freeze-thaw cycles.
Poor Peak Shape Adjust the mobile phase composition, particularly the pH and organic solvent concentration. Ensure the column is properly equilibrated.
Ghost Peaks Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the autosampler sequence and inject a blank solvent run to identify the source of contamination.[9]
Low Signal Intensity Concentrate the sample using solid-phase extraction (SPE). Ensure the UV detector is set to the optimal wavelength (around 210 nm).[9]

Quantitative Data Summary

Table 1: HPLC Parameters for Acetylcarnosine Quantification

ParameterValueReference
Column Hypersil ODS (150 x 4.6 mm, 3 µm)[9]
Mobile Phase 5 mM phosphoric acid-1 mM triethylamine, pH 2.58[9]
Flow Rate 1.0 mL/min[9]
Injection Volume 20 µL[9]
Column Temperature 35°C[9]
Detection Wavelength 210 nm[9]

Table 2: Reported Concentrations of Acetylcarnosine and L-carnosine in Experimental and Physiological Systems

SystemConcentrationReference
Topical Eye Drops (Clinical Studies)1% N-acetylcarnosine[12]
Healthy Human Crystalline Lens~25 µM L-carnosine[1][5]
Mature Human Cataract Lens~5 µM L-carnosine[1][5]
In-vitro Glycation Inhibition Studies5-50 mM Acetyl-L-carnitine[11]

Experimental Protocols

Protocol 1: HPLC-UV Quantification of Acetylcarnosine in Plasma

This protocol is a generalized procedure based on established methods.[9]

1. Sample Preparation (Plasma): a. To 500 µL of plasma, add 500 µL of 10% perchloric acid to precipitate proteins. b. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. c. Collect the supernatant. d. Condition an Isolute PRS (propylsulfonyl) solid-phase extraction (SPE) column with 1 mL of methanol (B129727) followed by 1 mL of water. e. Load the supernatant onto the SPE column. f. Wash the column with 1 mL of water. g. Elute the N-Acetyl-L-Carnosine with 1 mL of the mobile phase. The eluate is ready for HPLC analysis.

2. HPLC Conditions: a. Column: Hypersil ODS (150 x 4.6 mm, 3 µm particle size). b. Mobile Phase: 5 mM phosphoric acid-1 mM triethylamine, pH 2.58. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Column Temperature: 35°C. f. Detection: UV at 210 nm.

3. Quantification: a. Generate a standard curve using known concentrations of N-Acetyl-L-Carnosine. b. Determine the concentration in the samples by comparing the peak area to the standard curve.

Protocol 2: General Cell Culture Protocol for Assessing Antioxidant Activity

This protocol provides a general guideline for assessing the antioxidant activity of acetylcarnosine in an adherent mammalian cell line. Optimization may be required depending on the cell line and experimental goals.

1. Cell Seeding: a. Culture cells in a suitable medium at 37°C and 5% CO2.[13] b. Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

2. Treatment: a. Prepare fresh a stock solution of N-acetylcarnosine in a suitable solvent (e.g., sterile PBS or culture medium). b. The following day, remove the culture medium and replace it with a fresh medium containing various concentrations of acetylcarnosine (e.g., 1 µM, 10 µM, 100 µM, 1 mM) and appropriate vehicle controls. c. Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake and conversion to L-carnosine.

3. Induction of Oxidative Stress: a. After the pre-incubation period, induce oxidative stress by adding a known inducer, such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP), to the culture medium for a specified duration (e.g., 1-4 hours). Include a control group with no oxidative stress inducer.

4. Measurement of Oxidative Stress: a. Measure the levels of reactive oxygen species (ROS) using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA). b. Alternatively, assess cell viability using an MTT or similar assay to determine the protective effect of acetylcarnosine against oxidative stress-induced cell death.

5. Data Analysis: a. Normalize the results to the vehicle-treated control. b. Determine the dose-dependent effect of acetylcarnosine on reducing oxidative stress or increasing cell viability.

Visualizations

Acetylcarnosine_Metabolism_and_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Acetylcarnosine_ext N-Acetylcarnosine (Applied) Acetylcarnosine_int N-Acetylcarnosine Acetylcarnosine_ext->Acetylcarnosine_int Cellular Uptake Carnosine L-Carnosine (Active Form) Acetylcarnosine_int->Carnosine Deacetylation Deacetylase Deacetylase Enzymes Deacetylase->Acetylcarnosine_int

Figure 1: Acetylcarnosine uptake and conversion to L-carnosine.

Figure 2: L-carnosine's antioxidant signaling pathway via Nrf2.

AntiGlycation_Pathway Reducing_Sugars Reducing Sugars (e.g., Glucose) Schiff_Base Schiff Base (Early Glycation) Reducing_Sugars->Schiff_Base Proteins Proteins Proteins->Schiff_Base Carnosine L-Carnosine Carnosine->Reducing_Sugars Reacts with Carnosine->Schiff_Base Reverses via 'Transglycation' AGEs Advanced Glycation End-products (AGEs) Schiff_Base->AGEs Protein_Crosslinking Protein Cross-linking & Damage AGEs->Protein_Crosslinking

Figure 3: L-carnosine's anti-glycation mechanism of action.

References

Troubleshooting

Technical Support Center: Long-Term Stability Testing of Acetylcarnosine Formulations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of ac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of acetylcarnosine (N-acetylcarnosine, NAC) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for acetylcarnosine in aqueous formulations?

A1: The primary degradation pathway for acetylcarnosine in aqueous solutions is hydrolysis. The acetyl group is cleaved from the molecule, resulting in the formation of L-carnosine and acetic acid. This hydrolysis can be influenced by pH and temperature. Acetylation makes the molecule more resistant to enzymatic degradation by carnosinase compared to L-carnosine itself.[1]

Q2: What are the recommended storage conditions for acetylcarnosine formulations to ensure long-term stability?

A2: For long-term storage, it is advisable to keep aqueous solutions of acetylcarnosine at refrigerated temperatures (2-8°C) and protected from light. One commercially available eye drop formulation is stored at room temperature in a dark cupboard before opening, and then refrigerated after opening, to be discarded after 30 days.[2] For research purposes, storing aliquots at -20°C or -80°C can also preserve stability.

Q3: Which analytical method is most suitable for stability testing of acetylcarnosine?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable method for quantifying acetylcarnosine and its primary degradation product, L-carnosine. A reverse-phase C18 column is typically used, and detection is often set around 210-225 nm. This method allows for the separation and quantification of the active ingredient and its degradation products, which is crucial for a stability study.

Q4: What are common excipients used in acetylcarnosine ophthalmic formulations and do they impact stability?

A4: Common excipients in ophthalmic formulations include:

  • Buffers: To maintain a pH close to physiological conditions (around 6.7-6.9), such as phosphate (B84403) buffers.[2] pH is a critical factor in the stability of acetylcarnosine, as hydrolysis is pH-dependent.

  • Lubricants/Viscosity enhancers: Agents like carboxymethylcellulose sodium and glycerin are used to increase residence time on the ocular surface.[2][3] These are generally inert but should be tested for compatibility.

  • Preservatives: In multi-dose containers, preservatives like benzyl (B1604629) alcohol are used to prevent microbial growth.[2] It is essential to evaluate the compatibility of the chosen preservative with acetylcarnosine, as some preservatives can affect the stability of the active ingredient.

  • Chelating agents: Disodium edetate (EDTA) may be included to chelate metal ions that could potentially catalyze degradation reactions.[4]

Q5: How long should a long-term stability study for an acetylcarnosine formulation be conducted?

A5: According to ICH guidelines, long-term stability testing should cover a minimum of 12 months on at least three primary batches to establish a product's shelf life. Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH. Column degradation or contamination. Sample overload.Adjust the mobile phase pH. The pH should be at least 2 units away from the pKa of acetylcarnosine. Use a guard column and/or wash the analytical column with a strong solvent. Reduce the injection volume or dilute the sample.
Inconsistent Retention Times Fluctuations in mobile phase composition. Inconsistent column temperature. Air bubbles in the pump.Prepare fresh mobile phase and ensure proper mixing. Use a column oven to maintain a constant temperature. Degas the mobile phase and prime the pump.
Ghost Peaks Contamination in the mobile phase, injector, or sample. Carryover from a previous injection.Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the autosampler sequence. Inject a blank solvent run to identify the source of contamination.
Low Signal Intensity Low concentration of the analyte. Incorrect detection wavelength. Sample degradation.Concentrate the sample if necessary. Ensure the UV detector is set to the optimal wavelength for acetylcarnosine (around 210-225 nm). Ensure proper sample handling and storage to prevent degradation.
Formulation and Stability Issues
IssuePotential Cause(s)Recommended Solution(s)
Rapid decrease in acetylcarnosine content Inappropriate pH of the formulation. High storage temperature. Presence of catalytic agents (e.g., metal ions).Optimize the pH of the formulation using a suitable buffer system. Store the formulation at recommended refrigerated or frozen conditions. Consider the inclusion of a chelating agent like EDTA.
Formation of unknown impurities Degradation pathways other than hydrolysis (e.g., oxidation, photodegradation). Interaction with excipients.Conduct forced degradation studies to identify potential degradation products. Perform excipient compatibility studies by testing binary mixtures of acetylcarnosine and each excipient.
Changes in physical appearance (e.g., color, clarity) pH shift. Precipitation of ingredients. Microbial contamination.Monitor the pH of the formulation throughout the stability study. Assess the solubility of all components at the intended storage conditions. Ensure the use of an effective preservative system for multi-dose formulations.
Inconsistent results between batches Variability in the quality of the active pharmaceutical ingredient (API) or excipients. Inconsistent manufacturing process.Ensure consistent quality of all raw materials. Validate the manufacturing process to ensure reproducibility.

Data Presentation

Table 1: Example of Long-Term Stability Data for Acetylcarnosine Ophthalmic Solution (1%)

Disclaimer: The following data is illustrative and should be replaced with actual experimental results.

Time Point (Months)Storage ConditionAcetylcarnosine Assay (%)L-Carnosine (%)pHAppearanceOsmolality (mOsm/kg)
025°C/60% RH100.2< 0.16.8Clear, colorless295
325°C/60% RH99.50.56.8Clear, colorless296
625°C/60% RH98.91.16.7Clear, colorless294
925°C/60% RH98.21.86.7Clear, colorless295
1225°C/60% RH97.52.56.6Clear, colorless293
Table 2: Example of Accelerated Stability Data for Acetylcarnosine Ophthalmic Solution (1%)

Disclaimer: The following data is illustrative and should be replaced with actual experimental results.

Time Point (Months)Storage ConditionAcetylcarnosine Assay (%)L-Carnosine (%)pHAppearanceOsmolality (mOsm/kg)
040°C/75% RH100.2< 0.16.8Clear, colorless295
140°C/75% RH98.11.96.7Clear, colorless296
240°C/75% RH96.23.86.6Clear, colorless294
340°C/75% RH94.35.76.5Clear, colorless295
640°C/75% RH90.59.56.4Clear, colorless293

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Testing
  • Objective: To evaluate the stability of the acetylcarnosine formulation under long-term and accelerated storage conditions.

  • Materials: At least three batches of the final formulation in its proposed container-closure system.

  • Equipment: Stability chambers, calibrated HPLC system, pH meter, osmometer.

  • Procedure:

    • Place samples from each batch into stability chambers set to the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

    • For each sample, perform the following tests:

      • Visual inspection for appearance (color, clarity, particulate matter).

      • pH measurement.

      • Osmolality measurement.

      • HPLC analysis for the assay of acetylcarnosine and quantification of related substances (e.g., L-carnosine).

  • Data Analysis: Tabulate the results and evaluate any trends in the degradation of acetylcarnosine or changes in other parameters over time.

Protocol 2: Forced Degradation Study
  • Objective: To identify potential degradation products and establish the intrinsic stability of acetylcarnosine.

  • Materials: Acetylcarnosine drug substance, hydrochloric acid, sodium hydroxide, hydrogen peroxide.

  • Equipment: HPLC system, pH meter, oven, photostability chamber.

  • Procedure:

    • Acid Hydrolysis: Dissolve acetylcarnosine in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the sample before HPLC analysis.

    • Base Hydrolysis: Dissolve acetylcarnosine in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the sample before HPLC analysis.

    • Oxidative Degradation: Dissolve acetylcarnosine in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the drug substance in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all stressed samples by HPLC to determine the percentage of degradation and to observe the formation of any degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely degrading the parent compound.

Visualizations

Acetylcarnosine_Degradation_Pathway cluster_products Degradation Products Acetylcarnosine Acetylcarnosine LCarnosine L-Carnosine Acetylcarnosine->LCarnosine Hydrolysis (H₂O, pH, Temp) AceticAcid Acetic Acid Acetylcarnosine->AceticAcid Hydrolysis

Caption: Primary hydrolysis degradation pathway of acetylcarnosine.

Stability_Testing_Workflow start Start: Formulation Batches (≥3) initial_testing Initial Testing (T=0) (Assay, pH, Appearance, etc.) start->initial_testing storage Place on Storage Conditions initial_testing->storage long_term Long-Term (25°C/60% RH) storage->long_term accelerated Accelerated (40°C/75% RH) storage->accelerated pull_samples Pull Samples at Time Points long_term->pull_samples accelerated->pull_samples analysis Perform Stability-Indicating Analysis (HPLC, etc.) pull_samples->analysis data_evaluation Data Evaluation and Trend Analysis analysis->data_evaluation end End: Establish Shelf-Life data_evaluation->end

Caption: General workflow for a long-term stability study.

References

Optimization

Technical Support Center: Analytical Detection of Acetylcarnosine and its Metabolites

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the analytical challenges encountered during the detection and...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the analytical challenges encountered during the detection and quantification of N-Acetylcarnosine (NAC) and its primary metabolite, L-Carnosine.

Frequently Asked Questions (FAQs)

Q1: What is N-Acetylcarnosine and its primary metabolite?

A1: N-Acetylcarnosine (NAC) is a naturally occurring dipeptide and a prodrug of L-Carnosine.[1][2] Its molecular structure is identical to carnosine, but it contains an additional acetyl group.[3][4] This acetylation makes NAC more resistant to degradation by the enzyme carnosinase.[3][4] In biological systems, particularly in tissues like the eye, NAC is hydrolyzed to form its active metabolite, L-Carnosine, which then breaks down further into its constituent amino acids, beta-alanine (B559535) and histidine.[1][3]

Q2: What are the primary analytical methods for quantifying N-Acetylcarnosine?

A2: The most common methods for quantifying N-Acetylcarnosine are High-Performance Liquid Chromatography (HPLC), frequently paired with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.[1] For routine analysis, reverse-phase HPLC with UV detection is widely used.[1] For superior sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method.[1]

Q3: Why is the analysis of N-Acetylcarnosine and its metabolites challenging?

A3: Several factors contribute to the analytical challenges:

  • Analyte Stability: N-Acetylcarnosine is susceptible to hydrolysis, which can convert it back to L-Carnosine during sample collection, storage, and preparation.[1] While more stable than carnosine, aqueous solutions of NAC are not recommended for storage for more than one day.[1]

  • Matrix Effects: Biological samples like plasma and tissue homogenates are complex. Endogenous components can interfere with the analysis, causing issues like ion suppression in mass spectrometry or co-eluting peaks in chromatography.[1]

  • Low Endogenous Concentrations: The natural concentrations of these compounds can be very low, requiring highly sensitive analytical methods for accurate quantification.[2]

  • Structural Similarity: The structural similarity between NAC, carnosine, and other related histidine derivatives can make chromatographic separation difficult.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical workflow.

Chromatography & Detection Issues
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing/Fronting) Inappropriate mobile phase pH; Column contamination or degradation; Sample overload.Adjust mobile phase pH to be at least 2 units away from the pKa of NAC; Use a guard column and/or wash the analytical column; Dilute the sample or reduce injection volume.[1]
Inconsistent Retention Times Fluctuations in mobile phase composition; Inconsistent column temperature; Air bubbles in the pump.Prepare fresh mobile phase and ensure thorough mixing; Use a column oven to maintain constant temperature; Degas the mobile phase and prime the pump.[1]
Low Signal Intensity (UV/MS) Low analyte concentration; Sample degradation; Inefficient ionization (MS); Ion suppression (MS).Concentrate the sample using Solid-Phase Extraction (SPE); Ensure proper sample handling and storage (-20°C or -80°C for long-term);[1] Optimize ESI source parameters (e.g., capillary voltage, gas flow); Improve sample cleanup to remove matrix components.[1]
High Background Noise Contaminated solvents or glassware; Leaks in the LC or MS system.Use high-purity solvents and clean glassware thoroughly; Perform leak checks on the system.[1]
Ghost Peaks Contamination in the injector or mobile phase; Carryover from a previous injection.Use high-purity solvents; Inject a blank solvent run after a high-concentration sample; Implement a robust needle wash step in the autosampler sequence.[1]
Sample Preparation Issues
Problem Potential Cause Suggested Solution
Low Analyte Recovery Inefficient protein precipitation; Incomplete elution from SPE cartridge; Analyte degradation during extraction.Ensure the correct ratio of precipitation solvent (e.g., perchloric acid, methanol) to sample;[1] Optimize SPE elution solvent and volume; Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic degradation and hydrolysis.[7]
Inaccurate Quantification Instability of NAC in the matrix, leading to conversion to Carnosine.Process samples as quickly as possible after collection; Stabilize samples immediately, potentially by acidifying and/or freezing at -80°C;[1] For long-term storage, keep samples at -20°C or -80°C.[1]

Visualized Workflows and Pathways

Metabolic Pathway of N-Acetylcarnosine

G NAC N-Acetylcarnosine CAR L-Carnosine NAC->CAR Hydrolysis (Deacetylation) MET Beta-Alanine + L-Histidine CAR->MET Carnosinase (Enzymatic Degradation)

Caption: Metabolic conversion of N-Acetylcarnosine to L-Carnosine and its breakdown products.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Biological Sample (Plasma, Aqueous Humor) B 2. Protein Precipitation (e.g., Perchloric Acid) A->B C 3. Solid-Phase Extraction (SPE) (Cleanup & Concentration) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing & Quantification D->E G action action start Inaccurate Results? q_recovery Low Recovery? start->q_recovery q_peaks Poor Peak Shape? start->q_peaks q_retention Inconsistent Retention Time? start->q_retention action_spe Optimize SPE protocol Check precipitation step q_recovery->action_spe Yes action_ph Adjust mobile phase pH Check for column overload q_peaks->action_ph Yes action_temp Check column temperature Degas mobile phase q_retention->action_temp Yes

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Acetylcarnosine and Other Anti-Glycating Agents

For Researchers, Scientists, and Drug Development Professionals The non-enzymatic glycation of proteins, a process that leads to the formation of Advanced Glycation End-products (AGEs), is a significant contributor to th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-enzymatic glycation of proteins, a process that leads to the formation of Advanced Glycation End-products (AGEs), is a significant contributor to the pathogenesis of various age-related diseases and diabetic complications. Consequently, the development of effective anti-glycating agents is a critical area of research. This guide provides an objective comparison of the performance of acetylcarnosine and other notable anti-glycating agents, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Mechanisms of Anti-Glycation

Anti-glycating agents employ several mechanisms to mitigate the formation and effects of AGEs. These can be broadly categorized as:

  • Scavenging of reactive carbonyl species (RCS): Trapping reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are key intermediates in AGE formation.

  • Chelation of metal ions: Sequestering transition metal ions that catalyze the oxidation steps in the glycation process.

  • Inhibition of Amadori product formation: Preventing the initial reaction between reducing sugars and the amino groups of proteins.

  • Breaking of AGE cross-links: Disrupting the established cross-links between proteins, thereby reversing some of the damage caused by glycation.

  • Antioxidant activity: Quenching reactive oxygen species (ROS) that contribute to the formation of AGEs in a process known as glycoxidation.

Comparative Efficacy of Anti-Glycating Agents

The inhibitory concentration (IC50) is a common metric used to quantify the efficacy of an anti-glycating agent, representing the concentration required to inhibit 50% of AGE formation in vitro. The following table summarizes the reported IC50 values for acetylcarnosine and other prominent anti-glycating agents from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Anti-Glycating AgentGlycation ModelIC50 ValueReference
Acetylcarnosine Data not readily available in direct comparative studies--
L-Carnosine Fructose-mediated HSA glycation~20 mM (66% inhibition of pentosidine)[1]
Aminoguanidine Glucose-BSA~1 mM[2]
Fructose-mediated HSA glycation~20 mM (83% inhibition of pentosidine)[1]
Glucose-induced β2-microglobulin glycation26-53% inhibition at 1:8 to 1:1 molar ratio to glucose[3]
Metformin Glucose-BSA14.2 ± 0.98 µM[4]
MGO-BSA>100 µM[5]
Baicalein Glucose-BSASignificant inhibition at 5 µM[5]
GK peptide cross-linking49.7 ± 0.5 µM[5]
Baicalin Glucose-BSASignificant inhibition at 5 µM[5][6]
AGE formation90.4% inhibition at 100 µg/mL[6]
Luteolin Methylglyoxal-BSA66.1 µM[7]
AGE formation85.4% inhibition at 100 µg/mL[6]
Rutin Methylglyoxal-BSA71.8 µM[7]
BSA-MG glycation294.5 ± 1.50 μM[8]
BSA-glucose glycation86.94 ± 0.24 μM[8]
Eugenol BSA-AGE fluorescence assay10 mM[2]
Palmatine Glucose-BSA2.0 ± 0.25 µM[4]

Note: The lack of readily available, direct comparative IC50 data for acetylcarnosine under standardized conditions is a notable gap in the current literature. While its anti-glycating properties are acknowledged, particularly in ophthalmic applications due to its increased stability and ability to penetrate tissues, quantitative comparisons with other agents are limited.[9][10] L-carnosine, the parent compound of acetylcarnosine, has demonstrated anti-glycating effects, including the ability to inhibit protein carbonylation and glycoxidation.[11][12]

Experimental Protocols

A standardized in vitro method for assessing anti-glycating activity is crucial for the comparative evaluation of different agents. The Bovine Serum Albumin (BSA)-Glucose assay is a widely used model.

In Vitro Antiglycation Assay: BSA-Glucose Model

Objective: To determine the inhibitory effect of a test compound on the formation of fluorescent AGEs in a model system using Bovine Serum Albumin (BSA) and glucose.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (e.g., Acetylcarnosine, Aminoguanidine) at various concentrations

  • 96-well microtiter plates (black, for fluorescence readings)

  • Microplate spectrofluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.

    • Prepare a stock solution of D-Glucose (e.g., 500 mM) in PBS.

    • Prepare stock solutions of the test compounds and a positive control (e.g., Aminoguanidine) in PBS at various concentrations.

  • Assay Setup:

    • In a 96-well microtiter plate, add the following to each well:

      • BSA solution

      • Glucose solution

      • Test compound solution at a specific concentration

    • Control Wells:

      • Blank: BSA solution in PBS without glucose or test compound.

      • Negative Control: BSA and glucose solution in PBS without the test compound (represents 100% glycation).

      • Positive Control: BSA, glucose, and a known anti-glycating agent (e.g., Aminoguanidine) in PBS.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C for a specified period (e.g., 7 days). The incubation time can be varied depending on the desired extent of glycation.

  • Measurement of Fluorescent AGEs:

    • After incubation, measure the fluorescence intensity of each well using a microplate spectrofluorometer.

    • Set the excitation wavelength to 370 nm and the emission wavelength to 440 nm to detect characteristic fluorescent AGEs.[13]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage inhibition of AGE formation for each concentration of the test compound using the following formula:

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).

Signaling Pathways in Glycation-Induced Damage

Advanced Glycation End-products exert their detrimental effects in part by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[14] The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction.

The Glycation Process and RAGE Signaling

The following diagram illustrates the formation of AGEs and the subsequent activation of the RAGE signaling pathway.

Glycation_RAGE_Signaling Reducing_Sugars Reducing Sugars (e.g., Glucose) Schiff_Base Schiff Base (Early Glycation) Reducing_Sugars->Schiff_Base Non-enzymatic reaction Proteins_Lipids Proteins / Lipids Proteins_Lipids->Schiff_Base Cell_Membrane Cell Membrane Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Oxidation, dehydration, cross-linking RAGE RAGE Receptor AGEs->RAGE Binds to ROS Reactive Oxygen Species (ROS) RAGE->ROS Activates NADPH Oxidase NF_kB NF-κB RAGE->NF_kB Activates ROS->NF_kB Cellular_Damage Cellular Damage & Dysfunction ROS->Cellular_Damage Causes oxidative stress Inflammation Inflammation (Cytokines, etc.) NF_kB->Inflammation Upregulates transcription Inflammation->Cellular_Damage

Glycation process and subsequent RAGE signaling cascade.
Experimental Workflow for Evaluating Anti-Glycating Agents

The following diagram outlines a typical experimental workflow for the in vitro evaluation of potential anti-glycating agents.

Experimental_Workflow Start Start: Hypothesis Compound_Selection Select Test Compounds (e.g., Acetylcarnosine, Aminoguanidine) Start->Compound_Selection Assay_Preparation Prepare Reagents (BSA, Glucose, Buffers) Compound_Selection->Assay_Preparation Incubation Incubate Reaction Mixtures (37°C, 7 days) Assay_Preparation->Incubation Fluorescence_Measurement Measure AGE-related Fluorescence (Ex: 370 nm, Em: 440 nm) Incubation->Fluorescence_Measurement Data_Analysis Calculate % Inhibition and IC50 Values Fluorescence_Measurement->Data_Analysis Comparative_Analysis Comparative Analysis of Anti-Glycating Efficacy Data_Analysis->Comparative_Analysis Conclusion Conclusion & Further Studies Comparative_Analysis->Conclusion

In vitro workflow for anti-glycating agent evaluation.

Conclusion

The landscape of anti-glycating agents is diverse, with compounds like aminoguanidine, metformin, and various natural flavonoids demonstrating significant efficacy in in vitro models. Acetylcarnosine, while recognized for its antioxidant and anti-glycating potential, particularly in ophthalmology, requires more direct comparative quantitative studies to definitively establish its potency relative to other agents. The standardized experimental protocols and an understanding of the underlying signaling pathways, such as the RAGE-mediated cascade, are essential for the continued development and evaluation of novel anti-glycating therapies. Future research should focus on head-to-head comparative studies under standardized conditions to provide a clearer picture of the relative efficacies of these promising therapeutic agents.

References

Comparative

A Comparative Analysis of N-Acetylcarnosine and Phacoemulsification for Cataract Treatment

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of N-acetylcarnosine (NAC) eye drops and surgical cataract removal by phacoemulsification. The i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N-acetylcarnosine (NAC) eye drops and surgical cataract removal by phacoemulsification. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of the current evidence for both interventions.

Introduction

Cataract, the opacification of the eye's crystalline lens, is the leading cause of reversible blindness worldwide. The standard of care is surgical removal of the cataractous lens and replacement with an intraocular lens, a procedure with a high success rate. In recent years, N-acetylcarnosine (NAC), a dipeptide, has been investigated as a potential non-surgical treatment for cataracts, with claims of its ability to slow or even reverse lens opacification. This guide critically examines the scientific evidence for both approaches.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of N-acetylcarnosine and phacoemulsification surgery.

Table 1: Efficacy of N-Acetylcarnosine (NAC) 1% Eye Drops in Patients with Senile Cataract (Babizhayev et al. studies)

Outcome MeasureTime PointPercentage of Eyes Showing ImprovementRange of ImprovementCitation(s)
Best Corrected Visual Acuity (BCVA)6 months90.0%7-100%[1][2]
Glare Sensitivity6 months88.9%27-100%[1][2]
Lens Transmissivity6 months41.5%Significant improvement[1][2]

Note: The Babizhayev et al. studies have been subject to criticism for methodological limitations. A Cochrane review concluded that there is "no convincing evidence that NAC reverses cataract, nor prevents progression of cataract".[3][4] The review identified two potentially relevant studies by the same research group but was unable to include them due to insufficient information.[3]

Table 2: Visual Acuity Outcomes of Phacoemulsification Cataract Surgery

Study/MetricTime PointPercentage of Patients with "Good" Visual Outcome (≥6/18 or ~20/60)Percentage of Patients Achieving ≥0.5 (~20/40) Visual AcuityMean Visual Acuity Improvement (LogMAR)Citation(s)
Malaysian National Cataract Surgery RegistryPost-operative96.4% (vision improvement)--[5]
Study in Jordan1-3 months-72.7%0.33[6]
Study in NigeriaPost-operative---[7]
Comparative Study (Phaco vs. MSICS)1 month89.6% (UCVA ≥6/18)--[8]

Experimental Protocols

N-Acetylcarnosine Clinical Trial Protocol (Based on Babizhayev et al.)
  • Study Design: Randomized, placebo-controlled trial.[1]

  • Participants: 49 subjects (76 eyes) with an average age of 65.3 ± 7.0 years, diagnosed with senile cataract of minimal to advanced opacification.[1]

  • Intervention:

    • Treatment Group: 26 patients (41 eyes) received 1% N-acetylcarnosine (NAC) eye drops, two drops twice daily.[1]

    • Control Group: 23 patients (35 eyes) were divided into a placebo group (13 patients, 21 eyes) receiving placebo eye drops and a no-treatment group (10 patients, 14 eyes).[1]

  • Duration: Patients were followed up every 2 months for a 6-month period, and at 6-month intervals for a 2-year period.[1]

  • Outcome Measures:

    • Best-corrected visual acuity (BCVA).[1]

    • Glare sensitivity testing.[1]

    • Stereocinematographic slit-lamp imaging and retro-illumination photography for digital analysis of lens opacity.[1]

Standard Phacoemulsification Surgical Protocol
  • Pre-operative Assessment: A comprehensive eye examination is performed, including measurement of visual acuity, assessment of cataract severity, and calculation of the required intraocular lens (IOL) power.[9]

  • Anesthesia: The procedure is typically performed under local anesthesia, using anesthetic eye drops or a periorbital injection.[9]

  • Surgical Steps:

    • Incision: A small incision (typically 2-3 mm) is made at the edge of the cornea.[10]

    • Capsulorhexis: A circular opening is created in the anterior capsule of the lens.[11]

    • Phacoemulsification: An ultrasonic probe is inserted through the incision. The probe's high-frequency vibrations break the cloudy lens into small fragments, which are then suctioned out of the eye.[11]

    • Intraocular Lens (IOL) Implantation: A foldable IOL is inserted through the same incision and placed within the lens capsule.[10]

    • Incision Sealing: The small incision is typically self-sealing and does not require stitches.[11]

  • Post-operative Care: Patients are prescribed antibiotic and anti-inflammatory eye drops. Follow-up appointments are scheduled to monitor healing and visual recovery.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways in Cataractogenesis and Proposed NAC Intervention

oxidative_stress Oxidative Stress (ROS Production) protein_aggregation Lens Protein Aggregation oxidative_stress->protein_aggregation causes protein_glycation Protein Glycation (AGEs Formation) protein_glycation->protein_aggregation causes polyol_pathway Polyol Pathway polyol_pathway->oxidative_stress contributes to cataract Cataract Formation protein_aggregation->cataract nac N-Acetylcarnosine (NAC) l_carnosine L-Carnosine nac->l_carnosine is a prodrug of l_carnosine->oxidative_stress inhibits l_carnosine->protein_glycation inhibits

Caption: Cataract formation pathways and the proposed inhibitory action of L-carnosine.

Comparative Treatment Workflow: NAC vs. Phacoemulsification

start Patient with Cataract nac_treatment N-Acetylcarnosine Eye Drops start->nac_treatment Non-Surgical Option phaco_surgery Phacoemulsification Surgery start->phaco_surgery Surgical Option follow_up Regular Follow-up nac_treatment->follow_up phaco_outcome Vision Restoration phaco_surgery->phaco_outcome nac_outcome Potential Slowing of Progression (Disputed) follow_up->nac_outcome

Caption: A simplified workflow comparing the treatment paths for cataract.

Experimental Workflow of a Clinical Trial for NAC

recruitment Patient Recruitment (Senile Cataract) randomization Randomization recruitment->randomization nac_group Treatment Group (NAC Eye Drops) randomization->nac_group placebo_group Control Group (Placebo/No Treatment) randomization->placebo_group follow_up Follow-up Visits (e.g., 2, 4, 6 months) nac_group->follow_up placebo_group->follow_up data_collection Data Collection (VA, Glare, Lens Opacity) follow_up->data_collection analysis Statistical Analysis data_collection->analysis results Results & Conclusion analysis->results

Caption: A typical workflow for a clinical trial investigating NAC for cataracts.

Discussion and Conclusion

In stark contrast, phacoemulsification cataract surgery is a well-established, highly effective, and safe procedure. A vast body of evidence demonstrates its ability to restore vision in the vast majority of patients, with a low rate of complications.

For researchers and drug development professionals, the pursuit of a non-surgical treatment for cataracts remains a significant goal. The proposed mechanisms of action for N-acetylcarnosine, targeting oxidative stress and protein glycation, are scientifically plausible avenues for investigation. However, future research must adhere to rigorous, large-scale, double-masked, placebo-controlled clinical trial designs to definitively establish efficacy and safety.

At present, surgical intervention remains the only proven and reliable treatment for cataracts. While N-acetylcarnosine may hold theoretical promise, it cannot be recommended as an alternative to surgery based on the current body of scientific evidence. Further high-quality research is required to validate the claims of its therapeutic benefit.

References

Validation

A Comparative Guide to the Validation of Acetylcarnosine's Mechanism of Action in Lens Proteins

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the experimental validation of N-acetylcarnosine's (NAC) mechanism of action in lens proteins, with a comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental validation of N-acetylcarnosine's (NAC) mechanism of action in lens proteins, with a comparative look at other potential anti-cataract agents, namely Lanosterol and N-acetylcysteine (NACys). The objective is to present the current evidence supporting their proposed therapeutic actions against cataracts.

N-Acetylcarnosine (NAC): A Multi-Faceted Approach

N-acetylcarnosine is a pro-drug of the naturally occurring dipeptide L-carnosine. Its proposed efficacy in the treatment of cataracts stems from its ability to penetrate the cornea and subsequently hydrolyze into L-carnosine in the aqueous humor, where it can exert its therapeutic effects on the lens crystallins. The mechanism of action is not attributed to a single pathway but rather a combination of antioxidant, anti-glycating, and chaperone-like activities.

Antioxidant Activity

Oxidative stress is a key contributor to the development of cataracts. The lens is constantly exposed to reactive oxygen species (ROS), which can damage lens proteins and lipids, leading to their aggregation and opacification. L-carnosine, the active metabolite of NAC, is a potent antioxidant.[1][2] It is proposed to protect the lens by scavenging free radicals and preventing lipid peroxidation.[1][3]

Interestingly, some research suggests that the antioxidant effect of N-acetylcarnosine on lens crystallins may not be a direct one. A study using radical probe mass spectrometry found no significant direct reduction in the levels of oxidation within α and β-crystallins at increasing concentrations of NAC.[4] This suggests that the therapeutic benefit observed in clinical trials might be related to the formulation of the topical solution or an indirect antioxidant mechanism.[4]

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs in the lens contributes to the cross-linking and aggregation of crystallins, a hallmark of cataract formation. L-carnosine has been shown to be an effective anti-glycating agent.[5] It is hypothesized to react with and sequester reactive carbonyl species, thereby preventing them from modifying lens proteins.[6] Furthermore, in vitro studies have demonstrated that carnosine can even disaggregate glycated α-crystallin, suggesting a potential to reverse existing damage.[5]

Chaperone-Like Activity

α-Crystallin, a major protein in the lens, functions as a molecular chaperone, preventing the aggregation of other lens proteins and maintaining lens transparency. With age and under conditions of stress, the chaperone function of α-crystallin can be compromised. N-acetylcarnosine and its metabolite L-carnosine are suggested to act as pharmacological chaperones, enhancing the protective function of α-crystallin and preventing the aggregation of denatured proteins.[7]

Comparative Analysis with Alternative Agents

To provide context for the validation of acetylcarnosine's mechanism, it is useful to compare it with other non-surgical anti-cataract agents that have been investigated.

Lanosterol

Lanosterol is a naturally occurring steroid that has gained attention for its potential to reverse protein aggregation in cataracts. The proposed mechanism is fundamentally different from that of acetylcarnosine, focusing primarily on the disaggregation of already-formed protein clumps.

N-Acetylcysteine (NACys)

N-acetylcysteine is another antioxidant compound that has been studied for its potential anti-cataract effects. Its primary mechanism is to act as a precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant in the lens. By boosting GSH levels, NACys helps to protect the lens from oxidative damage.

Quantitative Data Comparison

The following tables summarize the available quantitative data from experimental studies on N-acetylcarnosine and its alternatives. It is important to note that direct comparative studies are scarce, and the data is compiled from various sources with different experimental setups.

Table 1: In Vitro Anti-Glycation Activity

CompoundModelGlycating AgentEndpoint MeasuredResultReference
L-Carnosine Bovine α-crystallinMethylglyoxal (B44143)Light ScatteringReturn to baseline light scattering after addition of carnosine to aggregated protein.[5]
Acetyl-L-carnitine Calf lens crystallinsGlucoseCrystallin Glycation42% decrease in crystallin glycation.[8]
Acetyl Salicylic Acid Calf lens crystallinsGlucoseCrystallin Glycation63% decrease in crystallin glycation.[8]

Table 2: In Vivo/Ex Vivo Effects on Lens Opacity

CompoundModelCataract InductionTreatmentOutcomeReference
N-Acetylcarnosine (1%) Human (Clinical Trial)Age-relatedTopical eye drops twice daily for 6 months90% of treated eyes showed improvement in best corrected visual acuity; 88.9% showed improvement in glare sensitivity.[3][9]
Lanosterol Dogs (in vivo)Naturally occurringEye drops and injections for 6 weeksReduction in cataract severity and significant increase in lens clarity.[10]
N-Acetylcarnosine + DMSO Human (Case Report)Early cortical cataractTopical eye drops three times daily for 2 monthsComplete dissolution of early cortical cataracts.[11]
Lanosterol + DMSO Human (Case Report)Early cortical cataractTopical eye drops three times daily for 2 monthsComplete dissolution of early cortical cataracts.[11]

Experimental Protocols

In Vitro Anti-Glycation Assay (General Protocol)
  • Protein Preparation: Isolate and purify α-crystallin from bovine or human lenses.

  • Glycation Induction: Incubate the purified α-crystallin with a glycating agent such as methylglyoxal or glucose at 37°C for a specified period (e.g., 24 hours).

  • Treatment: In parallel incubations, add the test compound (e.g., L-carnosine) at various concentrations.

  • Measurement of Aggregation: Monitor the aggregation of α-crystallin over time using 90° light scattering with a spectrophotometer. An increase in light scattering indicates protein aggregation.

  • Data Analysis: Compare the rate and extent of aggregation in the presence and absence of the test compound to determine its anti-glycating and anti-aggregation activity.

Chaperone Activity Assay (General Protocol)
  • Target Protein Denaturation: Use a target protein that readily aggregates upon denaturation, such as βL-crystallin or alcohol dehydrogenase. Induce denaturation through heat or UV irradiation.

  • Chaperone Incubation: Incubate the denaturing target protein with and without the chaperone protein (e.g., α-crystallin) and/or the test compound (e.g., N-acetylcarnosine).

  • Aggregation Measurement: Quantify the extent of target protein aggregation by measuring light scattering or turbidity at a specific wavelength (e.g., 360 nm).

  • Quantification of Activity: The chaperone-like activity is determined by the ability of the test compound or chaperone to suppress the aggregation of the target protein. The concentration required for 50% inhibition of aggregation ([L]0.5) can be calculated to compare the efficiency of different compounds.[12][13]

Lipid Peroxidation Inhibition Assay (General Protocol)
  • Liposome (B1194612) Preparation: Prepare liposomes as a model for lipid membranes.

  • Induction of Peroxidation: Induce lipid peroxidation using a system like iron/ascorbate to generate reactive oxygen species.

  • Treatment: Add the antioxidant compound to be tested (e.g., L-carnosine) to the liposome suspension.

  • Quantification of Peroxidation: Measure the products of lipid peroxidation using methods such as the thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation.

  • Data Analysis: Compare the levels of lipid peroxidation products in the presence and absence of the antioxidant to determine its protective effect.

Visualizing the Mechanisms and Workflows

Proposed Mechanism of Action of N-Acetylcarnosine

NAC_Mechanism cluster_eye Ocular Environment cluster_AH Aqueous Humor cluster_mechanism Mechanism of Action on Lens Crystallins NAC_Ext N-Acetylcarnosine (Topical) Cornea Cornea NAC_Ext->Cornea Penetration AqueousHumor Aqueous Humor Cornea->AqueousHumor Diffusion Lens Lens AqueousHumor->Lens NAC_AH N-Acetylcarnosine Crystallins Lens Crystallins AggregatedCrystallins Aggregated Crystallins (Cataract) Crystallins->AggregatedCrystallins Damage Carnosine_AH L-Carnosine (Active) NAC_AH->Carnosine_AH Hydrolysis Carnosine_AH->Lens Uptake Carnosine_Lens L-Carnosine Antioxidant Antioxidant Activity (ROS Scavenging) Carnosine_Lens->Antioxidant AntiGlycation Anti-Glycation Activity (AGEs Inhibition) Carnosine_Lens->AntiGlycation Chaperone Chaperone-Like Activity (Aggregation Prevention) Carnosine_Lens->Chaperone Antioxidant->Crystallins Protects AntiGlycation->Crystallins Protects Chaperone->Crystallins Maintains Structure

Caption: Proposed mechanism of N-acetylcarnosine in the eye.

Experimental Workflow for Anti-Cataract Agent Evaluation

Experimental_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Validation biochem_assays Biochemical Assays antioxidant_assay Antioxidant Assays (e.g., DPPH, ORAC) biochem_assays->antioxidant_assay antiglycation_assay Anti-Glycation Assays (e.g., AGEs fluorescence) biochem_assays->antiglycation_assay chaperone_assay Chaperone Activity Assays (e.g., Light Scattering) biochem_assays->chaperone_assay lens_culture Lens Organ Culture cataract_induction Cataract Induction (e.g., Glucose, H2O2) lens_culture->cataract_induction treatment Treatment with Test Compound cataract_induction->treatment opacity_measurement Lens Opacity Measurement (e.g., Imaging, Spectroscopy) treatment->opacity_measurement animal_model Animal Model (e.g., Rat, Rabbit) cataract_induction_vivo Cataract Induction (e.g., Selenite, Galactose) animal_model->cataract_induction_vivo treatment_vivo Topical/Systemic Administration cataract_induction_vivo->treatment_vivo assessment Slit-lamp Examination & Biochemical Analysis of Lens treatment_vivo->assessment start Hypothesized Anti-Cataract Agent start->biochem_assays Mechanism Validation start->lens_culture Tissue-level Efficacy start->animal_model Preclinical Efficacy & Safety Mechanism_Comparison cluster_agents Anti-Cataract Agents cluster_mechanisms Primary Mechanisms of Action Cataract Cataract Pathogenesis (Protein Aggregation & Opacification) NAC N-Acetylcarnosine (pro-drug for L-Carnosine) Lanosterol Lanosterol NACys N-Acetylcysteine Antioxidant Antioxidant & Anti-Glycation NAC->Antioxidant Primary Action AntiAggregation Protein Disaggregation Lanosterol->AntiAggregation Primary Action Glutathione Glutathione Precursor (Antioxidant) NACys->Glutathione Primary Action Antioxidant->Cataract Inhibits AntiAggregation->Cataract Reverses Glutathione->Cataract Inhibits

References

Validation

A Comparative Guide to the Neuroprotective Effects of Acetylcarnosine and Carnosine

For Researchers, Scientists, and Drug Development Professionals Introduction Carnosine (β-alanyl-L-histidine) and its acetylated derivative, N-acetylcarnosine, are two naturally occurring dipeptides that have garnered si...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) and its acetylated derivative, N-acetylcarnosine, are two naturally occurring dipeptides that have garnered significant interest for their potential neuroprotective properties. Both molecules exhibit antioxidant and anti-inflammatory activities, positioning them as promising candidates for therapeutic interventions in a range of neurological disorders. This guide provides a comprehensive comparison of their neuroprotective effects, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms. A key differentiator lies in their bioavailability; N-acetylcarnosine is more resistant to enzymatic degradation by carnosinase, potentially offering a more sustained therapeutic window.[1] This guide aims to furnish researchers and drug development professionals with the critical information needed to evaluate and select the most appropriate compound for their research and development endeavors.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from key studies comparing the neuroprotective effects of acetylcarnosine and carnosine in both in vivo and in vitro models.

Table 1: In Vivo Neuroprotective Effects in a Model of Permanent Focal Cerebral Ischemia

CompoundDose (mg/kg)Administration RouteInfarct Size Reduction (%)Neurological Score ImprovementReference
Carnosine1000Intraperitoneal48.8% (statistically significant)Statistically significant improvement[2]
N-Acetylcarnosine1000Intraperitoneal25.9% (not statistically significant)No statistically significant improvement[2]
Vehicle-Intraperitoneal0%-[2]

Data from a study in a mouse model of permanent middle cerebral artery occlusion (pMCAO). Neurological function was evaluated using an 18-point based scale.

Table 2: In Vitro Anti-inflammatory and Antioxidant Effects

CompoundAssayModelKey FindingsReference
CarnosineNitric Oxide (NO) Synthesis InhibitionLPS-stimulated BV2 microglial cells~60% attenuation of NO synthesis[3][4]
N-AcetylcarnosineNitric Oxide (NO) Synthesis InhibitionLPS-stimulated BV2 microglial cells~70% attenuation of NO synthesis (more potent than carnosine)[3][4]
CarnosineReactive Oxygen Species (ROS) ReductionNMDA-activated isolated neuronsSuppressed fluorescent signal from ROS production
N-AcetylcarnosineReactive Oxygen Species (ROS) ReductionNMDA-activated isolated neuronsWeak suppressive effect on ROS signal

LPS (lipopolysaccharide) is used to induce an inflammatory response. NMDA (N-methyl-D-aspartic acid) is used to induce excitotoxicity and ROS production.

Experimental Protocols

Permanent Focal Cerebral Ischemia in Mice (Min et al., 2008)

This protocol describes the methodology used to compare the neuroprotective effects of carnosine and N-acetylcarnosine in a mouse model of stroke.[2]

1. Animal Model:

  • Adult male C57BL/6 mice are used.

2. Surgical Procedure (pMCAO):

  • Anesthesia is induced in the mice.

  • A midline incision is made in the neck to expose the right common carotid artery.

  • The middle cerebral artery (MCA) is permanently occluded via electrocoagulation.

3. Treatment Administration:

  • Mice are randomly assigned to receive an intraperitoneal injection of:

    • Vehicle (0.9% saline)

    • Carnosine (1000 mg/kg)

    • N-Acetylcarnosine (1000 mg/kg)

  • The injection is administered 30 minutes prior to the induction of pMCAO.

4. Outcome Assessment:

  • Infarct Size Measurement: 24 hours post-pMCAO, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area appears white, while viable tissue stains red. The percentage of the ischemic hemisphere that is infarcted is calculated.

  • Neurological Function Evaluation: An 18-point neurological scoring system is used to assess motor and sensory function at 24 hours post-pMCAO.

Inhibition of Nitric Oxide Synthesis in Microglial Cells (Nicoletti et al., 2007)

This protocol outlines the in vitro assessment of the anti-inflammatory properties of carnosine and N-acetylcarnosine.[3][4]

1. Cell Culture:

  • BV2 microglial cells, an immortalized murine cell line, are used.

  • Cells are cultured in appropriate media and conditions.

2. Inflammatory Stimulation:

  • Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of nitric oxide (NO).

3. Treatment:

  • Cells are co-treated with LPS and varying concentrations of either carnosine or N-acetylcarnosine.

4. Nitric Oxide Measurement:

  • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • The percentage attenuation of NO synthesis by each compound is calculated relative to the LPS-only control.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of carnosine and N-acetylcarnosine are mediated through multiple signaling pathways. Carnosine, in particular, has been shown to modulate key pathways involved in the cellular stress response and survival. While N-acetylcarnosine is thought to act largely as a more stable pro-drug of carnosine, it also exhibits direct anti-inflammatory effects.

Carnosine's Neuroprotective Signaling Pathways

Carnosine's multifaceted neuroprotective actions are attributed to its ability to influence several critical signaling cascades. It is known to bolster the endogenous antioxidant defense system and mitigate inflammatory responses.

G Carnosine Carnosine Nrf2 Nrf2 Carnosine->Nrf2 promotes dissociation PI3K PI3K Carnosine->PI3K activates NFkB NF-κB Carnosine->NFkB inhibits Oxidative_Stress Oxidative Stress (e.g., Ischemia) Oxidative_Stress->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->Oxidative_Stress reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to Akt Akt PI3K->Akt activates Akt->Nrf2 promotes activation Inflammation Inflammation Inflammation->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines promotes transcription Pro_inflammatory_Cytokines->Neuroprotection counteracts

Carnosine's neuroprotective signaling pathways.
N-Acetylcarnosine's Proposed Mechanism of Action

N-acetylcarnosine's primary advantage is its enhanced stability. The acetyl group protects it from degradation by carnosinase, allowing it to reach target tissues more effectively where it can be de-acetylated to release carnosine. Additionally, it has demonstrated direct anti-inflammatory effects.

G NAC N-Acetylcarnosine Carnosinase Carnosinase (in plasma) NAC->Carnosinase resistant to Target_Tissue Target Tissue (e.g., Brain) NAC->Target_Tissue penetrates Deacetylation De-acetylation NAC->Deacetylation undergoes NO_Synthase Inducible Nitric Oxide Synthase (iNOS) NAC->NO_Synthase inhibits expression Carnosine Carnosine Neuroprotection Neuroprotection Carnosine->Neuroprotection exerts effects via multiple pathways Deacetylation->Carnosine releases Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Microglia Microglia Inflammatory_Stimuli->Microglia activates Microglia->NO_Synthase expresses NO Nitric Oxide (NO) NO_Synthase->NO produces Neuroinflammation Neuroinflammation NO_Synthase->Neuroinflammation NO->Neuroinflammation contributes to

N-Acetylcarnosine's mechanism and anti-inflammatory action.

Conclusion

Both carnosine and N-acetylcarnosine demonstrate significant neuroprotective potential, albeit with distinct profiles of efficacy in different experimental settings. In a model of ischemic stroke, carnosine appears to be more effective at reducing infarct size and improving neurological outcomes.[2] Conversely, N-acetylcarnosine shows greater potency in mitigating inflammatory responses in microglial cells in vitro.[3][4]

The enhanced stability of N-acetylcarnosine due to its resistance to carnosinase is a critical factor for its bioavailability, suggesting it may act as a more efficient pro-drug for delivering carnosine to target tissues.[1] The choice between these two compounds for therapeutic development will likely depend on the specific pathological context. For acute conditions like ischemic stroke where rapid, high-concentration intervention may be beneficial, carnosine could be advantageous. For chronic neuroinflammatory conditions, the sustained release of carnosine from the more stable N-acetylcarnosine might be a more favorable approach.

Further research is warranted to directly compare these two compounds in a wider range of neurodegenerative models and to fully elucidate the specific signaling pathways modulated by N-acetylcarnosine. Such studies will be invaluable for guiding the rational design of novel neuroprotective therapies.

References

Comparative

A Comparative In Vivo Analysis of Acetylcarnosine and Alpha-Lipoic Acid in Ocular Health

For Immediate Release In the landscape of ocular therapeutics, the quest for effective, non-invasive treatments for prevalent eye diseases remains a paramount objective for researchers and drug development professionals....

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of ocular therapeutics, the quest for effective, non-invasive treatments for prevalent eye diseases remains a paramount objective for researchers and drug development professionals. This guide provides a comprehensive in vivo comparison of two prominent antioxidant compounds, N-acetylcarnosine (NAC) and alpha-lipoic acid (ALA), in the context of their therapeutic potential for common sight-threatening conditions, including cataracts and diabetic retinopathy. Through a detailed examination of existing experimental data, this report aims to furnish a clear, evidence-based comparison to inform future research and development in ophthalmology.

Executive Summary

N-acetylcarnosine, a derivative of the dipeptide carnosine, has been primarily investigated for its potential to prevent and reverse cataracts. It is believed to function as a potent antioxidant and anti-glycating agent within the crystalline lens.[1][2] In contrast, alpha-lipoic acid, a powerful antioxidant, has demonstrated significant therapeutic benefits in models of diabetic retinopathy and has also been explored for cataract prevention.[3][4] This guide synthesizes the available in vivo data for both compounds, presenting a side-by-side comparison of their efficacy, mechanisms of action, and experimental validation.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative findings from in vivo studies on N-acetylcarnosine and alpha-lipoic acid across different ocular conditions.

Table 1: N-Acetylcarnosine for Ocular Health - Summary of In Vivo Data
Ocular ConditionAnimal Model/Study DesignTreatment ProtocolKey Quantitative OutcomesReference(s)
Cataracts Human Clinical Trial1% N-acetylcarnosine eye drops, twice daily for 6-24 months- 90% of NAC-treated eyes showed a 7-100% improvement in best-corrected visual acuity after 6 months.- 88.9% of NAC-treated eyes showed a 27-100% improvement in glare sensitivity after 6 months.- 41.5% of treated eyes had improvement in image analysis characteristics of the lens.[5]
Cataracts Rabbit Model0.3% carnosine solution instilled twice daily for 10 weeks in a light-induced cataract model with ocular hypertension.- Significantly increased reduced glutathione (B108866) levels in the lens (75.3% of control levels vs. untreated).- Significantly decreased oxidized glutathione levels compared to untreated animals.[6]
Diabetic Retinopathy Human Clinical Trial1% N-acetylcarnosine eye drops (Clarastill™) for 6 months- Statistically significant decrease in the severity of diabetic retinopathy on the ETDRS scale (p < 0.001 vs. placebo).[7]
Table 2: Alpha-Lipoic Acid for Ocular Health - Summary of In Vivo Data
Ocular ConditionAnimal Model/Study DesignTreatment ProtocolKey Quantitative OutcomesReference(s)
Diabetic Retinopathy Streptozotocin-induced diabetic rats400 mg/kg alpha-lipoic acid in the diet for 11 months- Over 2-fold increase in retinal 8-OHdG and 70% increase in nitrotyrosine in diabetic rats were inhibited.- Prevented a 30% inhibition of Mn-SOD activity and a 25% reduction in its mRNA levels.[8][9]
Diabetic Retinopathy Streptozotocin-induced diabetic rats60 mg/kg R-(+)-alpha-lipoic acid i.p. for 30 weeks- Reduced the number of acellular capillaries by 88% (p<0.001).- Inhibited pericyte loss (1,656±134 vs. 1,294±94 pericytes/mm² in untreated diabetic rats, p<0.01).- Reduced VEGF in the diabetic retina by 43% (p<0.0001).[10]
Diabetic Retinopathy Diabetic miceNot specified- Significantly reduced VEGF levels.- Preserved the number of ganglion cells and the thicknesses of inner and outer retinal layers.[11]
Cataracts Buthionine sulfoximine-induced cataract in newborn rats25 mg/kg b.w. alpha-lipoic acid- Protected 60% of animals from cataract formation.- Increased glutathione, ascorbate, and vitamin E levels in the lens.[3]
Cataracts Diabetic dogs2.5 mg/kg oral alpha-lipoic acid daily- Delayed the time to cataract development to 225±46 days compared to 129±31 days in the placebo group (p<0.001).[12]
Cataracts Experimentally induced cataracts in rabbitsNot specified- Prevented the progression of cataracts to higher grades (highest grade 1 in ALA group vs. grades 2 and 3 in control groups).[13]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the critical evaluation and replication of the findings.

N-Acetylcarnosine for Cataracts (Human Study)
  • Study Design: A randomized, placebo-controlled study.

  • Participants: 49 subjects with senile cataracts.

  • Treatment Groups:

    • N-acetylcarnosine group (n=26, 41 eyes): Received 1% N-acetylcarnosine eye drops twice daily.

    • Control group (n=23, 35 eyes): Received placebo eye drops or no treatment.

  • Duration: 24 months, with evaluations at 6-month intervals.

  • Outcome Measures: Best-corrected visual acuity, glare sensitivity testing, and digital analysis of stereocinematographic slit-images and retro-illumination photographs of the lens.[5]

Alpha-Lipoic Acid for Diabetic Retinopathy (Rat Model)
  • Animal Model: Streptozotocin-induced diabetic Wistar rats.

  • Treatment Groups:

    • Non-diabetic controls.

    • Untreated diabetic controls.

    • Diabetic rats treated with 60 mg/kg bodyweight R-(+)-alpha-lipoic acid administered via intraperitoneal injection.

  • Duration: 30 weeks.

  • Analytical Methods:

    • Retinal Morphometry: Quantification of acellular occluded capillaries and pericyte numbers in trypsin-digested retinal preparations.

    • Biochemical Analysis: Immunoblotting for parameters of oxidative and nitrative stress, advanced glycation end products (AGEs) and their receptors, angiopoietin-2, and vascular endothelial growth factor (VEGF).

    • Signaling Pathway Analysis: Electrophoretic mobility shift assay for Nuclear Factor-kappa B (NF-κB) activation.[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of acetylcarnosine and alpha-lipoic acid are attributed to their ability to modulate specific signaling pathways and counteract oxidative stress.

N-Acetylcarnosine's Proposed Mechanism in Cataract Prevention

N-acetylcarnosine is a prodrug of L-carnosine, meaning it is converted to L-carnosine in the eye.[2] L-carnosine is thought to protect the lens from cataract formation through several mechanisms, including scavenging of reactive oxygen species (ROS), prevention of protein glycation, and protection against lipid peroxidation.[1][14] One proposed mechanism involves the reduction of telomere shortening in lens epithelial cells, thereby preventing cellular senescence.[15][16][17]

NAC_Mechanism NAC N-Acetylcarnosine (Topical Administration) Carnosine L-Carnosine (in Aqueous Humor) NAC->Carnosine Deacetylation Oxidative_Stress Oxidative Stress (ROS) Carnosine->Oxidative_Stress Scavenges Glycation Protein Glycation (AGEs) Carnosine->Glycation Inhibits Lipid_Peroxidation Lipid Peroxidation Carnosine->Lipid_Peroxidation Inhibits Lens_Protein Lens Proteins (Crystallins) Oxidative_Stress->Lens_Protein Damages Glycation->Lens_Protein Cross-links Lipid_Peroxidation->Lens_Protein Damages Cataract Cataract Formation Lens_Protein->Cataract Leads to

Proposed mechanism of N-acetylcarnosine in cataract prevention.
Alpha-Lipoic Acid's Protective Role in Diabetic Retinopathy

Alpha-lipoic acid has been shown to mitigate diabetic retinopathy by targeting multiple pathways. It reduces oxidative stress by inhibiting the accumulation of oxidatively modified DNA and nitrotyrosine.[8] Furthermore, it has been demonstrated to normalize the activation of NF-κB and reduce the expression of VEGF, key players in the inflammatory and angiogenic processes of diabetic retinopathy.[10] ALA may also exert its protective effects through the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.[18][19]

ALA_Diabetic_Retinopathy cluster_upstream Upstream Factors in Diabetic Retinopathy cluster_downstream Downstream Pathological Events Hyperglycemia Hyperglycemia Oxidative_Stress Oxidative Stress Hyperglycemia->Oxidative_Stress NFkB NF-κB Activation Oxidative_Stress->NFkB VEGF VEGF Expression Oxidative_Stress->VEGF Inflammation Inflammation NFkB->Inflammation Angiogenesis Angiogenesis VEGF->Angiogenesis Retinopathy Diabetic Retinopathy Inflammation->Retinopathy Angiogenesis->Retinopathy ALA Alpha-Lipoic Acid ALA->Oxidative_Stress Inhibits ALA->NFkB Inhibits ALA->VEGF Reduces

Alpha-lipoic acid's role in mitigating diabetic retinopathy.
Experimental Workflow for In Vivo Studies

The following diagram illustrates a generalized workflow for the in vivo evaluation of ocular therapeutics in animal models, based on the methodologies cited in this guide.

Experimental_Workflow Start Study Initiation Animal_Model Induction of Ocular Disease (e.g., Diabetes, Cataracts) Start->Animal_Model Grouping Randomization into Treatment Groups Animal_Model->Grouping Treatment Administration of Test Compound (NAC/ALA) or Placebo Grouping->Treatment Monitoring In-life Monitoring (e.g., Ophthalmoscopy, Slit-lamp) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histological & Morphometric Analysis Endpoint->Histology Biochemistry Biochemical & Molecular Analysis (e.g., Western Blot, ELISA) Endpoint->Biochemistry Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Generalized experimental workflow for in vivo ocular studies.

Discussion and Future Directions

The compiled data indicates that both N-acetylcarnosine and alpha-lipoic acid show considerable promise as therapeutic agents for ocular diseases, primarily through their antioxidant properties. N-acetylcarnosine has demonstrated notable efficacy in improving visual parameters in human cataract patients, although the body of evidence would be strengthened by more extensive, independent clinical trials.

Alpha-lipoic acid has a robust portfolio of preclinical data supporting its use in diabetic retinopathy, with demonstrated effects on key pathological markers. Its potential in cataract prevention is also supported by multiple animal studies.

A significant gap in the current research is the lack of direct, head-to-head comparative studies between these two compounds for the same ocular condition. Such studies would be invaluable in determining their relative efficacy and optimal therapeutic applications. Future research should also focus on elucidating the precise molecular targets and downstream signaling pathways of N-acetylcarnosine in the lens. For alpha-lipoic acid, further clinical trials are warranted to translate the promising preclinical findings in diabetic retinopathy and cataracts to human patients.

References

Comparative

N-Acetylcarnosine (NAC) in Cataract Treatment: A Comparative Analysis of Efficacy Across Different Cataract Types

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cross-study comparison of the efficacy of N-acetylcarnosine (NAC) in the treatment of various cataract types. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of the efficacy of N-acetylcarnosine (NAC) in the treatment of various cataract types. The information is compiled from available clinical research to offer an objective overview of the current evidence, with a focus on quantitative data and experimental methodologies.

Mechanism of Action: The Antioxidant and Anti-Glycation Properties of L-Carnosine

N-acetylcarnosine functions as a prodrug to L-carnosine.[1] When administered topically to the eye, NAC penetrates the cornea and is metabolized into L-carnosine in the aqueous humor.[1] L-carnosine is a naturally occurring dipeptide with potent antioxidant and anti-glycation properties, which are believed to be the primary mechanisms through which it may combat cataract formation.[2][3]

Oxidative stress and the glycation of lens proteins are key factors in the development of cataracts.[2][3] L-carnosine is thought to protect the lens from these damaging processes.[2]

Below is a diagram illustrating the proposed mechanism of action of N-acetylcarnosine in the eye.

NAC_Mechanism_of_Action cluster_cornea Cornea cluster_aqueous_humor Aqueous Humor cluster_lens Lens NAC_outside N-Acetylcarnosine (NAC) (Topical Administration) NAC_inside NAC NAC_outside->NAC_inside Penetration Metabolism Metabolism (Deacetylation) NAC_inside->Metabolism L_Carnosine L-Carnosine Metabolism->L_Carnosine Oxidative_Stress Oxidative Stress (ROS) L_Carnosine->Oxidative_Stress Inhibits Glycation Protein Glycation (AGEs) L_Carnosine->Glycation Inhibits Cataract Cataract Formation Oxidative_Stress->Cataract Glycation->Cataract

Proposed mechanism of N-acetylcarnosine in the eye.

Efficacy in Senile Cataracts: A Review of Clinical Trial Data

The most robust evidence for the efficacy of NAC comes from studies on age-related or senile cataracts. A significant randomized, placebo-controlled study by Babizhayev et al. (2002) provides key quantitative data on the effects of a 1% NAC solution.[4]

Table 1: Summary of N-Acetylcarnosine Efficacy in Senile Cataracts (Babizhayev et al., 2002) [3][4]

Outcome MeasureNAC-Treated Group (41 eyes)Control Group (35 eyes)p-value
Best Corrected Visual Acuity (BCVA) Improvement (at 6 months) 90% of eyes showed improvement (7% to 100%)Significant worsening at 24 months< 0.001
Glare Sensitivity Improvement (at 6 months) 88.9% of eyes showed improvement (27% to 100%)N/A< 0.001
Image Analysis of Lens Transparency (at 6 months) 41.5% of eyes showed improvementWorsening (ratio of 1.04 from baseline)< 0.001
Overall Clinical Results (at 24 months) Sustained benefitsSignificant worsening< 0.001
Experimental Protocol: Babizhayev et al. (2002) Study[3][4]
  • Study Design: A randomized, placebo-controlled study.

  • Participants: 49 subjects with a diagnosis of senile cataract of minimal to advanced opacification.

  • Treatment Group: 26 patients (41 eyes) received topical 1% N-acetylcarnosine eye drops twice daily.

  • Control Group: 23 patients (35 eyes) were either untreated or received placebo eye drops.

  • Duration: Patients were evaluated at 6 months and 24 months.

  • Outcome Measures:

    • Best-corrected visual acuity (BCVA).

    • Glare sensitivity testing.

    • Stereocinematographic slit-images and retro-illumination examination of the lens.

    • Digital analysis of lens images to quantify light scattering and absorbing centers.

The following diagram illustrates the workflow of this clinical trial.

Clinical_Trial_Workflow Start Patient Recruitment (Senile Cataract Diagnosis) Randomization Randomization Start->Randomization NAC_Group Treatment Group (1% NAC Eye Drops, twice daily) Randomization->NAC_Group Control_Group Control Group (Placebo or No Treatment) Randomization->Control_Group Follow_Up_6M 6-Month Follow-Up NAC_Group->Follow_Up_6M Control_Group->Follow_Up_6M Follow_Up_24M 24-Month Follow-Up Follow_Up_6M->Follow_Up_24M Data_Analysis Data Analysis (BCVA, Glare Test, Image Analysis) Follow_Up_24M->Data_Analysis

Workflow of the Babizhayev et al. (2002) clinical trial.

Efficacy in Diabetic Cataracts: Limited but Promising Evidence

Research into the efficacy of NAC for diabetic cataracts is less extensive than for senile cataracts. However, some studies suggest a potential benefit. A study by Veselovskaya et al. investigated the use of N-acetylcarnosine eye drops in patients with initial-stage cataracts and diabetes mellitus.

Table 2: Summary of N-Acetylcarnosine Efficacy in Diabetic Cataracts (Veselovskaya et al.)

Outcome MeasureNAC-Treated GroupControl Group
Stabilization of Macular Region (at 6 months) 96.6% of patients89.7% of patients
Improvement in Visual Acuity (at 6 months) 2.5 times higher than control groupBaseline
Experimental Protocol: Veselovskaya et al. Study
  • Participants: Patients with initial-stage cataracts and non-insulin-dependent diabetes mellitus.

  • Treatment: N-acetylcarnosine eye drops ("Clarastil").

  • Duration: 6 months.

  • Outcome Measures:

    • Stabilization of the macular region.

    • Visual acuity.

Efficacy in Other Cataract Types: A Lack of Evidence

A comprehensive search of scientific literature did not yield any specific clinical trials investigating the efficacy of N-acetylcarnosine for the treatment of congenital or traumatic cataracts. Therefore, no comparative data can be presented for these cataract types at this time. The research focus has predominantly been on age-related and, to a lesser extent, diabetic cataracts.

Conclusion and Future Directions

The available evidence strongly suggests that N-acetylcarnosine is a promising agent for the treatment of senile cataracts, with quantitative data demonstrating improvements in visual acuity, glare sensitivity, and lens transparency.[3][4] The data for diabetic cataracts is less comprehensive but indicates a potential for stabilizing vision.[2] A significant gap in the research exists regarding the efficacy of NAC in other types of cataracts, such as congenital and traumatic.

For drug development professionals, the existing research on senile cataracts provides a solid foundation for further investigation. Future clinical trials should aim to:

  • Replicate the findings of the Babizhayev et al. studies with larger and more diverse patient populations.

  • Investigate the efficacy of NAC in different stages of senile cataract development.

  • Conduct rigorous, placebo-controlled trials to evaluate the efficacy of NAC in diabetic, congenital, and traumatic cataracts.

The development of a non-surgical treatment for cataracts would be a major advancement in ophthalmology, and N-acetylcarnosine remains a compound of significant interest in this field.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Acetylcarnosine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing ecological impact. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing ecological impact. This guide provides essential, step-by-step procedures for the proper disposal of acetylcarnosine, aligning with standard laboratory safety and environmental regulations.

Hazard and Safety Overview

According to safety data sheets (SDS), N-Acetyl-L-carnosine is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, some safety data sheets indicate that it may cause skin and eye irritation.[3] Therefore, adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, is essential during handling and disposal.

Primary Disposal Recommendations

The preferred method for disposing of unused or expired acetylcarnosine is through a designated drug take-back program.[4][5][6][7] These programs are the safest and most environmentally responsible option for medication disposal.

Step-by-Step Disposal Protocol:

  • Identify a Drug Take-Back Program: Contact your institution's Environmental Health and Safety (EHS) department to inquire about established procedures for chemical waste disposal. They can provide information on official collection sites or scheduled take-back events. The U.S. Drug Enforcement Administration (DEA) also provides resources for locating authorized collection sites.[7]

  • Prepare for Disposal:

    • Keep the acetylcarnosine in its original container if possible.

    • If required by the take-back program, ensure the container is clearly labeled.

    • For privacy, remove or black out any personal information from prescription labels.[5]

Alternative Disposal Method (if no take-back program is available)

If a drug take-back program is not accessible, acetylcarnosine can be disposed of in the household trash with specific precautions to prevent accidental ingestion or environmental contamination.[5][6]

Step-by-Step Household Trash Disposal:

  • Do Not Crush: Do not crush tablets or capsules.[6]

  • Mix with Undesirable Substance: Remove the acetylcarnosine from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[5][6] This step makes the chemical less appealing to children and pets and helps prevent diversion.

  • Seal in a Container: Place the mixture in a sealable plastic bag or other container to prevent leakage.[5][7]

  • Dispose in Trash: Place the sealed container in a household trash receptacle.

  • Decontaminate Empty Containers: Before disposing of the original container, remove any personal information from the label.[5] The empty container should then be rinsed and can be discarded.

Important Considerations:

  • Avoid Flushing: Do not flush acetylcarnosine down the toilet or pour it down the drain unless specifically instructed to do so by official guidelines.[5][7] Most medications can contaminate water supplies when disposed of in this manner.[5]

  • Environmental Protection: Prevent acetylcarnosine from entering drains or waterways to avoid environmental discharge.[8]

Summary of Disposal Options

Disposal MethodDescriptionKey Considerations
Drug Take-Back Program The most recommended method. Unused medication is taken to an authorized collection site for safe and environmentally sound disposal.[6]Check with your institution's EHS department or the DEA for locations.[7]
Household Trash Disposal An alternative if a take-back program is unavailable. The medication is mixed with an undesirable substance, sealed, and placed in the trash.[5]Do not crush pills.[6] Ensure the mixture is well-contained to prevent leakage.[5]
Flushing Generally not recommended for acetylcarnosine. This method should only be used for medications on the FDA's specific "flush list."[4][5]Contributes to water pollution.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of acetylcarnosine.

AcetylcarnosineDisposal start Start: Unused Acetylcarnosine decision1 Is a Drug Take-Back Program Available? start->decision1 process1 Prepare for Take-Back: - Keep in original container - Remove personal info decision1->process1 Yes decision2 Is it on the FDA Flush List? decision1->decision2 No end1 Dispose at Authorized Collection Site process1->end1 process2 Mix with Undesirable Substance (e.g., coffee grounds) - Do not crush pills - Seal in a bag decision2->process2 No process3 Follow FDA Guidelines for Flushing decision2->process3 Yes note Note: Acetylcarnosine is not known to be on the FDA flush list. This path is for general guidance. decision2->note end2 Dispose in Household Trash process2->end2 end3 Flush Down Toilet process3->end3

References

Handling

Essential Safety and Logistical Information for Handling Acetylcarnosine

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operati...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Acetylcarnosine.

While some safety data sheets (SDS) do not classify Acetylcarnosine as a hazardous substance, others indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Therefore, a cautious and proactive approach to safety is strongly advised.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling Acetylcarnosine is provided in the table below.

Body PartPPE RecommendationRationale
Eyes Safety glasses with side shields (minimum). Chemical safety goggles where splashing is possible[2][3].Protects against potential eye irritation from dust or splashes[2].
Face Face shield (in addition to goggles) for significant splash risk[4].Provides a barrier to protect the entire face from splashes[4].
Hands Chemically resistant, impermeable gloves[2][5].Prevents skin contact and potential irritation[2][5]. Due to a lack of specific testing, select gloves known to be resistant to a broad range of chemicals[1].
Body Laboratory coat.[3] Consider impervious gowns for larger quantities.Protects skin and clothing from contamination. Lab coats should not be worn outside the laboratory[3].
Respiratory Generally not required with adequate ventilation[1]. Use a NIOSH-approved respirator if dusts or aerosols are generated[2][5].Minimizes the risk of inhaling airborne particles that may cause respiratory irritation[2].

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of Acetylcarnosine in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, such as a chemical fume hood, especially when handling powders or creating solutions[2][5].

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary materials and equipment before beginning work to minimize movement and potential for spills.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don appropriate chemically resistant gloves.

  • Wear safety glasses with side shields. If there is a risk of splashing, use chemical safety goggles and a face shield.

  • If working with powders outside of a fume hood or if aerosol generation is likely, wear a NIOSH-approved respirator.

3. Handling and Experimental Procedures:

  • Avoid direct contact with the skin and eyes[5].

  • When weighing the solid form, do so in a manner that minimizes dust generation.

  • If creating a solution, add the solid Acetylcarnosine to the solvent slowly to prevent splashing.

  • Keep containers tightly closed when not in use[2].

4. Post-Handling and Decontamination:

  • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn[2].

  • Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

Disposal Plan

Proper disposal of Acetylcarnosine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: While some sources suggest that small quantities may be disposed of with household waste, it is critical to treat all chemical waste from a laboratory setting as potentially hazardous[1]. Always consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Solid Waste:

    • Collect excess solid Acetylcarnosine and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed waste container.

  • Liquid Waste:

    • Collect solutions containing Acetylcarnosine in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain[1].

  • Empty Containers:

    • Uncleaned packaging should be disposed of as unused product in accordance with official regulations[2].

  • Regulatory Compliance:

    • All waste disposal must adhere to federal, state, and local regulations[2].

Workflow for Handling and Disposal of Acetylcarnosine

Acetylcarnosine_Workflow Workflow for Safe Handling and Disposal of Acetylcarnosine prep 1. Preparation - Assess Hazards - Ensure Ventilation - Assemble Materials ppe 2. Don PPE - Lab Coat - Gloves - Eye Protection prep->ppe Proceed handling 3. Handling - Avoid Dust/Aerosols - Minimize Contact - Keep Containers Closed ppe->handling Proceed post_handling 4. Post-Handling - Decontaminate Area - Wash Hands handling->post_handling Experiment Complete emergency Emergency Procedures - Eye Contact: Flush for 15 min - Skin Contact: Wash with soap/water - Inhalation: Move to fresh air handling->emergency In case of exposure disposal 5. Disposal - Segregate Waste - Label Containers - Follow Regulations post_handling->disposal After Decontamination

Caption: Logical workflow for the safe handling and disposal of Acetylcarnosine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylcarnosine
Reactant of Route 2
Reactant of Route 2
Acetylcarnosine
© Copyright 2026 BenchChem. All Rights Reserved.